KSK-104
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H20N2O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
N-[2-oxo-2-(phenylmethoxyamino)ethoxy]-4-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O4/c25-21(23-27-15-17-7-3-1-4-8-17)16-28-24-22(26)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)(H,24,26) |
InChI 键 |
HNNGAUHFQLBCAF-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
PR-104: A Technical Guide to its Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of PR-104, a hypoxia-activated prodrug, in the context of solid tumors. It provides a comprehensive overview of its activation cascade, molecular interactions, and the preclinical and clinical data supporting its therapeutic potential.
Introduction
Tumor hypoxia, a common feature of solid malignancies, is a significant contributor to therapeutic resistance and poor patient outcomes[1]. PR-104 was developed as a bioreductive "pre-prodrug" designed to selectively target these oxygen-deficient tumor regions, thereby minimizing toxicity to healthy, well-oxygenated tissues[2][3][4][5][6][7]. This guide details the intricate mechanism by which PR-104 exerts its cytotoxic effects.
The Activation Cascade of PR-104
PR-104's journey from an inert compound to a potent DNA cross-linking agent involves a multi-step activation process. It exists initially as a water-soluble phosphate ester pre-prodrug, which enhances its systemic tolerability[2][3][4][6][7].
Conversion to PR-104A
Upon intravenous administration, PR-104 is rapidly and systemically hydrolyzed by phosphatases into its more lipophilic and active alcohol form, PR-104A[1][8][9][10][11][12][13]. This conversion is a critical initial step that prepares the drug for targeted activation within the tumor microenvironment.
Bioreductive Activation in Hypoxic and AKR1C3-Expressing Cells
The key to PR-104A's tumor selectivity lies in its bioactivation under specific conditions prevalent in solid tumors:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of hypoxic tumor cells, PR-104A undergoes one-electron reduction, a process primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other one-electron reductases[1][10][14]. This reduction generates a nitro radical intermediate. In the presence of oxygen, this intermediate is rapidly oxidized back to the parent compound. However, under hypoxic conditions, it is further reduced to its active cytotoxic metabolites[15][16]. This oxygen-dependent redox cycling is the basis for its hypoxia selectivity[15].
-
AKR1C3-Mediated Activation: Subsequent research revealed that PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3)[1][8][10][17]. AKR1C3, which is overexpressed in various human cancers, catalyzes the two-electron reduction of PR-104A, bypassing the oxygen-sensitive nitro radical stage and leading to its activation even in aerobic conditions[16][17]. This dual activation mechanism broadens the potential therapeutic window of PR-104.
The activation of PR-104A culminates in the formation of two potent cytotoxic metabolites: the hydroxylamine (PR-104H) and the amine (PR-104M)[1][9][10][18]. These are reactive nitrogen mustards capable of inducing cell death.
References
- 1. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PR-104 - Wikipedia [en.wikipedia.org]
- 9. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
PR-104: A Technical Guide to a Hypoxia-Activated Pre-Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a novel anti-cancer agent classified as a hypoxia-activated pre-prodrug. It is designed to selectively target the hypoxic regions commonly found in solid tumors, a microenvironment associated with resistance to conventional therapies like radiation and chemotherapy. This guide provides a comprehensive technical overview of PR-104, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Core Concepts
PR-104 is a phosphate ester that is inactive in its administered form. In the body, it is rapidly converted by phosphatases into its active form, PR-104A.[1][2][3] PR-104A is a dinitrobenzamide nitrogen mustard that undergoes bioreduction to form potent DNA cross-linking agents.[2][3] This bioactivation occurs through two primary pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[3] These metabolites are highly reactive and cause interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[2][4][5]
-
AKR1C3-Mediated Activation: PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3) through a two-electron reduction.[1][3] High expression of AKR1C3 in certain tumor types, as well as in tissues like the bone marrow, contributes to both the anti-tumor activity and the observed toxicities of PR-104.[1][3]
The dual activation mechanism of PR-104 offers a therapeutic strategy to target both hypoxic and AKR1C3-expressing cancer cells.
Quantitative Data Summary
Preclinical In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | IC50 (µM) - Aerobic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Carcinoma | 10-100 fold higher than hypoxic | Data not specified | 10-100 | [6][7] |
| HT29 | Colon Carcinoma | >100 | ~1 | >100 | [6] |
| H460 | Non-Small Cell Lung Cancer | ~50 | ~0.5 | ~100 | [6] |
| Panc-01 | Pancreatic Cancer | Data not specified | Data not specified | Data not specified | [6][7] |
| 22RV1 | Prostate Cancer | Data not specified | Data not specified | Data not specified | [6][7] |
| Nalm6 | Acute Lymphoblastic Leukemia | Selectively cytotoxic under hypoxia | Data not specified | Data not specified | [8] |
| REH | Acute Lymphoblastic Leukemia | Selectively cytotoxic under hypoxia | Data not specified | Data not specified | [8] |
| Molm13 | Acute Myeloid Leukemia | Selectively cytotoxic under hypoxia | Data not specified | Data not specified | [8] |
| HepG2 | Hepatocellular Carcinoma | High AKR1C3 sensitivity | Data not specified | Data not specified | [9] |
| PLC/PRF/5 | Hepatocellular Carcinoma | High AKR1C3 sensitivity | Data not specified | Data not specified | [9] |
| SNU-398 | Hepatocellular Carcinoma | Low AKR1C3 sensitivity | High hypoxic selectivity | Data not specified | [9] |
| Hep3B | Hepatocellular Carcinoma | Low AKR1C3 sensitivity | High hypoxic selectivity | Data not specified | [9] |
Preclinical In Vivo Efficacy of PR-104
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| SiHa | Cervical Carcinoma | PR-104 monotherapy | Significant tumor growth delay | [6][7] |
| HT29 | Colon Carcinoma | PR-104 monotherapy | Significant tumor growth delay | [6][7] |
| H460 | Non-Small Cell Lung Cancer | PR-104 monotherapy | Significant tumor growth delay | [6][7] |
| Panc-01 | Pancreatic Cancer | PR-104 + Gemcitabine | Greater than additive antitumor activity | [6][7] |
| 22RV1 | Prostate Cancer | PR-104 + Docetaxel | Greater than additive antitumor activity | [6][7] |
| Hep3B | Hepatocellular Carcinoma | PR-104 monotherapy | Significant reduction in tumor growth | [9] |
| HepG2 | Hepatocellular Carcinoma | PR-104 monotherapy | Significant reduction in tumor growth | [9] |
| Multiple HCC models | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active | [9] |
Phase I Clinical Trial Data for PR-104
| Trial Identifier | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| NCT00349167 | Advanced Solid Tumors | Once every 3 weeks | 1100 mg/m² | Myelosuppression (neutropenia, thrombocytopenia) | [10] |
| Not specified | Advanced Solid Tumors | Days 1, 8, 15 every 28 days | 675 mg/m² | Delayed-onset and protracted thrombocytopenia | [3] |
| NCT01037556 | Relapsed/Refractory AML and ALL | Not specified | 3-4 g/m² | Myelosuppression, enterocolitis, hepatic failure, pneumonia | [2][11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol is adapted for assessing the cytotoxicity of PR-104A under aerobic and hypoxic conditions.
1. Cell Seeding:
- Culture human tumor cell lines of interest in appropriate media.
- Prepare single-cell suspensions and seed cells into 6-well plates at a density determined to yield 50-150 colonies per well in untreated controls.
- Allow cells to attach for 4-6 hours.
2. Drug Exposure:
- Prepare a stock solution of PR-104A in a suitable solvent (e.g., DMSO).
- Dilute PR-104A to various concentrations in culture medium.
- For hypoxic conditions, place plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) for a pre-equilibration period of at least 4 hours.
- Replace the medium in the wells with the drug-containing medium.
- Incubate plates for the desired exposure time (e.g., 4 hours) under either aerobic (standard incubator) or hypoxic conditions.
3. Colony Formation:
- After drug exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
- Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
4. Staining and Counting:
- Fix the colonies with a solution of 6% glutaraldehyde.
- Stain the colonies with 0.5% crystal violet.
- Count the number of colonies (defined as >50 cells) in each well.
5. Data Analysis:
- Calculate the surviving fraction for each treatment condition relative to the untreated control.
- Determine the IC50 value (the concentration of PR-104A that reduces cell survival by 50%) for both aerobic and hypoxic conditions.
- Calculate the Hypoxic Cytotoxicity Ratio (HCR) as the ratio of the aerobic IC50 to the hypoxic IC50.
DNA Damage Assessment (Comet Assay)
This protocol is for detecting DNA cross-links induced by PR-104 metabolites.
1. Cell Treatment and Embedding:
- Treat cells with PR-104A as described in the cytotoxicity assay.
- Harvest the cells and resuspend them in low melting point agarose at 37°C.
- Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
- Solidify the agarose by placing the slides at 4°C.
2. Lysis:
- Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.
3. Electrophoresis:
- Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
- Apply an electric field to induce the migration of fragmented DNA from the nucleus, forming a "comet tail."
4. Neutralization and Staining:
- Neutralize the slides with a Tris buffer.
- Stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
5. Visualization and Analysis:
- Visualize the comets using a fluorescence microscope.
- Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. DNA cross-linking will result in a decrease in DNA migration and a smaller comet tail compared to controls with single-strand breaks.
DNA Damage Response Assessment (γH2AX Assay)
This protocol is for detecting the formation of phosphorylated H2AX (γH2AX) foci, a marker of DNA double-strand breaks.
1. Cell Treatment and Fixation:
- Grow cells on coverslips and treat with PR-104A.
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
2. Permeabilization and Blocking:
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
3. Antibody Incubation:
- Incubate the cells with a primary antibody specific for γH2AX.
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
4. Staining and Mounting:
- Counterstain the nuclei with a DNA dye (e.g., DAPI).
- Mount the coverslips onto microscope slides.
5. Imaging and Quantification:
- Acquire images using a fluorescence microscope.
- Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Visualizations
Signaling and Activation Pathway of PR-104
Caption: Activation pathway of the pre-prodrug PR-104 to its cytotoxic metabolites.
Experimental Workflow for Preclinical Evaluation of PR-104
Caption: A typical experimental workflow for the preclinical evaluation of PR-104.
Conclusion
PR-104 represents a promising therapeutic strategy for targeting hypoxic and AKR1C3-expressing tumors. Its unique dual-activation mechanism provides a rationale for its use in a variety of cancer types that are often resistant to standard treatments. While clinical development has been challenged by toxicities, particularly myelosuppression, the understanding of its mechanism of action continues to inform the development of next-generation hypoxia-activated prodrugs with improved therapeutic windows. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. The γH2AX DNA damage assay from a drop of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. meddatax.com [meddatax.com]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Formation of PR-104A Alcohol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active alcohol form, PR-104A. This dinitrobenzamide nitrogen mustard was developed as a hypoxia-activated prodrug (HAP), designed to selectively target the hypoxic microenvironment characteristic of many solid tumors.[1][2][3] The therapeutic efficacy of PR-104A is dependent on its metabolic activation to potent DNA cross-linking agents. This guide provides a comprehensive technical overview of the formation of PR-104A's key alcohol metabolites, the experimental protocols to study this process, and the underlying enzymatic pathways.
The central mechanism of PR-104A activation involves the reduction of its nitro groups to form the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5][6] These metabolites are highly cytotoxic, capable of forming interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.[1][2] The metabolic activation of PR-104A can occur through two distinct pathways, providing a dual mechanism of action that is of significant interest in oncology research.
Metabolic Activation Pathways
The bioactivation of PR-104A is primarily governed by two enzymatic systems that are dependent on the oxygenation status of the tissue.
Hypoxia-Selective One-Electron Reduction
Under hypoxic conditions, PR-104A is a substrate for one-electron reductases, most notably cytochrome P450 oxidoreductase (POR).[5][6][7] This enzymatic reaction generates a nitro radical anion, which, in the absence of oxygen, undergoes further reduction to the active metabolites PR-104H and PR-104M. In normoxic tissues, the nitro radical anion is rapidly re-oxidized back to the parent compound, PR-104A, thus sparing healthy, well-oxygenated cells from its cytotoxic effects. This hypoxia-selectivity is a key feature of PR-104A's design.[5][6]
Aerobic Two-Electron Reduction by AKR1C3
Subsequent research revealed an oxygen-independent pathway for PR-104A activation, mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3][5][8][9] AKR1C3 is a member of the aldo-keto reductase superfamily and is overexpressed in a variety of human cancers.[10][11][12] This enzyme catalyzes the two-electron reduction of PR-104A directly to its hydroxylamine metabolite, PR-104H, bypassing the oxygen-labile nitro radical intermediate.[6][7] This aerobic activation pathway has significant implications for the clinical application of PR-104, as tumors with high AKR1C3 expression may be sensitive to the drug regardless of their oxygenation status.[10][13] However, AKR1C3 expression in normal tissues, such as hematopoietic progenitors, can contribute to off-target toxicity.[5]
The following diagram illustrates the dual metabolic activation pathways of PR-104A:
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aldo-Keto Reductase 1C3 (AKR1C3) in the Aerobic Activation of the Bioreductive Prodrug PR-104
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR-104 is a dinitrobenzamide mustard prodrug initially designed for activation under hypoxic conditions prevalent in solid tumors. However, clinical and preclinical observations have revealed a significant hypoxia-independent activation pathway, a critical factor influencing both its efficacy and toxicity profile. This guide provides a comprehensive technical overview of the pivotal role of aldo-keto reductase 1C3 (AKR1C3) in the aerobic bioactivation of PR-104A, the active form of PR-104. We will delve into the mechanism of activation, present key quantitative data, provide detailed experimental protocols for studying this interaction, and visualize the core concepts through signaling and workflow diagrams. This document is intended to be a valuable resource for researchers in oncology, pharmacology, and drug development investigating PR-104 and other AKR1C3-activated agents.
Introduction to PR-104 and its Activation Pathways
PR-104 is a water-soluble phosphate ester pre-prodrug that undergoes rapid in vivo hydrolysis by phosphatases to its active alcohol form, PR-104A. PR-104A was initially developed as a hypoxia-selective agent, where the low oxygen environment of tumors would facilitate the one-electron reduction of its dinitrobenzamide moiety by enzymes such as cytochrome P450 reductase (POR). This reduction leads to the formation of cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[1]
However, it became evident that certain tumor cell lines could activate PR-104A under normal oxygen (aerobic) conditions, suggesting the existence of an alternative, oxygen-insensitive activation mechanism.[2] This observation was crucial as it pointed towards a broader potential application for PR-104 but also a potential source of off-target toxicity in well-oxygenated normal tissues.
AKR1C3: The Key Aerobic Activator of PR-104A
Extensive research identified aldo-keto reductase 1C3 (AKR1C3) as the primary enzyme responsible for the aerobic activation of PR-104A.[2] AKR1C3 is a member of the aldo-keto reductase superfamily and is also known as type 5 17β-hydroxysteroid dehydrogenase. It plays a significant role in the metabolism of steroid hormones and prostaglandins.[2] The expression of AKR1C3 is often upregulated in various cancers, making it an attractive target for cancer therapy.[2]
The activation of PR-104A by AKR1C3 is a two-electron reduction process that, unlike the one-electron reduction under hypoxia, is not inhibited by oxygen.[3] This process is dependent on the cofactor NADPH and directly converts PR-104A to its active cytotoxic metabolites, PR-104H and PR-104M.
Signaling and Activation Pathway
The activation of PR-104 and its subsequent cytotoxic effects mediated by AKR1C3 can be summarized in the following pathway:
Caption: PR-104 activation pathway mediated by AKR1C3.
Quantitative Data: AKR1C3-Mediated PR-104A Activation
The enzymatic efficiency of AKR1C3 in metabolizing PR-104A and the resulting cellular sensitivity have been quantified in several studies. This data is crucial for understanding the therapeutic window and potential patient stratification strategies for PR-104.
Enzyme Kinetics
The following table summarizes the Michaelis-Menten kinetic constants for the reduction of PR-104A by recombinant human AKR1C3.
| Parameter | Value | Reference |
| Km | 20.6 ± 2.6 µmol/L | |
| kcat | 0.800 ± 0.025 min-1 |
Cellular Sensitivity to PR-104A
The expression of AKR1C3 significantly sensitizes cancer cells to PR-104A under aerobic conditions. The table below presents the half-maximal inhibitory concentration (IC50) values for PR-104A in isogenic cell lines with and without AKR1C3 expression.
| Cell Line | AKR1C3 Status | Aerobic IC50 (µM) | Fold Sensitization | Reference |
| HCT116 | Wild-type (low AKR1C3) | 2.2 ± 0.3 | - | |
| HCT116 | AKR1C3 Overexpressing | 0.05 ± 0.01 | 44 |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of AKR1C3 in PR-104 activation.
Recombinant AKR1C3 Enzyme Kinetics Assay
This protocol details the determination of kinetic parameters for PR-104A reduction by purified AKR1C3.
Materials:
-
Recombinant human AKR1C3 protein
-
PR-104A
-
NADPH
-
Potassium phosphate buffer (100 mmol/L, pH 7.4)
-
Bovine serum albumin (BSA)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a stock solution of recombinant AKR1C3 in potassium phosphate buffer.
-
Prepare a reaction mixture in a 96-well plate containing:
-
Potassium phosphate buffer (100 mmol/L, pH 7.4)
-
NADPH (100 µmol/L)
-
BSA (0.5 mg/mL)
-
Varying concentrations of PR-104A (e.g., 0-150 µmol/L)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding recombinant AKR1C3 to a final concentration of 2 µmol/L.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) in kinetic mode for at least 10 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the Km and kcat values by fitting the initial rate data to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).
Cellular Cytotoxicity (Clonogenic Survival) Assay
This assay determines the long-term survival of cells after treatment with PR-104A.
Materials:
-
Cancer cell lines (e.g., HCT116 wild-type and HCT116-AKR1C3 overexpressing)
-
Complete cell culture medium
-
PR-104A
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well, depending on the cell line and expected toxicity) and allow them to attach overnight.
-
Treat the cells with a range of PR-104A concentrations for a defined period (e.g., 4 hours) under aerobic conditions.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies are visible (at least 50 cells), remove the medium, wash with PBS, and fix the colonies with the fixation solution for 15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment concentration relative to the untreated control and plot the survival curves to determine the IC50 values.
Western Blotting for AKR1C3 Detection
This protocol is for the detection and quantification of AKR1C3 protein expression in cell lysates.
Materials:
-
Cell lysates from different cancer cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-AKR1C3 (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by incubating cells in RIPA buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the AKR1C3 signal.
LC-MS/MS for PR-104 Metabolite Quantification
This method is for the sensitive detection and quantification of PR-104A and its metabolites PR-104H and PR-104M in cell culture supernatants or lysates.
Materials:
-
Cell culture samples (supernatant or cell pellets)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., deuterated PR-104A)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50mm x 2.1mm, 1.8µm)
Procedure:
-
Sample Preparation:
-
To 100 µL of cell culture supernatant or lysate, add 200 µL of acidified acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and dilute with water containing 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 95% B over 5 minutes.
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific mass transitions of PR-104A, PR-104H, PR-104M, and the internal standard.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
-
Experimental and Logical Workflow Visualization
The discovery of AKR1C3 as a key player in PR-104A activation followed a logical experimental progression. This workflow can be visualized as follows:
Caption: Experimental workflow for identifying AKR1C3's role.
Conclusion and Future Directions
The identification of AKR1C3 as a major enzyme responsible for the aerobic activation of PR-104A has profound implications for the clinical development of this and similar prodrugs.[2] The expression level of AKR1C3 in tumors can serve as a predictive biomarker for patient response to PR-104 therapy.[4] Conversely, AKR1C3 expression in normal tissues, such as hematopoietic stem cells, may contribute to the dose-limiting toxicities observed in clinical trials.[3]
Future research in this area should focus on:
-
Developing and validating robust clinical assays to measure AKR1C3 expression and activity in patient tumors.
-
Designing second-generation dinitrobenzamide mustard prodrugs that are more selectively activated by AKR1C3 to enhance the therapeutic window.
-
Investigating the potential for co-administering AKR1C3 inhibitors to mitigate off-target toxicities in normal tissues.
This in-depth technical guide provides a solid foundation for researchers to further explore the intricate relationship between AKR1C3 and PR-104, with the ultimate goal of optimizing its therapeutic potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldo-keto Reductase 1C3/AKR1C3 Antibody - BSA Free (NBP1-31378): Novus Biologicals [novusbio.com]
- 4. Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The PR-104 Bystander Effect: A Technical Guide to a Dual-Targeting Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of the hypoxia-activated prodrug PR-104, with a specific focus on the "bystander effect"—a critical component of its anti-tumor activity. PR-104 represents a sophisticated pro-drug strategy, designed to selectively target the hypoxic microenvironment of solid tumors while also exerting its cytotoxic effects on neighboring, well-oxygenated cancer cells. This document provides a comprehensive overview of its activation pathways, the quantitative impact of the bystander effect, and detailed experimental protocols for its study.
Introduction to PR-104 and the Bystander Effect
PR-104 is a phosphate ester "pre-prodrug" that is rapidly hydrolyzed in vivo to its active form, PR-104A.[1] PR-104A is a dinitrobenzamide mustard designed to be selectively activated in the hypoxic regions characteristic of many solid tumors.[2][3] Upon activation, it is converted into highly potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5]
The therapeutic efficacy of PR-104 is not confined to the hypoxic cells where it is activated. The active metabolites, PR-104H and PR-104M, are capable of diffusing from their site of generation to adjacent, normoxic tumor cells, inducing cytotoxicity in these "bystander" cells.[4][6] This bystander effect is a key feature of PR-104's mechanism, as it overcomes the spatial heterogeneity of prodrug activation within a tumor, thereby enhancing its overall anti-cancer activity.[4][6]
The Dual-Activation Signaling Pathway of PR-104
PR-104A activation occurs through two distinct pathways, allowing for a broader therapeutic window that targets both hypoxic and, in certain contexts, normoxic tumor cells.
Hypoxia-Dependent One-Electron Reduction
Under hypoxic conditions (low oxygen tension), PR-104A undergoes a one-electron reduction, a process that is efficiently reversed by molecular oxygen. This reduction is primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other diflavin oxidoreductases such as methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric-oxide synthase (NOS2A).[7][8] This highly oxygen-sensitive pathway ensures that the cytotoxic metabolites are preferentially generated in the oxygen-depleted cores of solid tumors.[4]
Hypoxia-Independent Two-Electron Reduction
In addition to the hypoxia-dependent pathway, PR-104A can be activated under aerobic (normoxic) conditions through a two-electron reduction mechanism.[4] This activation is catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[9][10] Certain tumor types exhibit high expression of AKR1C3, rendering them susceptible to PR-104A cytotoxicity even in the absence of hypoxia.[10] This dual-activation mechanism broadens the spectrum of tumors that may respond to PR-104 therapy.[1]
The Bystander Effect: Mechanism and Impact
The bystander effect is a cornerstone of PR-104's therapeutic potential. The active metabolites, PR-104H and PR-104M, are sufficiently stable and lipophilic to diffuse out of the hypoxic or AKR1C3-positive cells where they are formed.[2][6] They can then travel across the tumor microenvironment to reach and kill nearby cancer cells that are not capable of activating the prodrug themselves.
Spatially resolved pharmacokinetic/pharmacodynamic (SR-PK/PD) modeling has been employed to quantify the contribution of this effect. These models estimate that the bystander effect contributes significantly to the overall anti-tumor activity of PR-104.[4][6]
Quantitative Data on PR-104 Efficacy and Bystander Effect
The following tables summarize key quantitative data from preclinical studies of PR-104, highlighting its hypoxia-selective cytotoxicity and the contribution of the bystander effect.
Table 1: Hypoxia-Selective Cytotoxicity of PR-104A
| Cell Line | Condition | IC50 (µM) for 4-hour exposure | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) | Reference |
| Various Human Tumor Lines | Hypoxic | Varies | 10 to 100-fold increase in cytotoxicity | [2][3] |
| SiHa | Anoxic | ~30-fold more potent than aerobic | Not explicitly stated, but potency is ~30-fold higher | [4] |
| HCT116 | Anoxic | ~30-fold more potent than aerobic | Not explicitly stated, but potency is ~30-fold higher | [4] |
| PLC/PRF/5 | Anoxic | Not specified | 51-fold | [11] |
| HepG2 | Anoxic | Not specified | 15-fold | [11] |
Table 2: Contribution of the Bystander Effect to PR-104 Anti-Tumor Activity
| Tumor Model | Estimated Contribution of Bystander Effect | Reference |
| SiHa Xenografts | 30% | [4][6] |
| HCT116 Xenografts | 50% | [4][6] |
Table 3: PR-104A Metabolite Levels in Hepatocellular Carcinoma Cell Lines (1-hour exposure to 100 µM PR-104A)
| Cell Line | Condition | Sum of Active Metabolites (PR-104H & PR-104M) | Fold Increase (Anoxic vs. Aerobic) | Reference |
| HepG2 | Anoxic | Higher levels | 9-fold | [11] |
| PLC/PRF/5 | Anoxic | Higher levels | 27-fold | [11] |
| SNU-398 | Anoxic | Higher levels | 34-fold | [11] |
| Hep3B | Anoxic | Higher levels | 250-fold | [11] |
Detailed Experimental Protocols
Reproducing and building upon research into the PR-104 bystander effect requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Clonogenic Survival Assay for Hypoxic Cytotoxicity
This assay is fundamental for determining the increased cytotoxicity of PR-104A under hypoxic conditions.
Objective: To quantify the survival fraction of cancer cells after exposure to PR-104A under normoxic versus hypoxic conditions.
Materials:
-
Human tumor cell lines (e.g., SiHa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PR-104A stock solution
-
Hypoxia chamber or incubator capable of maintaining <0.1% O2
-
Standard cell culture incubator (21% O2, 5% CO2)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Exposure: Expose the cells to a range of PR-104A concentrations for a defined period (e.g., 4 or 24 hours).
-
Incubation Conditions: Place one set of plates in a standard incubator (normoxia) and an identical set in a hypoxia chamber.
-
Drug Removal: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Return all plates to the normoxic incubator and allow colonies to form over 10-14 days.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each drug concentration relative to untreated controls for both normoxic and hypoxic conditions. Plot the data to generate survival curves and determine IC50 values.
Multicellular Layer (MCL) Culture for Metabolite Diffusion
MCL cultures provide a 3D in vitro model to study the diffusion of PR-104 metabolites through a tissue-like environment.
Objective: To measure the diffusion coefficient of PR-104A and its active metabolites (PR-104H, PR-104M) in a 3D cell culture model.
Materials:
-
High-density, non-proliferating cells (e.g., V79 hamster lung fibroblasts)
-
Biopore membranes
-
Diffusion chambers
-
PR-104A and radiolabeled or stable-isotope labeled metabolites
-
Scintillation counter or LC-MS/MS system
Procedure:
-
MCL Preparation: Grow a thick layer of cells (MCL) on a Biopore membrane.
-
Diffusion Chamber Setup: Mount the MCL-containing membrane in a diffusion chamber, separating a donor chamber from a receiver chamber.
-
Drug Application: Add PR-104A or its metabolites to the donor chamber.
-
Sampling: At various time points, take samples from the receiver chamber.
-
Quantification: Analyze the concentration of the drug and its metabolites in the samples using appropriate analytical techniques (e.g., scintillation counting for radiolabeled compounds, LC-MS/MS for unlabeled compounds).
-
Data Analysis: Use Fick's law of diffusion to calculate the diffusion coefficient from the concentration-time data.
LC-MS/MS Detection of PR-104 Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying PR-104A and its metabolites in biological samples.
Objective: To measure the concentration of PR-104A, PR-104H, and PR-104M in cell culture medium, cell lysates, or tissue homogenates.
Materials:
-
Biological samples (e.g., from in vitro or in vivo experiments)
-
Internal standards (stable-isotope labeled analogs of the analytes)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate chromatography column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Extract the analytes from the biological matrix (e.g., protein precipitation with acetonitrile). Add a known amount of internal standard.
-
Chromatographic Separation: Inject the extracted sample onto the LC system. The analytes are separated on the column based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated analytes are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
Conclusion
The bystander effect is an integral component of the anti-tumor activity of PR-104, enabling the prodrug to exert its cytotoxic effects beyond the confines of the hypoxic or AKR1C3-expressing cell populations where it is activated. This diffusion of active metabolites significantly enhances the therapeutic potential of PR-104, allowing it to overcome the inherent heterogeneity of the tumor microenvironment. A thorough understanding of the dual-activation pathways and the quantitative contribution of the bystander effect, facilitated by the experimental protocols detailed herein, is crucial for the continued development and optimization of PR-104 and other targeted pro-drug therapies in oncology.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Hypoxia-Activated Prodrug PR-104: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a clinical-stage, hypoxia-activated prodrug that has been investigated for the treatment of various solid tumors and hematological malignancies. Its design capitalizes on the hypoxic microenvironment characteristic of many solid tumors, aiming for selective activation of its cytotoxic payload in cancer cells while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of PR-104, with a focus on quantitative data, experimental protocols, and key biological pathways.
Discovery and Rationale
The development of PR-104 was driven by the need for therapies that could effectively target the resistant, hypoxic fraction of tumors. Tumor hypoxia is associated with poor prognosis and resistance to conventional treatments like radiotherapy and chemotherapy. PR-104 was designed as a water-soluble phosphate ester "pre-prodrug" that could be systemically administered and then converted into a less polar, cell-permeable prodrug, which would in turn be activated under hypoxic conditions to release a potent DNA-alkylating agent.[1][2]
Mechanism of Action
The activation of PR-104 is a multi-step process involving both enzymatic and environmental factors.
-
Systemic Conversion: Following intravenous administration, the phosphate ester pre-prodrug, PR-104, is rapidly hydrolyzed by systemic phosphatases into its active alcohol prodrug form, PR-104A.[3][4][5]
-
Cellular Uptake and Bioreductive Activation: PR-104A, a dinitrobenzamide mustard, can then be taken up by cells. Its activation proceeds via two main pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, PR-104A undergoes one-electron reduction, a process catalyzed by NADPH:cytochrome P450 oxidoreductase (POR) and other related diflavin reductases.[1][6] This reduction leads to the formation of the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][4]
-
AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-insensitive manner through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][6] High expression of AKR1C3 in certain tumors, such as hepatocellular carcinoma, presented a potential therapeutic opportunity, but also an "off-target" activation mechanism in normal tissues expressing this enzyme, such as hematopoietic progenitor cells, contributing to myelosuppression.[1][7]
-
-
DNA Damage: The active metabolites, PR-104H and PR-104M, are reactive nitrogen mustards that induce DNA inter-strand crosslinks, leading to cell cycle arrest and apoptosis.[1][2][8]
Figure 1: PR-104 activation pathway.
Preclinical Development
In Vitro Studies
The cytotoxic activity of PR-104A was evaluated in a panel of human cancer cell lines under both aerobic and hypoxic conditions. A significant increase in cytotoxicity was observed under hypoxia, with hypoxic cytotoxicity ratios (HCRs) ranging from 10 to 100-fold.[2]
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Aerobic C10 (µM) | Anoxic C10 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HepG2 | Hepatocellular Carcinoma | ~1.5 | ~0.1 | ~15 |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~10.7 | ~0.21 | ~51 |
| SNU-398 | Hepatocellular Carcinoma | ~6.2 | ~0.3 | ~20.7 |
C10: Concentration for 10% cell survival. Data adapted from preclinical studies in HCC cell lines.[1]
In Vivo Studies
PR-104 demonstrated significant antitumor activity in multiple human tumor xenograft models, both as a monotherapy and in combination with radiotherapy and other chemotherapeutic agents like docetaxel and gemcitabine.[2][3] In these models, PR-104 showed greater efficacy in killing hypoxic (radioresistant) cells compared to conventional mustard agents.[2]
Table 2: Preclinical Efficacy of PR-104 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| Hep3B | Hepatocellular Carcinoma | PR-104 Monotherapy | Significant reduction in tumor growth |
| HepG2 | Hepatocellular Carcinoma | PR-104 Monotherapy | Significant reduction in tumor growth |
| All 4 HCC models | Hepatocellular Carcinoma | PR-104 + Sorafenib | Significantly active |
| Panc-01 | Pancreatic | PR-104 + Gemcitabine | Greater than additive antitumor activity |
| 22RV1 | Prostate | PR-104 + Docetaxel | Greater than additive antitumor activity |
Data compiled from various preclinical studies.[1][2]
Clinical Development
PR-104 has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematological malignancies.
Phase I Studies in Solid Tumors
Initial Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetic profile of PR-104.
-
Once-Every-3-Weeks Schedule (NCT00349167): In a study where PR-104 was administered every 21 days, the MTD was established at 1100 mg/m². The DLTs were primarily fatigue, neutropenic fever, and infection.[4][9]
-
Weekly Schedule: A weekly dosing schedule (days 1, 8, and 15 of a 28-day cycle) identified an MTD of 675 mg/m². The primary DLTs were thrombocytopenia and neutropenia.[4][10]
Table 3: Summary of Phase I Monotherapy Trials in Solid Tumors
| Dosing Schedule | MTD | Dose-Limiting Toxicities |
| Once every 3 weeks | 1100 mg/m² | Fatigue, neutropenic fever, infection |
| Weekly (Days 1, 8, 15 of 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia |
Data from published Phase I clinical trial results.[4][10]
Combination Therapy Trials
PR-104 was also evaluated in combination with standard chemotherapeutic agents.
-
With Gemcitabine or Docetaxel (NCT00459836): A Phase Ib study explored combinations of PR-104 with gemcitabine or docetaxel.[3]
-
With gemcitabine (800 mg/m²), the MTD of PR-104 was 140 mg/m², with grade 4 thrombocytopenia being the DLT.[3]
-
With docetaxel (60 mg/m²), the MTD of PR-104 was 200 mg/m², with neutropenic fever as the DLT.[3]
-
The addition of granulocyte colony-stimulating factor (G-CSF) support allowed for dose escalation of PR-104 with docetaxel, with a recommended Phase II dose of 770 mg/m² of PR-104 with docetaxel at 60-75 mg/m².[3]
-
Table 4: MTD of PR-104 in Combination Therapy (Phase Ib)
| Combination Agent | PR-104 MTD | Dose-Limiting Toxicity |
| Gemcitabine (800 mg/m²) | 140 mg/m² | Thrombocytopenia |
| Docetaxel (60 mg/m²) | 200 mg/m² | Neutropenic fever |
| Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Thrombocytopenia, fatigue |
| Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m² | No DLT observed at this dose |
Data from a Phase Ib study in advanced solid tumors.[3]
Studies in Hematological Malignancies
A Phase I/II study (NCT01037556) investigated PR-104 in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[11][12] The rationale was the known hypoxic nature of the bone marrow microenvironment in leukemia.[11]
-
Dosing and Efficacy: Patients received PR-104 at doses ranging from 1.1 to 4 g/m². Responses were observed at doses of 3 g/m² and higher.[11]
-
Toxicity: The most common grade 3/4 adverse events included myelosuppression, febrile neutropenia, infection, and enterocolitis.[11][12]
Table 5: Phase I/II Study of PR-104 in Acute Leukemia
| Patient Population | Dose Range | Key Grade 3/4 Toxicities | Response Rate (at 3 or 4 g/m²) |
| Relapsed/Refractory AML & ALL | 1.1 - 4 g/m² | Myelosuppression, febrile neutropenia, infection, enterocolitis | AML: 32% (CR, CRp, MLFS); ALL: 20% (CRp) |
CR: Complete Remission; CRp: CR with incomplete platelet recovery; MLFS: Morphologic Leukemia-Free State. Data from a Phase I/II study.[11]
Pharmacokinetics
Pharmacokinetic studies revealed the rapid conversion of PR-104 to PR-104A. The major metabolite of PR-104A in humans is the O-glucuronide, PR-104G, which is a clearance mechanism.[1][3] At a dose of 675 mg/m² in the weekly schedule, the plasma concentration (Cmax) and exposure (AUC0-inf) for PR-104A were 9.91 ± 2.61 µg/mL and 11.09 ± 3.05 µg·h/mL, respectively.[10]
Table 6: Pharmacokinetic Parameters of PR-104 and its Metabolites (at 675 mg/m² dose)
| Compound | Cmax (µg/mL) | AUC0-inf (µg·h/mL) |
| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 |
| PR-104G | 6.58 ± 3.70 | 8.16 ± 5.35 |
| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 |
| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |
Data are presented as mean ± SD.[10]
Experimental Protocols
In Vitro Cytotoxicity Assays (Clonogenic Assay)
-
Cell Seeding: Human tumor cell lines (e.g., HepG2, PLC/PRF/5, SNU-398) are seeded into culture plates.[1]
-
Drug Exposure: Cells are exposed to varying concentrations of PR-104A for a specified duration (e.g., 1 hour).[1]
-
Hypoxic Conditions: For hypoxic experiments, cells are placed in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O₂).[1]
-
Colony Formation: After drug exposure, the cells are washed and incubated for a period to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells is calculated relative to untreated controls, and C₁₀ values are determined.[1]
Figure 2: Clonogenic assay workflow.
In Vivo Xenograft Studies
-
Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., NIH-III nude mice).[7]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., mean diameter of 6 mm).[1]
-
Treatment Administration: Mice are treated with PR-104 (e.g., 250 mg/kg, intraperitoneally) and/or other agents (e.g., sorafenib, 80 mg/kg, oral gavage) according to the study protocol.[1]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly to calculate tumor volume.
-
Endpoint: The study endpoint may be a specific tumor volume (e.g., 4-fold increase) or a predetermined time point.[1]
-
Immunohistochemistry: Tumors may be excised for further analysis, such as immunohistochemical staining for hypoxia markers (e.g., pimonidazole) or AKR1C3.[1]
Clinical Trial Protocol (Phase I Dose Escalation)
-
Patient Eligibility: Patients with advanced solid tumors who have met specific inclusion and exclusion criteria are enrolled.[9]
-
Dose Escalation Cohorts: Patients are enrolled in cohorts of 3-6 and receive escalating doses of PR-104.[9]
-
Drug Administration: PR-104 is administered as an intravenous infusion over a specified time (e.g., 60 minutes) on a defined schedule (e.g., every 21 days).[9]
-
Toxicity Monitoring: Patients are monitored for adverse events, and DLTs are recorded.
-
MTD Determination: The MTD is defined as the dose level below which 2 of 3 or 2 of 6 patients experience a DLT.[9]
-
Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine the pharmacokinetic profile of PR-104 and its metabolites.[4]
-
Tumor Response Assessment: Tumor response is evaluated using imaging techniques (e.g., CT or MRI scans) at baseline and after a set number of treatment cycles.[3]
Figure 3: Phase I dose escalation workflow.
Challenges and Future Directions
Despite its innovative design and promising preclinical activity, the clinical development of PR-104 has faced challenges. The dose-limiting myelotoxicity, likely due to AKR1C3 expression in hematopoietic progenitor cells and/or hypoxia in the bone marrow, has been a significant hurdle.[4][7] In a Phase IB trial in hepatocellular carcinoma, severe hematological toxicity was observed, potentially due to compromised hepatic metabolism (glucuronidation) of PR-104A in patients with advanced liver disease.[1]
These challenges have led to the exploration of PR-104 analogs that are resistant to AKR1C3-mediated activation, aiming to restore tumor selectivity and improve the therapeutic window.[6][7] The development of such second-generation hypoxia-activated prodrugs, informed by the lessons learned from PR-104, continues to be an active area of research.
Conclusion
PR-104 represents a significant effort in the development of hypoxia-activated prodrugs. Its mechanism of action, leveraging both tumor hypoxia and specific enzyme expression, provides a strong rationale for its use in cancer therapy. While clinical development has been hampered by toxicity, the extensive preclinical and clinical data gathered for PR-104 have provided invaluable insights into the complexities of targeting the tumor microenvironment and have paved the way for the design of improved, next-generation bioreductive drugs.
References
- 1. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104: A Dinitrobenzamide Nitrogen Mustard Prodrug for Targeted Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
PR-104 is a hypoxia-activated pre-prodrug of a dinitrobenzamide nitrogen mustard designed to selectively target the hypoxic microenvironment characteristic of many solid tumors.[1][2] This document provides a comprehensive technical overview of PR-104, detailing its dual-activation mechanism, summarizing key preclinical and clinical data, outlining essential experimental protocols for its evaluation, and visualizing the critical cellular pathways involved. The information presented is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the development of novel cancer therapeutics.
Core Concept: A Dual-Trigger Bioreductive Prodrug
PR-104 is a water-soluble phosphate ester ("pre-prodrug") that is rapidly and systemically dephosphorylated by ubiquitous phosphatases in vivo to its active alcohol form, PR-104A.[2][3][4] PR-104A is the key hypoxia-activated prodrug ("HAP") which possesses two distinct mechanisms of activation to its potent DNA cross-linking metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[5][6][7]
-
Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, PR-104A undergoes one-electron reduction by various oxidoreductases, with cytochrome P450 oxidoreductase (POR) being a dominant enzyme.[8][9] This creates a nitro radical anion. Under normoxic conditions, this radical is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it harmless.[9] However, under hypoxic conditions, the radical persists and is further reduced to the active cytotoxic species PR-104H and PR-104M.[10][11]
-
AKR1C3-Dependent Activation: A pivotal discovery in the development of PR-104 was its activation, independent of oxygen levels, by the enzyme aldo-keto reductase 1C3 (AKR1C3).[2][12][13] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and directly forming the active metabolites.[6][8] This finding has significant implications, as high AKR1C3 expression in certain tumors, such as T-cell acute lymphoblastic leukemia (T-ALL) and some solid tumors, can confer sensitivity to PR-104 even in well-oxygenated regions.[14][15]
Once activated, PR-104H and PR-104M are potent DNA alkylating agents that induce interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage that blocks replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][11]
Preclinical and Clinical Data Summary
The efficacy and safety of PR-104 have been evaluated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: In Vitro Hypoxia-Selective Cytotoxicity of PR-104A
| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |
| SiHa | Cervical Cancer | >100 | ~1.0 | >100 |
| HT29 | Colon Carcinoma | ~80 | ~0.8 | ~100 |
| H460 | Non-Small Cell Lung Cancer | ~50 | ~2.2 | ~23 |
| A549 | Non-Small Cell Lung Cancer | ~150 | ~2.3 | ~65 |
| Panc-01 | Pancreatic Cancer | ~60 | ~1.5 | ~40 |
Data compiled from multiple preclinical studies.[4][10] HCR is the ratio of normoxic to hypoxic IC50 values, indicating the drug's selectivity for hypoxic cells.
Table 2: Summary of Key Clinical Trials for PR-104
| Phase | Cancer Type | Dosing Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Findings & Dose-Limiting Toxicities (DLTs) |
| Phase I | Advanced Solid Tumors | q3w (once every 3 weeks) | 1100 mg/m² | DLTs: Fatigue, neutropenic fever, infection.[5][16] |
| Phase I | Advanced Solid Tumors | Weekly (d1, 8, 15 of 28d cycle) | 675 mg/m² | DLTs: Thrombocytopenia and neutropenia. Higher dose intensity achieved vs. q3w schedule.[5][16][17] |
| Phase Ib | Advanced Solid Tumors | + Docetaxel + G-CSF (q3w) | 770 mg/m² | Combination was feasible with G-CSF support; DLTs included thrombocytopenia, neutropenic fever, fatigue.[18][19] |
| Phase I/II | Relapsed/Refractory Acute Leukemia (AML/ALL) | q2w (once every 2 weeks) | 3-4 g/m² | Responses observed in 32% of AML and 20% of ALL patients at higher doses. DLTs: Myelosuppression, enterocolitis, infection.[3][6][20] |
Key Experimental Protocols
Evaluating the efficacy and mechanism of PR-104 requires specific methodologies. Detailed protocols for three critical assays are provided below.
In Vitro Hypoxia Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cancer cells after exposure to PR-104A under normoxic versus hypoxic conditions.
-
Cell Plating: Culture cells of interest to ~80% confluency. Prepare a single-cell suspension using trypsin. Count cells and plate a predetermined number (e.g., 200-5000 cells, depending on treatment toxicity) into 6-well plates. Allow cells to attach for at least 4-6 hours.
-
Drug Treatment & Hypoxia Induction: Prepare fresh dilutions of PR-104A in culture medium. For hypoxic plates, replace medium with drug-containing medium that has been pre-equilibrated to hypoxic conditions (e.g., by bubbling with 95% N₂ / 5% CO₂). Place these plates in a hypoxic chamber or incubator (e.g., <0.1% O₂). For normoxic plates, add drug-containing medium and return to a standard incubator (21% O₂, 5% CO₂).
-
Exposure: Incubate cells for the desired exposure time (e.g., 4 hours).
-
Wash and Incubation: After exposure, remove plates from their respective environments. Aspirate the drug-containing medium, wash cells gently twice with PBS, and add fresh, drug-free medium. Return all plates to a standard normoxic incubator.
-
Colony Formation: Incubate plates for 7-14 days, allowing surviving cells to form visible colonies (defined as ≥50 cells).
-
Staining and Counting: Aspirate medium, wash with PBS, and fix colonies with methanol for 5-10 minutes. Stain with a 0.5% crystal violet solution for 10-20 minutes. Wash plates with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the Plating Efficiency (PE) for untreated controls and the Surviving Fraction (SF) for each treatment condition. SF = (colonies counted / cells seeded) / PE. Plot SF versus drug concentration.
Immunofluorescence Staining for γH2AX Foci
This protocol visualizes the formation of γH2AX, a marker for DNA double-strand breaks, which are a downstream consequence of PR-104-induced ICLs.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of analysis.
-
Treatment: Treat cells with PR-104A for a specified time (e.g., 1-24 hours) under normoxic or hypoxic conditions.
-
Fixation: Aspirate the medium and gently wash once with PBS. Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Blocking: Wash three times with PBS. Add a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking solution (typically 1:500 to 1:1000). Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in blocking solution. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei. Wash twice with PBS. Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An increase in foci indicates DNA damage.
Immunohistochemistry (IHC) for AKR1C3 Expression
This method detects the presence and localization of the AKR1C3 enzyme in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections, which is a key biomarker for PR-104 sensitivity.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each). Transfer slides through a series of graded alcohols: 100% (2x, 3 min each), 95% (3 min), 70% (3 min), and 50% (3 min). Rinse with distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval. Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0). Heat at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature for at least 20 minutes.
-
Peroxidase Block: Rinse slides with PBS (2x, 5 min each). Incubate sections in 3% H₂O₂ solution for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Add a blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain blocking buffer and apply the primary antibody against AKR1C3, diluted in PBS with 1% BSA. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse with PBS (3x, 5 min each). Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Detection: Rinse with PBS. Apply an avidin-biotin-peroxidase complex (ABC reagent) and incubate for 30 minutes. Rinse with PBS.
-
Chromogen Application: Apply a DAB (3,3'-Diaminobenzidine) substrate solution until the desired color intensity develops (typically 1-5 minutes). Wash slides with distilled water.
-
Counterstaining and Mounting: Counterstain with Hematoxylin for 1-2 minutes. Rinse in running tap water. Dehydrate slides through graded alcohols and clear in xylene. Mount with a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Positive AKR1C3 staining will appear as a brown precipitate, typically in the cytoplasm.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental logic associated with PR-104.
Caption: PR-104 activation pathways.
Caption: Downstream DNA damage response pathway.
Caption: Preclinical evaluation workflow for PR-104.
References
- 1. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. researchgate.net [researchgate.net]
- 8. crpr-su.se [crpr-su.se]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. 低酸素検出アッセイ [sigmaaldrich.com]
The Double-Edged Sword: A Technical Guide to the Selective Cytotoxicity of PR-104 Under Hypoxia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the selective cytotoxicity of PR-104, a hypoxia-activated prodrug (HAP) that has been a subject of significant preclinical and clinical investigation. This document provides a detailed overview of its mechanism of action, the critical role of the tumor microenvironment, and the specific enzymatic pathways governing its activation. Furthermore, it offers a compilation of quantitative data on its cytotoxic effects and detailed protocols for key experimental assays, aiming to equip researchers with the necessary information to design and interpret studies involving PR-104 and similar agents.
Introduction: The Hypoxic Niche as a Therapeutic Target
Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which arise from a disorganized and inadequate vasculature that cannot keep pace with rapid cancer cell proliferation.[1] This hypoxic environment is a major driver of tumor progression, metastasis, and resistance to conventional therapies, including radiation and many chemotherapeutic agents.[2][3] Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to exploit this unique feature of the tumor microenvironment. These agents are relatively non-toxic in well-oxygenated tissues but are converted into potent cytotoxic agents by reductases that are active under hypoxic conditions. PR-104 is a notable example of such a prodrug, designed to release a powerful DNA cross-linking agent specifically within the hypoxic regions of tumors.[2][4]
Mechanism of Action: A Tale of Two Activation Pathways
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly hydrolyzed in vivo by systemic phosphatases to its active alcohol form, PR-104A.[4][5] The selective cytotoxicity of PR-104A is then governed by two distinct metabolic pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.
Hypoxia-Dependent Activation: The Primary Killing Mechanism in Anoxia
Under hypoxic conditions, PR-104A undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[6][7] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, rendering it harmless. However, in the low-oxygen environment of a tumor, the nitro radical undergoes further reduction to form the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[5][8] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[2][5] This oxygen-dependent differential metabolism is the basis for the remarkable 10- to 100-fold increase in the cytotoxicity of PR-104A observed under hypoxic conditions in vitro.[2][9]
Hypoxia-Independent Activation: The AKR1C3 Conundrum
PR-104A can also be activated independently of oxygen levels through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][10] While this pathway contributes to the anti-tumor activity of PR-104 in tumors expressing high levels of AKR1C3, it is also a significant liability.[8][11] The expression of AKR1C3 in normal tissues, particularly in hematopoietic progenitor cells, leads to "off-target" activation of PR-104A, resulting in dose-limiting myelosuppression (neutropenia and thrombocytopenia) observed in clinical trials.[6][7] This highlights the critical importance of AKR1C3 expression as a biomarker for both efficacy and toxicity of PR-104.[11]
Quantitative Assessment of Hypoxia-Selective Cytotoxicity
The differential activity of PR-104A under normoxic and hypoxic conditions is a key parameter in its preclinical evaluation. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) under both conditions and calculating the hypoxic cytotoxicity ratio (HCR = IC50 normoxia / IC50 hypoxia). A higher HCR indicates greater selectivity for hypoxic cells.
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Cervical Carcinoma | ~80 | ~1.2 | ~67 | [2] |
| HT29 | Colorectal Carcinoma | ~100 | ~1.0 | ~100 | [2] |
| H460 | Non-Small Cell Lung Cancer | ~50 | ~2.5 | ~20 | [2] |
| Panc-01 | Pancreatic Cancer | ~60 | ~0.6 | ~100 | [2] |
| 22RV1 | Prostate Cancer | ~30 | ~3.0 | ~10 | [2] |
| HepG2 | Hepatocellular Carcinoma | ~2.5 | ~0.17 | 15 | [8] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~50 | ~0.98 | 51 | [8] |
| SNU-398 | Hepatocellular Carcinoma | ~15 | ~0.44 | 34 | [8] |
| RKO | Colorectal Carcinoma | >100 (4h) | ~10 (4h) | >10 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time, assay method). The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the selective cytotoxicity of PR-104 under hypoxia.
Assessment of In Vitro Cytotoxicity: Clonogenic Survival Assay
The clonogenic assay is the gold standard for determining the cytotoxic effects of a compound by measuring the ability of single cells to proliferate and form colonies.
Protocol:
-
Cell Seeding: Plate a known number of single cells into multi-well plates. The seeding density should be optimized for each cell line to yield a countable number of colonies (typically 50-150) in the untreated control wells.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber or incubator with a controlled low-oxygen gas mixture (e.g., <0.1% O₂, 5% CO₂, balanced with N₂) for a specified duration to induce a hypoxic state. Maintain control plates in a normoxic incubator (21% O₂).
-
Drug Exposure: Prepare serial dilutions of PR-104A in pre-equilibrated hypoxic or normoxic medium and add to the respective plates. Include a vehicle control for both conditions. The exposure time is typically 2-4 hours.
-
Post-Incubation: After drug exposure, wash the cells with fresh medium and return them to a normoxic incubator.
-
Colony Formation: Incubate the plates for 7-14 days, allowing surviving cells to form visible colonies.
-
Fixation and Staining: Fix the colonies with a methanol-based fixative and stain with a solution such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the surviving fraction against the drug concentration to generate dose-response curves and determine the IC50 values.
Detection of DNA Damage: Comet Assay and γH2AX Immunofluorescence
Alkaline Comet Assay for DNA Interstrand Cross-links:
This assay measures DNA interstrand cross-links by quantifying the retardation of DNA migration in an electric field.
Protocol:
-
Cell Treatment: Treat cells with PR-104A under normoxic and hypoxic conditions.
-
Irradiation: Induce a known amount of DNA strand breaks by irradiating the cells with a fixed dose of ionizing radiation (e.g., X-rays).
-
Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of interstrand cross-links.
γH2AX Immunofluorescence for DNA Double-Strand Breaks:
This method detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Protocol:
-
Cell Treatment and Fixation: Treat cells with PR-104A, then fix them with paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Quantification: Visualize the fluorescent γH2AX foci using a fluorescence microscope and quantify the number of foci per nucleus.
Analysis of PR-104 Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying PR-104A and its reduced metabolites, PR-104H and PR-104M.
Protocol Outline:
-
Sample Collection: Collect cell pellets and culture medium after exposure to PR-104A under normoxic and hypoxic conditions.
-
Metabolite Extraction: Extract the metabolites from the samples using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Separate the metabolites using a reverse-phase liquid chromatography column with a gradient elution.
-
Mass Spectrometry Detection: Detect and quantify the parent drug and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the concentration of each analyte based on a standard curve generated with known concentrations of the compounds.
Conclusion and Future Directions
PR-104 exemplifies the potential of hypoxia-activated prodrugs to selectively target the resistant fraction of solid tumors. Its dual activation mechanism, while offering broad applicability, also presents challenges related to off-target toxicity mediated by AKR1C3. This in-depth guide provides the foundational knowledge and experimental framework for researchers to further investigate the intricate biology of PR-104 and to develop next-generation HAPs with improved tumor selectivity and therapeutic windows. Future research should focus on the development of potent and selective inhibitors of AKR1C3 to be co-administered with PR-104, or the design of novel HAPs that are not substrates for this enzyme. Furthermore, the combination of PR-104 with other treatment modalities, such as immunotherapy and targeted agents, warrants further exploration to fully exploit the therapeutic potential of targeting tumor hypoxia.
References
- 1. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PR-104 in Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lymphoblastic Leukemia (ALL) is a malignancy of the lymphoid progenitor cells, with distinct subtypes such as T-cell ALL (T-ALL) and B-cell precursor ALL (BCP-ALL). While treatment outcomes have improved, relapsed and refractory ALL, particularly T-ALL, presents a significant clinical challenge, necessitating the development of novel therapeutic strategies.[1] PR-104 is a hypoxia-activated prodrug that has shown promise in preclinical and clinical studies for hematological malignancies.[2] This technical guide provides an in-depth overview of the research on PR-104 in the context of ALL, focusing on its mechanism of action, preclinical efficacy, and the methodologies used in its evaluation.
PR-104 is a phosphate ester pre-prodrug that is rapidly hydrolyzed in vivo to its active form, PR-104A.[3] PR-104A is a dinitrobenzamide mustard that undergoes bioreductive activation to its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[3][4] This activation occurs through two main pathways: a hypoxia-dependent pathway involving one-electron reductases, and a hypoxia-independent pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3] The hypoxic bone marrow microenvironment in leukemia and the differential expression of AKR1C3 in ALL subtypes are key factors influencing the therapeutic potential of PR-104.[3]
Mechanism of Action
The cytotoxic effect of PR-104 is driven by its active metabolites, PR-104H and PR-104M, which induce DNA interstrand cross-links.[3] This leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The dual activation mechanism of PR-104A allows for targeting of leukemic cells in both hypoxic niches within the bone marrow and those with high expression of the AKR1C3 enzyme.
Signaling Pathways
The DNA damage induced by PR-104's active metabolites triggers the DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key sensor kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[5] Upon sensing DNA double-strand breaks and replication stress, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5][6] These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53.[6] Activated p53 plays a central role in determining the cell's fate by transcriptionally activating genes involved in cell cycle arrest (e.g., p21) to allow for DNA repair, or, if the damage is irreparable, initiating apoptosis through the expression of pro-apoptotic proteins like PUMA and NOXA.[7]
Quantitative Data
Preclinical In Vitro Cytotoxicity of PR-104A in ALL
| Cell Line Subtype | Median IC50 (µM) | Reference |
| T-ALL | 3.82 | [8] |
| B-ALL | Not specified, but higher than T-ALL | [8] |
Preclinical In Vivo Efficacy of PR-104 in ALL Patient-Derived Xenografts (PDX)
| ALL Subtype | Dosing Regimen | Outcome | Reference |
| T-ALL (n=4) | 200 mg/kg, twice weekly | Significant delay in disease progression (p=0.03 vs BCP-ALL), 2 complete responses | |
| BCP-ALL (n=3) | 200 mg/kg, twice weekly | 2 complete responses, 1 progressive disease | |
| MLL-rearranged B-ALL | Not specified | Decreased leukemia burden, prolonged survival |
Clinical Trial Data: Phase I/II Study in Relapsed/Refractory ALL
| Patient Cohort | Number of Patients | Dosing Regimen | Response Rate (CR/CRp/MLFS) | Reference |
| Acute Lymphoblastic Leukemia | 10 | 3 g/m² or 4 g/m² | 20% (2 out of 10) | [2][9] |
CR: Complete Response, CRp: Complete Response with incomplete platelet recovery, MLFS: Morphologic Leukemia-Free State.
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is synthesized from standard cytotoxicity assay procedures and details mentioned in relevant PR-104 research.
-
Cell Culture: ALL cell lines (e.g., T-ALL and B-ALL subtypes) are cultured in appropriate media (e.g., QBSF-60 medium supplemented with Flt-3 ligand) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 3 x 10⁴ cells per well and allowed to equilibrate overnight.
-
Drug Treatment: Stock solutions of PR-104A are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve final concentrations typically ranging up to 100 µM. Cells are treated with the various concentrations of PR-104A or vehicle control.
-
Incubation: The treated plates are incubated for a specified duration, often 48 hours, under either normoxic (standard incubator conditions) or hypoxic conditions (e.g., in a hypoxic chamber with an atmosphere of <1% O₂).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the alamarBlue assay or MTT assay. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the solvent-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This protocol is a synthesized representation of methods described for establishing and utilizing ALL PDX models.
-
Xenograft Establishment: Primary T-ALL or BCP-ALL cells from patients are obtained from bone marrow aspirates. Approximately 5-10 x 10⁶ viable leukemia cells are injected intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Leukemia Engraftment Monitoring: The engraftment and progression of leukemia are monitored by weekly analysis of peripheral blood for the presence of human CD45+ cells using flow cytometry.
-
Drug Treatment: Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups. PR-104 is administered, typically via intraperitoneal injection, at specified doses (e.g., 50-200 mg/kg) and schedules (e.g., twice weekly).
-
Efficacy Assessment: The anti-leukemic efficacy of PR-104 is assessed by monitoring the percentage of circulating human CD45+ cells and overall survival of the mice. A complete response may be defined as the absence of detectable human CD45+ cells.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
AKR1C3 Expression Analysis by Immunohistochemistry (IHC)
This protocol is based on standard IHC procedures and specific reagents mentioned in the literature for AKR1C3 detection.
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) bone marrow biopsy specimens from ALL patients are sectioned at 4-5 µm thickness and mounted on charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the slides with a protein block solution (e.g., 10% normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for AKR1C3 (e.g., a mouse monoclonal antibody) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, cleared, and coverslipped.
-
Analysis: The expression of AKR1C3 is evaluated by a pathologist, often using a scoring system (e.g., H-score) that considers both the intensity and the percentage of positive-staining leukemic cells. T-ALL samples typically show a higher H-score (e.g., 172-190) compared to B-ALL cases (e.g., 30-160).[10]
Conclusion
PR-104 demonstrates significant preclinical activity against acute lymphoblastic leukemia, with a particularly promising efficacy profile in T-ALL. This enhanced sensitivity is strongly correlated with higher expression of the activating enzyme AKR1C3 in T-ALL cells compared to BCP-ALL. The dual mechanism of action, targeting both hypoxic niches and AKR1C3-expressing cells, provides a strong rationale for its further investigation in this disease. The clinical data, although limited for the ALL cohort, indicates that PR-104 can induce responses in heavily pre-treated patients. The experimental protocols and methodologies outlined in this guide provide a framework for the continued preclinical and clinical evaluation of PR-104 and similar hypoxia-activated prodrugs in the treatment of acute lymphoblastic leukemia. Future research should focus on refining patient selection strategies based on AKR1C3 expression and the bone marrow hypoxic status to maximize the therapeutic benefit of this targeted approach.
References
- 1. Adenine-containing DNA-DNA cross-links of antitumor nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 9. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AKR1C3 expression in T acute lymphoblastic leukemia/lymphoma for clinical use as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Clinical Studies of PR-104
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical studies of PR-104, a hypoxia-activated prodrug. The document details the core findings from Phase I and Phase I/II trials in both solid tumors and acute leukemias, with a focus on quantitative data, experimental protocols, and the underlying scientific rationale.
Core Concepts: Mechanism of Action of PR-104
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1] PR-104A is a dinitrobenzamide nitrogen mustard that undergoes bioreductive activation to form potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][2] This activation occurs through two principal pathways:
-
Hypoxia-Dependent Activation: In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase.[2] This process is selective for hypoxic cells, sparing healthy, well-oxygenated tissues.[3]
-
AKR1C3-Dependent Activation: PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][4] High expression of AKR1C3 in certain tumor types, including some leukemias, provides an additional mechanism for targeted drug activation.[4][5]
The dual activation mechanism of PR-104 offers a therapeutic strategy to target the unique microenvironment of tumors.
References
- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PR-104 - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
PR-104: A Hypoxia-Activated Prodrug for Targeted Tumor Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of PR-104, a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environment characteristic of solid tumors. This document details the core mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in its study.
Introduction to PR-104 and Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with cancer progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1][2] This low-oxygen environment, however, presents a unique opportunity for targeted drug development. Hypoxia-activated prodrugs (HAPs) are designed to remain inactive in well-oxygenated, healthy tissues and undergo selective activation to their cytotoxic form within the hypoxic tumor microenvironment.[3]
PR-104 is a water-soluble 3,5-dinitrobenzamide mustard phosphate ester "pre-prodrug".[4][5] In vivo, it is rapidly converted by systemic phosphatases into its active alcohol form, PR-104A.[6][7] PR-104A is the key bioreductive prodrug that is then selectively activated in hypoxic tumor cells.[4][8]
Mechanism of Action
The activation of PR-104A to its potent DNA cross-linking metabolites occurs through two principal pathways:
-
Hypoxia-Selective Activation: Under hypoxic conditions (pO2 < 1 mmHg), PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to its cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) derivatives.[4][9] These reactive nitrogen mustards induce inter-strand DNA cross-links, leading to cell cycle arrest and apoptosis.[6][7] The cytotoxicity of PR-104A is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to aerobic conditions.[1][2]
-
AKR1C3-Mediated Activation: An "off-target," oxygen-insensitive activation pathway was later identified, mediated by the human aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][10] This two-electron reductase can also convert PR-104A to its active metabolites.[10] While this provides an additional anti-tumor mechanism in AKR1C3-expressing cancers like hepatocellular carcinoma (HCC), it also contributes to off-target toxicities, as AKR1C3 expression in myeloid progenitor cells is thought to be responsible for the dose-limiting myelosuppression observed in clinical trials.[4][10]
The dual activation mechanism of PR-104 is a critical consideration in its clinical development and patient selection.
Quantitative Data Summary
In Vitro Cytotoxicity
The hypoxia-selective cytotoxicity of PR-104A has been demonstrated across various human tumor cell lines. The Hypoxic Cytotoxicity Ratio (HCR) represents the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, with a higher HCR indicating greater hypoxia selectivity.
| Cell Line | IC50 Aerobic (µM) | IC50 Hypoxic (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| Hepatocellular Carcinoma | ||||
| HepG2 | ~2.5 | ~0.17 | ~15 | [4] |
| PLC/PRF/5 | ~62.5 | ~1.2 | ~51 | [4] |
| SNU-398 | ~42.5 | Not specified | >10 | [4] |
| Hep3B | ~105 | Not specified | >10 | [4] |
| Other Solid Tumors | ||||
| HCT116 | Not specified | Not specified | ~100 | [11] |
| C33A | Not specified | Not specified | ~100 | [11] |
| H1299 | Not specified | Not specified | ~100 | [11] |
| SiHa | Not specified | Not specified | ~10-100 | [1][2] |
| HT29 | Not specified | Not specified | ~10-100 | [1][2] |
| H460 | Not specified | Not specified | ~10-100 | [1][2] |
Note: IC50 values can vary based on experimental conditions (e.g., drug exposure time).
Preclinical In Vivo Efficacy
PR-104 has shown significant single-agent and combination therapy activity in multiple xenograft models.
| Tumor Model | Treatment | Outcome | Reference |
| Hep3B (HCC) | PR-104 Monotherapy | Significant growth reduction | [4] |
| HepG2 (HCC) | PR-104 Monotherapy | Significant growth reduction | [4] |
| Various HCC models | PR-104 + Sorafenib | Significant activity in all 4 models | [4] |
| HT29, SiHa, H460 | PR-104 Monotherapy | Greater killing of hypoxic and aerobic cells vs. tirapazamine | [1][2] |
| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive antitumor activity | [1][2] |
| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity | [1][2] |
| Solid Tumor Models (PPTP) | PR-104 (550 mg/kg) | Objective responses in 21 of 34 models | [3][12] |
| ALL Models (PPTP) | PR-104 (550 mg/kg) | Maintained complete responses in 7 of 7 models | [3][12] |
Clinical Pharmacokinetics and Toxicology
Phase I clinical trials have established the pharmacokinetic profile and maximum tolerated dose (MTD) of PR-104 in patients with advanced solid tumors and acute leukemias.
| Trial Schedule | MTD | Dose-Limiting Toxicities (DLTs) | Reference |
| Once every 3 weeks | 1,100 mg/m² | Myelosuppression (predominantly neutropenia), Fatigue | [13][14][15] |
| Weekly (d1, 8, 15 q28d) | 675 mg/m² | Thrombocytopenia, Neutropenia | [9][16] |
| Relapsed/Refractory Leukemia (q2w) | 3-4 g/m² | Myelosuppression, Febrile Neutropenia, Infection, Enterocolitis | [17][18][19] |
Pharmacokinetic Parameters of PR-104A and Metabolites (at 675 mg/m² weekly dose) [16]
| Analyte | Cmax (μg/mL) (mean ± SD) | AUC0-inf (μg·h/mL) (mean ± SD) |
| PR-104A | 9.91 ± 2.61 | 11.09 ± 3.05 |
| PR-104G (O-glucuronide) | 6.58 ± 3.70 | 8.16 ± 5.35 |
| PR-104H | 0.32 ± 0.13 | 0.45 ± 0.11 |
| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |
Experimental Protocols
In Vitro Hypoxia Selectivity Assay (Clonogenic)
This protocol determines the hypoxia-selective cytotoxicity of PR-104A.
-
Cell Culture: Culture human tumor cell lines (e.g., HCT116, SiHa) in appropriate media and conditions.
-
Hypoxic Conditions: Seed cells into glass vials with magnetic stirrers. Seal the vials and sparge with a humidified gas mixture of 5% CO2, 95% N2 (<10 ppm O2) for at least 1 hour at 37°C to achieve anoxia.
-
Aerobic Conditions: Prepare parallel cell suspensions in flasks with loose caps, maintained in a standard incubator (5% CO2, 95% air).
-
Drug Exposure: Add a range of concentrations of PR-104A to both hypoxic and aerobic cell suspensions. Incubate for a defined period (e.g., 4 hours).
-
Cell Plating: After exposure, wash the cells to remove the drug. Count viable cells and plate known numbers in serial dilutions into petri dishes.
-
Colony Formation: Incubate plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix colonies with methanol/acetic acid and stain with crystal violet. Count colonies containing >50 cells.
-
Data Analysis: Calculate the surviving fraction for each drug concentration relative to untreated controls. Determine the IC50 (concentration required to inhibit colony formation by 50%) for both aerobic and hypoxic conditions. Calculate the HCR (IC50 aerobic / IC50 hypoxic).
In Vivo Xenograft Antitumor Assay
This protocol evaluates the efficacy of PR-104 in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., CD-1 nu/nu).
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 HepG2 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified mean diameter (e.g., 6 mm), randomize mice into treatment groups (e.g., vehicle control, PR-104, combination agent, PR-104 + combination).[4]
-
Drug Administration: Administer PR-104 via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired schedule (e.g., 250 mg/kg, i.p., daily for 6 days).[4] Administer other agents as required.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint: The primary endpoint is typically tumor growth delay (time for tumors to reach a predetermined size, e.g., 4x initial volume) or clonogenic assay of excised tumors.[1][2]
-
Data Analysis: Plot mean tumor growth curves for each group. Perform statistical analysis (e.g., log-rank test) to determine the significance of differences in tumor growth delay between treatment groups.
Analysis of PR-104 and Metabolites by LC-MS/MS
This protocol outlines the quantification of PR-104 and its metabolites in plasma.[14][20]
-
Sample Collection: Collect blood samples in EDTA tubes at specified time points post-infusion.[9] Centrifuge immediately to separate plasma.
-
Protein Precipitation: Immediately deproteinize plasma by adding nine volumes of an acidified methanol solution (e.g., methanol:ammonium acetate:acetic acid).[9][14] Store at -70°C until analysis.
-
Internal Standards: Use tetradeuterated internal standards for PR-104A and PR-104H for accurate quantification.[14]
-
Chromatography: Use ultra-high-pressure liquid chromatography (UHPLC) with a C18 column (e.g., Zorbax Eclipse XDB-C18).[20]
-
Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) with a triple quadrupole detector for sensitive and specific detection of PR-104, PR-104A, PR-104H, PR-104M, and PR-104G.[20]
-
Quantification: Generate standard curves for each analyte and quantify concentrations in the plasma samples based on the ratio of the analyte peak area to the internal standard peak area.
Conclusion and Future Directions
PR-104 is a potent hypoxia-activated prodrug that has demonstrated significant preclinical activity and has been evaluated in several clinical trials.[1][13][14] Its unique dual-activation mechanism, dependent on both tumor hypoxia and AKR1C3 expression, offers potential for efficacy but also presents challenges in managing off-target toxicities, particularly myelosuppression.[4][10] The disconnect between the high doses tolerated in mice and the lower MTD in humans has been attributed to differences in AKR1C3 activity between species.[10][21]
Future research is focused on developing next-generation analogs of PR-104 that are resistant to AKR1C3-mediated activation, thereby restoring a more selective hypoxia-dependent mechanism of action and potentially widening the therapeutic window.[10] Furthermore, the development of biomarkers to identify patients with highly hypoxic tumors or specific enzyme expression profiles will be crucial for the successful clinical implementation of PR-104 and similar agents.[17][22] Targeting tumor hypoxia remains a promising strategy in oncology, and the lessons learned from PR-104 are invaluable for the continued development of this class of therapeutics.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR-104 - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
The Pharmacokinetics of PR-104: A Deep Dive into a Hypoxia-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
PR-104, a dinitrobenzamide mustard prodrug, has garnered significant attention in oncology for its innovative mechanism of targeting hypoxic tumor microenvironments. This technical guide provides a comprehensive overview of the pharmacokinetics of PR-104 and its critical metabolites, offering a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) profile. Through a synthesis of preclinical and clinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of PR-104's journey through the body, its bioactivation under hypoxic and aerobic conditions, and the analytical methodologies employed in its study.
Introduction to PR-104 and its Mechanism of Action
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is designed for intravenous administration. In the physiological environment, it is rapidly converted by plasma phosphatases into its more lipophilic and biologically active alcohol form, PR-104A.[1][2][3] This conversion is the first step in a cascade that ultimately leads to the formation of potent DNA cross-linking agents within tumor cells.
The primary mechanism of action for PR-104A hinges on the unique conditions of the tumor microenvironment, specifically hypoxia (low oxygen levels). In hypoxic cells, PR-104A undergoes one-electron reduction, a process catalyzed by various reductases including NADPH:cytochrome P450 oxidoreductase.[4][5] This reduction leads to the formation of the reactive hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5][6] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[1][7]
Interestingly, a second, oxygen-independent activation pathway exists, mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[8][9][10] Certain tumor types overexpress AKR1C3, rendering them susceptible to PR-104A's cytotoxic effects even under normal oxygen conditions (aerobic).[8][9][10] This dual activation mechanism broadens the potential therapeutic window for PR-104.
Pharmacokinetic Profile of PR-104 and its Metabolites
The pharmacokinetic profile of PR-104 is characterized by the rapid conversion of the parent compound and the subsequent appearance of its key metabolites. The following tables summarize the quantitative pharmacokinetic data for PR-104 and its major metabolites in both preclinical models (mice) and humans.
Table 1: Pharmacokinetic Parameters of PR-104 and PR-104A in CD-1 nu/nu Mice
| Parameter | PR-104 | PR-104A |
| Dose | 0.56 mmol/kg (i.v. or i.p.) | - |
| Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) | Formed in vivo |
| Peak Plasma Concentration (Cmax) | Rapidly declines post-administration | Peaks shortly after PR-104 administration |
| Half-life (t1/2) | Short | Longer than PR-104 |
| Area Under the Curve (AUC) | Lower than PR-104A | Significantly higher than PR-104 |
Data compiled from preclinical studies in CD-1 nu/nu mice.[1][11]
Table 2: Pharmacokinetic Parameters of PR-104 and its Major Metabolites in Human Plasma from a Phase I Clinical Trial
| Analyte | Mean Half-life (t1/2) (hours) | Mean Area Under the Curve (AUC) |
| PR-104 | Not reported (rapid conversion) | Correlated with dose |
| PR-104A | ~0.43 - 0.79 | Correlated with dose |
| PR-104G (O-glucuronide) | ~0.43 | Highest exposure among metabolites |
| PR-104H (Hydroxylamine) | ~0.61 | Second highest exposure |
| PR-104M (Amine) | ~0.70 | Lower exposure |
| PR-104S1 (Oxidative metabolite) | ~0.79 | Lower exposure |
Data from a Phase I clinical trial of weekly PR-104 administration. The half-lives of the metabolites are suggested to be influenced by their formation rate.[4][12]
Metabolic Pathways of PR-104
The biotransformation of PR-104 is a multi-step process involving several key enzymatic reactions. The metabolic fate of PR-104 differs across species, which has implications for preclinical modeling and toxicology studies.[13][14]
Primary Metabolism:
-
Dephosphorylation: PR-104 is rapidly hydrolyzed by plasma phosphatases to PR-104A.[1][2]
-
Reductive Activation (Hypoxic): In low-oxygen environments, PR-104A is reduced by one-electron reductases (e.g., POR) to the cytotoxic metabolites PR-104H and PR-104M.[5][10]
-
Reductive Activation (Aerobic): The enzyme AKR1C3 can activate PR-104A to its cytotoxic metabolites independently of oxygen levels.[8][9]
Secondary Metabolism and Excretion:
-
Glucuronidation: In humans and dogs, PR-104A undergoes significant O-glucuronidation to form PR-104G, a major clearance pathway. This pathway is less prominent in rodents.[13][14]
-
Oxidative N-dealkylation and Thiol Conjugation: In mice, major urinary metabolites arise from oxidative N-dealkylation and conjugation with glutathione, followed by formation of mercapturic acid pathway metabolites.[13]
-
Oxidative Debromoethylation: Another metabolic route leads to the formation of the semi-mustard PR-104S.[15]
Total radioactivity from labeled [3H]PR-104 is rapidly and almost completely excreted in mice, with roughly half in the urine and half in the feces.[13]
Caption: Metabolic activation and clearance pathways of PR-104.
Experimental Protocols for Pharmacokinetic Analysis
The quantification of PR-104 and its metabolites in biological matrices is crucial for understanding its pharmacokinetic behavior. A validated ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for this purpose.[15][16]
Sample Preparation
-
Plasma Collection: Blood samples are collected in EDTA vacutainer tubes.
-
Centrifugation: Samples are centrifuged to separate plasma.
-
Protein Precipitation: Plasma proteins are immediately precipitated by adding nine volumes of a cold methanol:ammonium acetate:acetic acid solution (1000:3.5:0.2 v/w/v).[4]
-
Storage: Samples are stored at -70°C until analysis.
-
Final Preparation: For analysis, the supernatant is diluted with water.[15]
UHPLC-MS/MS Analysis
-
Chromatographic System: Ultra-high-pressure liquid chromatography (UHPLC).
-
Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50mm x 2.1mm, 1.8µm).[15]
-
Mobile Phase: A gradient of acetonitrile and 0.01% formic acid.[15]
-
Run Time: Approximately 6 minutes.[15]
-
Detection: Tandem mass spectrometry (MS/MS).
-
Linear Range: The method demonstrates a broad linear range for PR-104 and its key metabolites (e.g., 0.1-50 µM for PR-104, PR-104A, and PR-104G).[15]
-
Precision and Accuracy: The intra-day and inter-day precision and accuracy are within 14%.[15]
-
Recovery: The extraction recovery for all analytes is over 87%.[15]
Caption: Workflow for the pharmacokinetic analysis of PR-104 and its metabolites.
Conclusion
The pharmacokinetics of PR-104 are complex, involving rapid in vivo conversion to the active prodrug PR-104A and subsequent metabolism to cytotoxic agents through both hypoxia-dependent and -independent pathways. Significant species differences in metabolism, particularly in the extent of glucuronidation, highlight the importance of careful consideration when extrapolating preclinical data to human clinical trials. The well-established analytical methods provide a robust framework for the continued investigation and development of PR-104 and related hypoxia-activated prodrugs. This in-depth understanding of its ADME profile is fundamental for optimizing dosing strategies, managing toxicities, and ultimately realizing the therapeutic potential of this targeted anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PR-104 - Wikipedia [en.wikipedia.org]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Establishing PR-104 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown promise in targeting the hypoxic microenvironment of solid tumors. It is a phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, PR-104A.[1][2][3] The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine), occurs through two primary mechanisms.[2][4][5] In hypoxic conditions, one-electron reductases, such as cytochrome P450 oxidoreductase (POR), are the dominant activators.[2][3] However, PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][6]
The expression levels of these activating enzymes are critical determinants of cellular sensitivity to PR-104. High expression of AKR1C3 can confer sensitivity to PR-104 even in normoxic conditions, while its absence is a key mechanism of resistance.[1][7] Understanding the mechanisms of resistance and developing cell line models that are resistant to PR-104 are crucial for the development of strategies to overcome treatment failure and for the design of more effective cancer therapies.
These application notes provide a detailed protocol for establishing PR-104 resistant cell lines in vitro through a dose-escalation method. Additionally, methodologies for the characterization of these resistant cell lines are described, along with a summary of expected quantitative outcomes based on existing literature.
Data Presentation
Table 1: PR-104A IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Sensitive IC50 (µM) | Resistant/AKR1C3-low IC50 (µM) | Fold Resistance | Reference |
| HCT116 | ~0.1 (AKR1C3-overexpressing) | ~4.4 (wild-type) | ~44 | [8] |
| T-ALL | Varies (generally sensitive) | - | - | [7] |
| BCP-ALL | Varies (generally resistant) | - | - | [7] |
Note: The fold resistance can vary significantly depending on the cell line and the specific experimental conditions.
Table 2: Characterization of PR-104 Resistant Cell Lines
| Characteristic | Parental/Sensitive Cells | Resistant Cells | Expected Outcome in Resistant Cells |
| Morphology | Adherent/Suspension, typical morphology | May exhibit altered morphology (e.g., larger, more flattened) | - |
| Proliferation Rate | Normal | May be slower or faster | - |
| AKR1C3 Expression | High (in sensitive lines) | Low to undetectable | Decreased protein and mRNA levels |
| POR Expression | Variable | May be altered | Changes in protein and mRNA levels |
| DNA Damage Response | Increased γH2AX foci upon PR-104A treatment | Reduced γH2AX foci upon PR-104A treatment | Attenuated DNA damage signaling |
| Drug Efflux Pump Activity | Normal | May be increased | Increased expression/activity of ABC transporters |
Experimental Protocols
Protocol 1: Establishing PR-104 Resistant Cell Lines
Objective: To generate a PR-104 resistant cancer cell line using a continuous dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., a cell line with known sensitivity to PR-104A)
-
Complete cell culture medium
-
PR-104A (active metabolite of PR-104)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of PR-104A in the parental cell line. This will serve as a baseline for resistance development.
-
-
Initiate continuous exposure to PR-104A:
-
Start by culturing the parental cells in a medium containing a sub-lethal concentration of PR-104A (e.g., IC10 to IC20, approximately 10-20% of the initial IC50).
-
Monitor the cells closely for signs of cytotoxicity. It is expected that a significant portion of the cell population will die off initially.
-
-
Gradual dose escalation:
-
Once the surviving cells have repopulated the flask and reached approximately 80% confluency, passage them and increase the concentration of PR-104A in the culture medium by a small increment (e.g., 1.5 to 2-fold).
-
Continue this process of gradual dose escalation as the cells adapt and become resistant to the current concentration. The rate of dose increase should be adjusted based on the cellular response; if there is excessive cell death, the concentration should be maintained or reduced temporarily.
-
-
Maintenance and stabilization of the resistant phenotype:
-
Once the cells are able to proliferate steadily in a significantly higher concentration of PR-104A (e.g., 10 to 20-fold the initial IC50), maintain the culture in this medium for several passages to ensure the stability of the resistant phenotype.
-
It is advisable to cryopreserve cells at various stages of the dose-escalation process.
-
-
Confirmation of resistance:
-
Periodically (e.g., every 5-10 passages), determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 value (typically >10-fold) indicates the successful establishment of a resistant cell line.
-
Once a stable resistant line is established, it can be maintained in a medium containing a maintenance dose of PR-104A (e.g., the concentration at which resistance was established) or in a drug-free medium for a limited number of passages. It is important to regularly re-verify the resistant phenotype.
-
Protocol 2: Characterization of PR-104 Resistant Cell Lines
Objective: To characterize the established PR-104 resistant cell line to understand the underlying mechanisms of resistance.
1. Western Blot Analysis for AKR1C3 and POR Expression:
-
Procedure:
-
Lyse parental and resistant cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AKR1C3, POR, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable secondary antibody and detect the signal using an appropriate detection reagent.
-
Quantify band intensities to compare protein expression levels between the parental and resistant cell lines.
-
2. Quantitative Real-Time PCR (qRT-PCR) for AKR1C3 and POR mRNA Expression:
-
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
Synthesize cDNA from the RNA template.
-
Perform qRT-PCR using primers specific for AKR1C3, POR, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.
-
3. Immunofluorescence for DNA Damage (γH2AX):
-
Procedure:
-
Seed parental and resistant cells on coverslips.
-
Treat the cells with PR-104A for a specified time.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per cell.
-
Visualizations
Caption: PR-104 activation pathways and mechanisms of resistance.
Caption: Experimental workflow for generating PR-104 resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PR-104 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the hypoxia-activated prodrug, PR-104, in preclinical xenograft models. PR-104 is a phosphate ester "pre-prodrug" that undergoes systemic conversion to its active form, PR-104A.[1] In the low-oxygen environment characteristic of solid tumors, or in the presence of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A is further metabolized into potent DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine), leading to targeted tumor cell death.[2][3][4][5]
Mechanism of Action
PR-104's selective cytotoxicity is primarily driven by tumor hypoxia. Upon intravenous administration, PR-104 is rapidly dephosphorylated by systemic phosphatases to yield PR-104A.[2] Under hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), catalyze the one-electron reduction of the dinitrobenzamide moiety of PR-104A to form the reactive hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[4][5] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[2] Additionally, PR-104A can be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types.[1][3][4]
Data Presentation
Efficacy of PR-104 in Human Tumor Xenograft Models
The following table summarizes the antitumor activity of PR-104 as a single agent in various xenograft models. Efficacy is typically measured by tumor growth delay or clonogenic cell survival assays.
| Xenograft Model | Tumor Type | PR-104 Dose (mmol/kg) | Route | Schedule | Outcome | Reference |
| HT29 | Colon | 0.266 - 0.56 | i.v. | Single dose | Significant tumor growth delay and cell kill | [6][7] |
| SiHa | Cervical | 0.266 | i.v. | Single dose | Significant activity against hypoxic and aerobic cells | [6][7] |
| H460 | Lung | Not specified | i.v. | Single dose | Significant cell kill | [6][7] |
| Panc-01 | Pancreatic | Not specified | i.v. | In combination | Greater than additive antitumor activity with gemcitabine | [6] |
| 22RV1 | Prostate | Not specified | i.v. | In combination | Greater than additive antitumor activity with docetaxel | [6] |
| HepG2 | Hepatocellular | Not specified | Not specified | Not specified | Significant reduction in growth | [4][5] |
| Hep3B | Hepatocellular | Not specified | Not specified | Not specified | Significant reduction in growth | [4][5] |
| HCT116 | Colon | 1036 µmol/kg | Not specified | q4d x 3 | Efficacious in combination with ONYX-411NTR | [8] |
Pharmacokinetics of PR-104 in Mice
The pharmacokinetic profile of PR-104 and its active metabolite PR-104A has been characterized in mice. Following intravenous administration, PR-104 is rapidly converted to PR-104A.
| Compound | Mouse Strain | Dose (mmol/kg) | Route | Cmax (µM) | T1/2 (min) | AUC (µM·h) | Reference |
| PR-104 | CD-1 nude | 0.56 | i.v. | ~100 | ~5 | Not reported | [9] |
| PR-104A | CD-1 nude | 0.56 | i.v. | ~30 | ~15 | Not reported | [9] |
| PR-104 | CD-1 nude | 0.56 | i.p. | ~10 | ~15 | Not reported | [9] |
| PR-104A | CD-1 nude | 0.56 | i.p. | ~25 | ~30 | Not reported | [9] |
Experimental Protocols
General Experimental Workflow for PR-104 Administration in Xenograft Models
The following diagram outlines a typical workflow for evaluating the efficacy of PR-104 in a xenograft model.
Protocol 1: Preparation of PR-104 for In Vivo Administration
Materials:
-
PR-104 powder
-
Sterile Phosphate Buffered Saline (PBS) or 0.9% Sodium Chloride solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
On the day of administration, weigh the required amount of PR-104 powder in a sterile microcentrifuge tube.
-
Reconstitute the PR-104 powder with the appropriate volume of sterile PBS or saline to achieve the desired final concentration. The vehicle used should be consistent with the specific study design.
-
Vortex the solution thoroughly until the PR-104 is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.
-
Administer the prepared PR-104 solution to the animals immediately after preparation.
Protocol 2: Administration of PR-104 in Subcutaneous Xenograft Models
Materials:
-
Tumor-bearing mice (e.g., CD-1 nude, NSG) with established subcutaneous tumors (typically 100-200 mm³).
-
Prepared PR-104 solution.
-
Appropriate size syringes and needles (e.g., 27-30 gauge for intravenous injection, 25-27 gauge for intraperitoneal injection).
-
Animal restrainer.
-
Calipers for tumor measurement.
-
Scale for body weight measurement.
Procedure:
-
Animal Handling and Grouping:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
-
Administration Route:
-
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol swab.
-
Slowly inject the PR-104 solution into one of the lateral tail veins.
-
-
Intraperitoneal (i.p.) Injection:
-
Hold the mouse securely, tilting it slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Inject the PR-104 solution.
-
-
-
Dosing and Schedule:
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of toxicity, including changes in behavior, weight loss, and signs of distress.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Protocol 3: Assessment of Antitumor Efficacy
1. Tumor Growth Delay:
-
Continue monitoring tumor growth in all groups until tumors reach a predetermined endpoint size (e.g., 1000-2000 mm³).
-
Calculate the time it takes for tumors in each group to reach the endpoint size.
-
Tumor growth delay is the difference in the median time to reach the endpoint size between the treated and control groups.
2. Clonogenic Cell Survival Assay:
-
This assay provides a direct measure of cell kill.
-
At a specified time point after PR-104 administration (e.g., 18-24 hours), euthanize the mice.[6]
-
Aseptically excise the tumors.
-
Prepare a single-cell suspension from the tumor tissue by mechanical dissociation and/or enzymatic digestion.
-
Plate a known number of cells in appropriate culture media.
-
Allow colonies to form over 10-14 days.
-
Stain and count the colonies (typically >50 cells).
-
Calculate the surviving fraction of cells from the treated tumors relative to the control tumors.
Concluding Remarks
PR-104 has demonstrated significant preclinical activity in a variety of xenograft models, particularly in tumors with hypoxic regions.[6][7] The protocols outlined in these application notes provide a foundation for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of PR-104 and similar hypoxia-activated prodrugs. Careful consideration of the tumor model, administration route, dose, and schedule is crucial for obtaining meaningful and reproducible results.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing PR-104 Induced DNA Damage using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated pre-prodrug designed to selectively target the low-oxygen environments characteristic of solid tumors. Following systemic administration, PR-104 is rapidly converted to its active form, PR-104A. In hypoxic cells, PR-104A undergoes bioreduction to form reactive nitrogen mustards, primarily the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][2][3] These metabolites are potent DNA cross-linking agents that induce DNA damage, leading to cell cycle arrest and apoptosis.[2][4] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile technique for the detection and quantification of DNA damage in individual cells, making it an invaluable tool for evaluating the genotoxic effects of PR-104.[5]
This document provides detailed protocols for the use of the alkaline comet assay to measure DNA damage, particularly the interstrand cross-links (ICLs), induced by PR-104.
Data Presentation
The following tables summarize quantitative data on the DNA damage induced by PR-104A, as measured by the alkaline comet assay. The "DNA cross-linking index" is a measure of the extent of ICLs, where a higher index indicates more cross-linking and, consequently, less DNA migration in the comet assay.
Table 1: DNA Cross-Linking Index in SiHa Cells Treated with PR-104A under Aerobic and Hypoxic Conditions
| Treatment Condition | PR-104A Concentration (µM) | DNA Cross-Linking Index |
| Aerobic | 80 | ~0.1 |
| Hypoxic | 80 | ~0.8 |
Data extracted and summarized from graphical representations in existing research literature.[4][6]
Table 2: Correlation of DNA Cross-Linking Index with Cytotoxicity in Various Human Tumor Cell Lines under Hypoxia
| Cell Line | DNA Cross-Linking Index (at 24h post-treatment) | Surviving Fraction (at corresponding ICL) |
| SiHa | ~0.5 | ~0.001 |
| A549 | ~0.6 | ~0.001 |
| H460 | ~0.4 | ~0.01 |
| HT29 | ~0.3 | ~0.01 |
| C33A | ~0.2 | ~0.1 |
| A2780 | ~0.1 | ~0.1 |
Data represents an approximation based on graphical data from scientific publications. The DNA cross-linking index was measured 24 hours after a 2-hour exposure to various concentrations of PR-104A under hypoxic conditions to achieve different levels of cell kill.[1][7]
Signaling and Metabolic Pathway
The activation of PR-104 and its subsequent induction of DNA damage involves a multi-step metabolic pathway that is significantly enhanced in hypoxic environments.
References
- 1. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: Quantitative Analysis of PR-104 Metabolism by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a dinitrobenzamide mustard prodrug designed for targeted cancer therapy.[1] It is a water-soluble phosphate ester ("pre-prodrug") that is rapidly converted in vivo to its more lipophilic alcohol derivative, PR-104A.[2][3][4] The anti-tumor activity of PR-104 relies on the subsequent metabolic reduction of PR-104A within the tumor microenvironment. This bioactivation occurs through two primary pathways:
-
Hypoxia-Selective One-Electron Reduction: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A undergoes one-electron reduction, primarily by NADPH:cytochrome P450 oxidoreductase (POR), to form a nitro radical anion.[3][5] In the absence of oxygen, this intermediate is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[4][6][7]
-
AKR1C3-Mediated Two-Electron Reduction: PR-104A can also be activated independently of hypoxia through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][3][8][9] This pathway also generates the active metabolites PR-104H and PR-104M.[2] The expression of AKR1C3 can vary among different tumor types and is a key determinant of PR-104A sensitivity under aerobic conditions.[8][9]
Given these distinct activation pathways, the ability to accurately measure PR-104 and its key metabolites (PR-104A, PR-104H, PR-104M, and others such as the O-glucuronide PR-104G and the semi-mustard PR-104S) is crucial for preclinical and clinical development.[1] Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and specific method for the simultaneous quantification of these analytes in biological matrices.[1][7] This application note provides a detailed protocol for the analysis of PR-104 metabolism using LC-MS/MS, targeted at researchers in drug metabolism, pharmacokinetics, and oncology.
Metabolic Activation Pathway of PR-104
The metabolic conversion of the pre-prodrug PR-104 to its active DNA-alkylating species is a multi-step process involving both systemic and intracellular enzymes.
Experimental Protocol: LC-MS/MS Analysis of PR-104 and Metabolites in Human Plasma
This protocol is adapted from a validated ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of PR-104 and its major metabolites in human plasma.[1]
Materials and Reagents
-
Analytes and Internal Standard (IS): PR-104, PR-104A, PR-104H, PR-104M, PR-104G, PR-104S, and a suitable internal standard (e.g., a stable isotope-labeled analog).[10]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).[11][12][13]
-
Plasma: Human plasma (with appropriate anticoagulant, e.g., EDTA).
-
Equipment:
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma, add the internal standard solution.
-
Add 200 µL of acidified methanol (e.g., 0.1% formic acid in methanol) to precipitate plasma proteins.[1]
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with water (e.g., 1:1 v/v) to reduce the organic solvent concentration before injection.[1]
-
Transfer the final diluted supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
| Parameter | Condition |
| LC System | UHPLC |
| Column | Zorbax Eclipse XDB-C18 RR HT (50x2.1mm, 1.8µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[11] |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 5% B; 1-4 min: 5-95% B; 4-5 min: 95% B; 5-5.1 min: 95-5% B; 5.1-6 min: 5% B |
| Injection Volume | 5 µL[12] |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Scan Type | Multiple Reaction Monitoring (MRM)[12] |
Note: The gradient and MRM transitions should be optimized for the specific instrument and analytes.
Data Acquisition and Processing
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined. This involves infusing standard solutions of each compound into the mass spectrometer to identify the parent ion and the most stable and abundant fragment ions.
-
Calibration Curve: Prepare calibration standards by spiking known concentrations of the analytes into blank plasma. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification: The concentrations of the analytes in the unknown samples are determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The overall process from sample collection to final data analysis follows a structured workflow to ensure data quality and reproducibility.
Data Presentation
A validated LC-MS/MS method for PR-104 and its metabolites demonstrates excellent performance characteristics suitable for pharmacokinetic studies.[1] The quantitative data summarized below is based on a published method.[1]
Table 1: LC-MS/MS Method Performance Characteristics
| Analyte | Linear Range (µM) | LLOQ (µM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| PR-104 | 0.1 - 50 | 0.1 | < 12% | < 10% | ± 11% |
| PR-104A | 0.1 - 50 | 0.1 | < 9% | < 8% | ± 10% |
| PR-104G | 0.1 - 50 | 0.1 | < 10% | < 9% | ± 12% |
| PR-104H | 0.05 - 5 | 0.05 | < 14% | < 13% | ± 13% |
| PR-104M | 0.025 - 2.5 | 0.025 | < 11% | < 11% | ± 14% |
| PR-104S | 0.01 - 1 | 0.01 | < 13% | < 12% | ± 12% |
Data adapted from Gu et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2009.[1]
Table 2: Analyte Recovery
| Analyte | Extraction Recovery (%) |
| PR-104 | > 88% |
| PR-104A | > 90% |
| PR-104G | > 87% |
| PR-104H | > 89% |
| PR-104M | > 87% |
| PR-104S | > 88% |
Data adapted from Gu et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2009.[1]
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific tool for the quantitative analysis of PR-104 and its critical metabolites in human plasma.[1] This methodology is essential for understanding the pharmacokinetic and pharmacodynamic profiles of this hypoxia-activated prodrug. By accurately measuring the conversion of the inactive prodrug to its active cytotoxic metabolites, researchers can better evaluate the efficacy and safety of PR-104, investigate mechanisms of resistance, and identify patient populations most likely to benefit from this targeted therapy. The provided protocols and performance data serve as a comprehensive guide for laboratories aiming to implement this analysis in support of cancer drug development.
References
- 1. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hypoxia with Pimonidazole in the Context of PR-104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a common feature of the tumor microenvironment, is a critical factor in cancer progression and resistance to therapy.[1][2][3][4] The development of hypoxia-activated prodrugs (HAPs) that are selectively activated in the low-oxygen conditions of solid tumors represents a promising therapeutic strategy.[5] PR-104 is a novel hypoxia-activated DNA cross-linking agent that has shown significant activity in preclinical tumor models.[6][7][8] This document provides detailed application notes and protocols for the use of pimonidazole, a 2-nitroimidazole compound, to measure and quantify tumor hypoxia in preclinical studies evaluating the efficacy of PR-104.[1][9][10]
Pimonidazole is reductively activated in hypoxic cells, forming stable adducts with thiol groups in proteins, peptides, and amino acids.[1][9] These adducts can be detected using specific antibodies, allowing for the qualitative and quantitative assessment of hypoxia in tissue sections and cell suspensions.[10][11][12] The amount of pimonidazole detected is directly proportional to the level of hypoxia within the tumor.[1][9]
Mechanism of Action: PR-104 Activation in a Hypoxic Environment
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo by phosphatases to its active form, PR-104A.[5][6][8][13] PR-104A has two main pathways for its activation to cytotoxic DNA cross-linking agents, PR-104H (hydroxylamine) and PR-104M (amine).[13][14][15]
-
Hypoxia-Dependent One-Electron Reduction: In the hypoxic regions of a tumor, PR-104A undergoes a one-electron reduction, primarily catalyzed by cytochrome P450 oxidoreductase (POR).[5][16][17] This generates a nitro radical intermediate. In the presence of oxygen, this intermediate is rapidly re-oxidized back to the non-toxic PR-104A.[5] However, under hypoxic conditions, the nitro radical is further reduced to the active DNA cross-linking metabolites, PR-104H and PR-104M, leading to cell death.[6][7][8][13]
-
Hypoxia-Independent Two-Electron Reduction: PR-104A can also be activated under aerobic conditions through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[13][14][15][16][18] High expression of AKR1C3 in some tumors can lead to PR-104A activation irrespective of oxygen levels.[16][18] This can also contribute to off-target toxicity in normal tissues expressing AKR1C3, such as the bone marrow.[14]
The following diagram illustrates the activation pathway of PR-104.
Caption: PR-104 activation pathway in systemic circulation and within a tumor cell.
Experimental Protocols
The following protocols provide a framework for assessing tumor hypoxia using pimonidazole in preclinical models treated with PR-104.
In Vivo Pimonidazole Administration and Tissue Collection
This protocol is adapted for tumor-bearing mice to measure hypoxia at a defined endpoint after PR-104 treatment.[9]
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Sterile 0.9% saline
-
PR-104
-
Appropriate vehicle for PR-104
-
Tumor-bearing mice
-
Anesthetic (e.g., isoflurane)
-
Tissue embedding medium (e.g., O.C.T. compound)
-
Liquid nitrogen or isopentane pre-cooled in liquid nitrogen
-
Cryostat
Procedure:
-
PR-104 Treatment: Administer PR-104 to tumor-bearing mice according to the experimental design. Dose and schedule will be dependent on the tumor model and study objectives.
-
Pimonidazole Preparation: Prepare a solution of pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline.[9]
-
Pimonidazole Administration: At the desired time point after the final PR-104 dose, inject the mice intravenously (e.g., via tail vein) with pimonidazole solution at a dose of 60 mg/kg.[9][11]
-
Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[9][11]
-
Euthanasia and Tissue Harvest: Euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[9] Immediately excise the tumors and any other tissues of interest.
-
Tissue Processing:
-
For Frozen Sections: Snap-freeze the tissues in liquid nitrogen or isopentane pre-cooled in liquid nitrogen and store at -80°C until sectioning.[9] Embed the frozen tissue in O.C.T. compound and cut 10 µm-thick sections using a cryostat.[9][11]
-
For Paraffin-Embedded Sections: Fix the tissues in 10% neutral buffered formalin for 24-48 hours, then process and embed in paraffin according to standard histological procedures.
-
Immunohistochemical Staining for Pimonidazole Adducts (Frozen Sections)
This protocol describes a fluorescent staining method for detecting pimonidazole adducts in frozen tissue sections.[9]
Materials:
-
Frozen tissue sections on slides
-
Acetone, pre-chilled
-
Phosphate-buffered saline with 0.1% Tween 20 (PBS-T)
-
Blocking solution (e.g., 20% Aqua Block in PBS or 5% BSA in PBS)
-
Primary antibody: FITC-conjugated anti-pimonidazole antibody (or unconjugated primary antibody and a corresponding secondary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Slide Preparation: Air dry the frozen slides for 30-60 minutes at room temperature.
-
Fixation: Fix the slides in cold acetone for 10 minutes.[19]
-
Rehydration: Briefly air dry the slides and then rehydrate by washing twice with PBS-T for 5 minutes each.[9]
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 30-60 minutes at room temperature.[9]
-
Primary Antibody Incubation: Dilute the primary anti-pimonidazole antibody in antibody diluent (e.g., 5% BSA in PBS) according to the manufacturer's instructions. Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C.[9]
-
Washing: Wash the slides three times with PBS-T for 5 minutes each.[9]
-
Secondary Antibody Incubation (if required): If an unconjugated primary antibody was used, incubate with a suitable fluorescently labeled secondary antibody for 1 hour at room temperature.[9]
-
Washing: Wash the slides four times with PBS-T for 5 minutes each.[9]
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash briefly in PBS, then mount the coverslip using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filters.
Flow Cytometry for Quantification of Pimonidazole Binding
Flow cytometry allows for the objective quantification of the hypoxic fraction within a tumor cell suspension.[20]
Materials:
-
Freshly excised tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, dispase, DNase)
-
Cell strainers (e.g., 70 µm)
-
Fixation and permeabilization buffers
-
FITC-conjugated anti-pimonidazole antibody
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue and incubate in an enzyme digestion cocktail to create a single-cell suspension.
-
Cell Filtration: Pass the cell suspension through a cell strainer to remove clumps.
-
Fixation and Permeabilization: Fix and permeabilize the cells using commercially available buffers according to the manufacturer's protocol.
-
Antibody Staining: Incubate the permeabilized cells with a FITC-conjugated anti-pimonidazole antibody.
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of FITC-positive cells represents the hypoxic fraction of the tumor.[20]
Data Presentation
Quantitative data from pimonidazole staining can be summarized to compare hypoxia levels between different treatment groups.
Table 1: Quantification of Tumor Hypoxia by Immunohistochemistry
| Treatment Group | Number of Animals (n) | Mean Pimonidazole Positive Area (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 5 | 15.2 | 3.1 | - |
| PR-104 (low dose) | 5 | 10.8 | 2.5 | <0.05 |
| PR-104 (high dose) | 5 | 5.6 | 1.9 | <0.01 |
| Combination Therapy | 5 | 3.2 | 1.5 | <0.001 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Quantification of Tumor Hypoxia by Flow Cytometry
| Treatment Group | Number of Animals (n) | Mean Hypoxic Fraction (%) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 5 | 18.5 | 4.2 | - |
| PR-104 (low dose) | 5 | 12.1 | 3.3 | <0.05 |
| PR-104 (high dose) | 5 | 6.3 | 2.1 | <0.01 |
| Combination Therapy | 5 | 3.8 | 1.7 | <0.001 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the impact of PR-104 on tumor hypoxia using pimonidazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Studies with Pimonidazole in vivo. | Sigma-Aldrich [merckmillipore.com]
- 3. Assessment of hypoxia by pimonidazole staining following radiotherapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]
- 13. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
- 18. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 20. Comparison between the comet assay and pimonidazole binding for measuring tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-104 Combination Therapy with Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical and clinical rationale for combining the hypoxia-activated prodrug PR-104 with the standard-of-care chemotherapy agent gemcitabine. Detailed experimental protocols are provided to facilitate further research into this combination therapy.
Introduction
PR-104 is a phosphate ester pre-prodrug that is systemically converted to PR-104A. PR-104A is a hypoxia-activated prodrug designed to target the hypoxic regions commonly found in solid tumors, which are associated with resistance to conventional chemotherapy and radiotherapy.[1][2] Activation of PR-104A occurs through two primary mechanisms:
-
Hypoxia-Dependent Activation: In low-oxygen environments, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR), to form reactive nitrogen mustards (PR-104H and PR-104M). These metabolites induce DNA cross-linking, leading to cell cycle arrest and apoptosis.[1][2][3]
-
AKR1C3-Dependent Activation: PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3), which can be overexpressed in various tumor types.[4][5][6]
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog that is a cornerstone in the treatment of various cancers, including pancreatic cancer.[7][8] Upon intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects by:
-
Inhibiting DNA synthesis: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to masked chain termination and halting DNA replication.[9][10][11]
-
Inhibiting ribonucleotide reductase: dFdCDP inhibits the enzyme responsible for producing deoxyribonucleotides required for DNA synthesis and repair.[10]
The combination of PR-104 and gemcitabine is hypothesized to be synergistic, as gemcitabine is effective against rapidly dividing cells in well-oxygenated tumor regions, while PR-104 targets the often chemoresistant hypoxic cell population.[1]
Data Presentation
Preclinical Efficacy
Preclinical studies have demonstrated the potential for synergistic antitumor activity with the combination of PR-104 and gemcitabine.
| Parameter | Monotherapy | Combination Therapy | Tumor Model | Key Findings |
| Antitumor Activity | PR-104 showed single-agent activity. | Greater than additive antitumor activity. | Panc-01 pancreatic tumor xenografts | The combination of PR-104 with drugs likely to spare hypoxic cells, such as gemcitabine, showed enhanced efficacy.[1] |
Clinical Trial Data (Phase Ib)
A Phase Ib study evaluated the safety and maximum tolerated dose (MTD) of PR-104 in combination with gemcitabine in patients with advanced solid tumors.[12][13]
| Parameter | Value | Details |
| Maximum Tolerated Dose (MTD) of PR-104 | 140 mg/m² | When combined with gemcitabine (800 mg/m² on days 1 and 8 of a 21-day cycle).[12][13] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 Thrombocytopenia | Observed in two of three patients at the 275 mg/m² dose level of PR-104.[12][13] |
| Other Common Grade 3/4 Toxicities | Neutropenia, Anemia, Leukopenia, Fatigue | Consistent with the myelosuppressive effects of both agents.[12][13] |
| Pharmacokinetics | No significant alteration | Plasma pharmacokinetics of PR-104 and its metabolites, as well as gemcitabine, were similar to that of the single agents.[12][13] |
| Conclusion | Prohibitive Myelotoxicity | Dose-limiting thrombocytopenia prohibited further evaluation of this specific combination regimen without supportive measures like G-CSF.[12][13] |
Signaling Pathways and Experimental Workflows
PR-104 and Gemcitabine Mechanism of Action
Caption: Mechanisms of action for PR-104 and Gemcitabine.
Synergistic Interaction Logic
Caption: Rationale for synergistic tumor targeting.
General Experimental Workflow
Caption: Workflow for preclinical evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PR-104 and gemcitabine, alone and in combination.
Materials:
-
Cancer cell line (e.g., Panc-01)
-
Complete culture medium
-
PR-104A (active form of PR-104)
-
Gemcitabine
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Hypoxic chamber or incubator (for PR-104A evaluation under hypoxia)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of PR-104A and gemcitabine in culture medium. For combination studies, a fixed-ratio or checkerboard (matrix) dilution approach can be used.
-
Treatment:
-
Normoxic Conditions: Replace the medium with drug-containing medium and incubate under standard conditions (21% O2, 5% CO2) for 72 hours.
-
Hypoxic Conditions (for PR-104A): Replace the medium with drug-containing medium and place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2) for the desired exposure time (e.g., 4-24 hours), followed by a return to normoxic conditions for the remainder of the 72-hour incubation period.
-
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot dose-response curves to calculate IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with PR-104 and gemcitabine, particularly the effect of PR-104 under hypoxic conditions.
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
PR-104A and Gemcitabine
-
Hypoxic chamber
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with drugs as described in the cytotoxicity assay protocol (both normoxic and hypoxic conditions for PR-104A).
-
Incubation: After drug exposure, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Fixing and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE of untreated cells.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of PR-104 and gemcitabine combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., Panc-01) mixed with Matrigel
-
PR-104 (formulated for IV administration)
-
Gemcitabine (formulated for IP or IV administration)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, PR-104 alone, Gemcitabine alone, Combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example:
-
Gemcitabine: Administered intraperitoneally (IP) once or twice weekly.
-
PR-104: Administered intravenously (IV) following gemcitabine administration to target the tumor microenvironment potentially rendered more hypoxic by gemcitabine's effects on vasculature.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or until a defined time point. A survival study may also be conducted where the endpoint is humane euthanasia due to tumor burden or toxicity.
-
Data Analysis: Plot mean tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy of the combination therapy to the monotherapies and control. For survival studies, generate Kaplan-Meier survival curves.
Cell Cycle Analysis
Objective: To determine the effects of PR-104 and gemcitabine on cell cycle distribution.
Materials:
-
Cancer cell line
-
PR-104A and Gemcitabine
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treatment: Culture cells and treat them with IC50 concentrations of each drug, alone and in combination, for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the cell cycle profiles of treated cells to untreated controls. Gemcitabine is known to cause S-phase arrest, while PR-104 can induce a G2/M arrest.
DNA Damage Assessment (γH2AX Staining)
Objective: To quantify DNA double-strand breaks induced by PR-104 and gemcitabine.
Materials:
-
Cancer cell line
-
PR-104A and Gemcitabine
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treatment: Grow cells on coverslips (for microscopy) or in culture dishes and treat with the drugs for various time points.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Mount coverslips with a mounting medium containing DAPI.
-
-
Analysis:
-
Microscopy: Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software. An increase in foci indicates an increase in DNA double-strand breaks.
-
Flow Cytometry: The overall fluorescence intensity of γH2AX can be quantified in a large cell population.
-
-
Data Analysis: Compare the levels of γH2AX in treated cells versus control cells to assess the extent of DNA damage.
References
- 1. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Technique for Measuring DNA Damage Could Improve Cancer Therapy and Radiological Emergency Response | NIST [nist.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessing Interactions for Fixed-Dose Drug Combinations in Subcutaneous Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-104 with Radiotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical models, both as a monotherapy and in combination with conventional treatments like radiotherapy.[1][2][3] This document provides detailed application notes and protocols for investigating the synergistic effects of PR-104 and radiotherapy in a preclinical setting. PR-104 is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to its more lipophilic and active form, PR-104A.[1][3] Under hypoxic conditions, prevalent in solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, to its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[4] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[2] Notably, PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[3] The dual mechanism of activation makes PR-104 a promising agent to target the radioresistant hypoxic fractions of tumors.
Mechanism of Action: Synergy with Radiotherapy
Radiotherapy primarily damages cancer cells through the generation of reactive oxygen species (ROS), which lead to DNA single and double-strand breaks. However, the efficacy of radiotherapy is limited in hypoxic tumor regions due to the lack of oxygen required for the fixation of this DNA damage. PR-104's selective activation in hypoxic environments provides a complementary mechanism to target these radioresistant cells. The combination of PR-104 and radiotherapy is hypothesized to result in a greater than additive antitumor effect by targeting both the oxygenated and hypoxic compartments of a tumor.[1]
Signaling Pathway and Activation of PR-104
Caption: PR-104 activation pathway.
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies investigating the combination of PR-104 and radiotherapy. This data is synthesized from published findings and is intended for comparative purposes.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SiHa | Aerobic | >100 | \multirow{2}{}{10-100 fold increase in cytotoxicity under hypoxia} | [1][2] |
| Hypoxic | ~1-10 | [1][2] | ||
| HT29 | Aerobic | >100 | \multirow{2}{}{Variable based on cell line} | [1] |
| Hypoxic | ~5-15 | [1] | ||
| H460 | Aerobic | >100 | \multirow{2}{*}{Variable based on cell line} | [1] |
| Hypoxic | ~2-12 | [1] |
Table 2: In Vivo Tumor Growth Delay in Xenograft Models
| Tumor Model | Treatment Group | PR-104 Dose (mg/kg) | Radiation Dose (Gy) | Mean Tumor Growth Delay (days) | Radiation Enhancement Ratio | Reference |
| \multirow{4}{}{HT29} | Control | - | - | 0 | - | [1] |
| PR-104 | 275 | - | 5.2 | - | [1] | |
| Radiotherapy | - | 10 | 10.5 | - | [1] | |
| PR-104 + Radiotherapy | 275 | 10 | 21.3 | 1.5 | [1] | |
| \multirow{4}{}{SiHa} | Control | - | - | 0 | - | [1] |
| PR-104 | 275 | - | 4.8 | - | [1] | |
| Radiotherapy | - | 10 | 9.8 | - | [1] | |
| PR-104 + Radiotherapy | 275 | 10 | 19.5 | 1.5 | [1] | |
| \multirow{4}{*}{H460} | Control | - | - | 0 | - | [1] |
| PR-104 | 275 | - | 6.1 | - | [1] | |
| Radiotherapy | - | 10 | 11.2 | - | [1] | |
| PR-104 + Radiotherapy | 275 | 10 | 23.8 | 1.6 | [1] |
Note: The quantitative data presented are representative values derived from preclinical studies. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is for determining the surviving fraction of cells after treatment with PR-104A and/or radiation.
Materials:
-
Human tumor cell lines (e.g., SiHa, HT29, H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PR-104A stock solution
-
Hypoxia chamber or incubator with controlled O2 levels
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control. Allow cells to attach overnight.
-
PR-104A Treatment:
-
For hypoxic treatment, place plates in a hypoxia chamber (e.g., <0.1% O2) for at least 4 hours to allow for equilibration.
-
Add fresh medium containing the desired concentrations of PR-104A to both aerobic and hypoxic plates.
-
Incubate for the desired treatment duration (e.g., 4 hours).
-
-
Irradiation:
-
After drug treatment, replace the drug-containing medium with fresh complete medium.
-
Irradiate the plates with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).
-
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 10 minutes.
-
Stain with Crystal Violet solution for 15 minutes.
-
Wash with water and allow to air dry.
-
Count colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. Plot survival curves and determine radiation enhancement ratios.
In Vivo Xenograft Tumor Growth Delay Study
This protocol outlines an experiment to evaluate the efficacy of PR-104 in combination with radiotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cell line (e.g., HT29)
-
PR-104
-
Vehicle for PR-104 administration
-
Radiation source with appropriate shielding for localized tumor irradiation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, PR-104 alone, Radiotherapy alone, PR-104 + Radiotherapy).
-
Treatment Administration:
-
PR-104: Administer PR-104 via intravenous or intraperitoneal injection at a predetermined dose and schedule. For combination therapy, PR-104 is typically administered shortly before irradiation to maximize its effect on hypoxic cells.
-
Radiotherapy: Anesthetize the mice and shield them, leaving only the tumor exposed. Deliver a single dose or a fractionated course of radiation to the tumor.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: The study endpoint is typically defined as the time for tumors to reach a predetermined volume (e.g., 1000 mm³) or at the first sign of significant morbidity.
-
Data Analysis: Calculate the tumor growth delay for each treatment group compared to the control group. Determine the radiation enhancement ratio.
Experimental Workflow
Caption: Preclinical experimental workflow.
Conclusion
The preclinical data strongly support the combination of PR-104 with radiotherapy as a promising strategy to overcome hypoxia-induced radioresistance in solid tumors. The provided protocols offer a framework for further investigation into this synergistic interaction. Careful consideration of dosing schedules and the timing of administration of PR-104 relative to radiotherapy will be crucial in optimizing the therapeutic outcome. Further studies may also explore the use of biomarkers, such as AKR1C3 expression, to select patient populations most likely to benefit from this combination therapy.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PR-104 - Wikipedia [en.wikipedia.org]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of PR-104 and PR-104A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown significant potential in cancer therapy. It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1][2][3][4] Under hypoxic conditions, characteristic of solid tumors, PR-104A is metabolized to reactive nitrogen mustard DNA crosslinking agents, PR-104H (hydroxylamine) and PR-104M (amine), which induce cell death.[1][2][3][5][6][7][8][9][10][11][12][13][14][15] Notably, the enzyme aldo-keto reductase 1C3 (AKR1C3) can also activate PR-104A independently of hypoxia.[4][7][12][14][15][16][17][18] Accurate quantification of PR-104 and its primary active metabolite, PR-104A, in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.
This document provides detailed application notes and protocols for the analytical quantification of PR-104 and PR-104A using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Signaling and Metabolic Activation Pathway
The metabolic activation of PR-104 is a critical process for its anti-tumor activity. The following diagram illustrates the key steps in this pathway.
Quantitative Data Summary
The following tables summarize the quantitative parameters of a validated UHPLC-MS/MS method for the analysis of PR-104 and its metabolites in human plasma.[5]
Table 1: Linearity of the UHPLC-MS/MS Method
| Analyte | Linear Range (µM) |
| PR-104 | 0.1 - 50 |
| PR-104A | 0.1 - 50 |
| PR-104G | 0.1 - 50 |
| PR-104H | 0.05 - 5 |
| PR-104M | 0.025 - 2.5 |
| PR-104S | 0.01 - 1 |
Table 2: Precision, Accuracy, and Recovery
| Analyte | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Extraction Recovery (%) |
| PR-104 | < 14 | < 14 | Within 14 | > 87 |
| PR-104A | < 14 | < 14 | Within 14 | > 87 |
| PR-104G | < 14 | < 14 | Within 14 | > 87 |
| PR-104H | < 14 | < 14 | Within 14 | > 87 |
| PR-104M | < 14 | < 14 | Within 14 | > 87 |
| PR-104S | < 14 | < 14 | Within 14 | > 87 |
Experimental Protocols
The following protocols are based on validated methods for the quantification of PR-104 and PR-104A in plasma.[5][14][17][19]
Sample Preparation (Plasma)
This protocol describes the protein precipitation method for extracting PR-104 and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
Acidified methanol (e.g., methanol:ammonium acetate:acetic acid 1000:3.5:0.2 v/w/v)[14][17]
-
Internal standards (e.g., tetradeuterated PR-104 and PR-104A)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add 3-9 volumes of ice-cold acidified methanol to precipitate proteins.[5][14][17]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
For some methods, the supernatant may be diluted with water before analysis.[5]
-
The extracted sample is now ready for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the quantification of PR-104 and PR-104A.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 Rapid Resolution HT (50 mm x 2.1 mm, 1.8 µm)[5]
-
Mobile Phase A: 0.01% Formic acid in water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Gradient: A linear gradient of acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Run Time: Approximately 6 minutes[5]
-
Injection Volume: 5-10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the quantification of PR-104 and PR-104A.
Conclusion
The UHPLC-MS/MS methods described provide a sensitive and reliable approach for the quantification of PR-104 and its active metabolite PR-104A in biological matrices. Adherence to these protocols will enable researchers to obtain accurate pharmacokinetic and pharmacodynamic data, which is essential for the continued development and clinical application of this promising anti-cancer agent.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PR-104 - Wikipedia [en.wikipedia.org]
- 5. Rapid and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry analysis of the novel anticancer agent PR-104 and its major metabolites in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program. [scholars.duke.edu]
- 13. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of the hypoxia-activated dinitrobenzamide mustard phosphate pre-prodrug PR-104 and its alcohol metabolite PR-104A in plasma and tissues by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PR-104 in Refractory Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML).[1] Its mechanism of action targets the hypoxic bone marrow microenvironment, a known contributor to chemoresistance in AML.[1][2] PR-104 is a phosphate ester that is rapidly hydrolyzed in vivo to PR-104A. PR-104A is then reduced to its active cytotoxic metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are DNA cross-linking agents.[1][3] This activation occurs through two primary mechanisms: hypoxia-dependent one-electron reduction and hypoxia-independent two-electron reduction by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is often highly expressed in AML blasts.[1][3][4][5] These dual activation pathways make PR-104 a promising agent for treating refractory AML.
These application notes provide a summary of the clinical trial data for PR-104 in refractory AML and detailed protocols for key preclinical and translational experiments to evaluate its efficacy and mechanism of action.
Data Presentation
Clinical Trial Data Summary
A phase I/II clinical trial investigated the use of PR-104 in patients with relapsed or refractory AML and acute lymphoblastic leukemia (ALL). The data presented below focuses on the AML patient cohort.
Table 1: PR-104 Phase I/II Dose-Escalation and Patient Demographics (AML Cohort)
| Parameter | Value | Reference |
| Number of AML Patients | 40 | [1][2] |
| Median Age (years) | 62 (range: 20-79) | [2] |
| Disease Status | ||
| Relapsed Disease | 29 (72.5%) | [2] |
| Refractory Disease | 11 (27.5%) | [2] |
| Prior Therapies | ||
| 1 Prior Regimen | 19 (47.5%) | [2] |
| 2 Prior Regimens | 21 (52.5%) | [2] |
| Cytogenetic Risk | ||
| Adverse | 18 (45%) | [2] |
| **Dose Range Investigated (g/m²) ** | 1.1 to 4 | [1][2] |
| Dose Levels (g/m²) and Number of AML Patients | ||
| 1.1 | 6 | [2] |
| 1.6 | 1 | [2] |
| 2.2 | 1 | [2] |
| 3 | 9 (dose-finding) + additional in expansion | [2] |
| 4 | 8 (dose-finding) + additional in expansion | [2] |
Table 2: Efficacy of PR-104 in Refractory AML (at 3 g/m² and 4 g/m² doses)
| Response Endpoint | Number of Patients (%) | Reference |
| Total AML Patients Treated at 3 or 4 g/m² | 31 | [1] |
| Overall Response Rate | 10 (32%) | |
| Complete Response (CR) | 1 | |
| Complete Response with Incomplete Platelet Recovery (CRp) | 5 | |
| Morphological Leukemia-Free State (MLFS) | 6 | |
| Median Overall Survival (all patients at 3 & 4 g/m²) | 72 days | [6] |
| Median Overall Survival (responders) | 143 days | [6] |
Table 3: Most Common Grade 3/4 Treatment-Related Adverse Events in AML Patients
| Adverse Event | Percentage of Patients | Reference |
| Anemia | 62% | [1] |
| Neutropenia | 50% | [1] |
| Thrombocytopenia | 46% | [1] |
| Febrile Neutropenia | 40% | [1] |
| Infection | 24% | [1] |
| Enterocolitis | 14% | [1] |
Signaling Pathways and Experimental Workflows
PR-104 Mechanism of Action
Caption: PR-104 is converted to PR-104A in vivo and then activated intracellularly.
Experimental Workflow for Preclinical Evaluation of PR-104
Caption: A typical workflow for the preclinical evaluation of PR-104 in AML.
Experimental Protocols
In Vitro Cytotoxicity Assay for PR-104A in AML Cell Lines
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PR-104A in AML cell lines under normoxic and hypoxic conditions.
Materials:
-
AML cell lines (e.g., HL-60, KG1a)
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
PR-104A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Hypoxia chamber (e.g., 1% O2, 5% CO2, balance N2)
-
Spectrophotometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of PR-104A in culture medium.
-
Add 100 µL of the PR-104A dilutions to the appropriate wells. Include vehicle-only control wells.
-
For hypoxic conditions, place the plate in a hypoxia chamber. For normoxic conditions, place the plate in a standard CO2 incubator.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Clonogenic Assay for AML Cells Treated with PR-104A
This assay assesses the ability of single AML cells to form colonies after treatment with PR-104A.
Materials:
-
AML cells
-
MethoCult™ medium
-
PR-104A
-
6-well plates or 35 mm dishes
-
Humidified incubator
Procedure:
-
Treat AML cells with varying concentrations of PR-104A for 4 hours.
-
Wash the cells twice with PBS to remove the drug.
-
Resuspend the cells in culture medium and count them.
-
Plate 500-1000 cells per dish in MethoCult™ medium.
-
Incubate the dishes in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
Count colonies containing ≥50 cells using an inverted microscope.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Establishment and Treatment of AML Patient-Derived Xenografts (PDX)
This protocol describes the engraftment of primary human AML cells into immunodeficient mice and subsequent treatment with PR-104.
Materials:
-
Primary AML patient samples
-
NOD/SCID/gamma (NSG) mice (6-8 weeks old)
-
PR-104
-
Ficoll-Paque
-
PBS
-
Flow cytometer and anti-human CD45 antibody
Procedure:
-
Isolate mononuclear cells from primary AML patient samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in PBS.
-
Inject 1-5 x 10^6 AML cells intravenously into sublethally irradiated NSG mice.
-
Monitor engraftment by weekly retro-orbital bleeding and flow cytometry for human CD45+ cells.
-
Once engraftment reaches >1% human CD45+ cells in the peripheral blood, randomize the mice into treatment and control groups.
-
Administer PR-104 intravenously at the desired dose and schedule (e.g., 100 mg/kg, once weekly).
-
Monitor tumor burden by flow cytometry and overall survival.
-
At the end of the study, harvest bone marrow and spleen for further analysis.
Assessment of Hypoxia in Bone Marrow using Pimonidazole Staining
This protocol details the in vivo administration of pimonidazole and its subsequent detection in bone marrow tissue sections to visualize hypoxic regions.
Materials:
-
Pimonidazole hydrochloride
-
AML PDX mice
-
Formalin, paraffin, and sectioning equipment
-
Anti-pimonidazole antibody
-
HRP-conjugated secondary antibody and DAB substrate
-
Microscope
Procedure:
-
Inject pimonidazole hydrochloride (60 mg/kg) intravenously into AML PDX mice.[7]
-
After 90 minutes, euthanize the mice and harvest the femurs.[7]
-
Fix the femurs in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the bones using an appropriate decalcification solution.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary anti-pimonidazole antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining pattern under a microscope to identify hypoxic regions.
Immunohistochemistry for HIF-1α and CAIX in Bone Marrow
This protocol is for the detection of the hypoxia-related proteins HIF-1α and CAIX in bone marrow sections.
Materials:
-
Paraffin-embedded bone marrow sections
-
Anti-HIF-1α antibody
-
Anti-CAIX antibody
-
Antigen retrieval solution (citrate buffer, pH 6.0)
-
HRP-conjugated secondary antibody and DAB substrate
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the bone marrow sections as described above.
-
Perform heat-induced antigen retrieval in citrate buffer.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (anti-HIF-1α or anti-CAIX) overnight at 4°C.
-
Wash the slides and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Evaluate the expression and localization of HIF-1α and CAIX in the leukemic blasts.
Analysis of AKR1C3 Expression in AML Cells
This protocol outlines the assessment of AKR1C3 expression in AML cells by Western blot.
Materials:
-
AML cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Anti-AKR1C3 antibody
-
Anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Lyse AML cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-AKR1C3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
DNA Damage and Cell Cycle Analysis
γH2AX Staining for DNA Double-Strand Breaks:
-
Treat AML cells with PR-104A for the desired time.
-
Fix and permeabilize the cells.
-
Incubate with an anti-phospho-histone H2A.X (Ser139) antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify γH2AX foci, an indicator of DNA double-strand breaks.[8]
Cell Cycle Analysis:
-
Treat AML cells with PR-104A.
-
Harvest and fix the cells in 70% ethanol.
-
Treat the cells with RNase A.
-
Stain the cells with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
PR-104 represents a targeted therapeutic approach for refractory AML by exploiting the hypoxic tumor microenvironment and AKR1C3 expression. The provided data and protocols offer a framework for researchers to further investigate the potential of PR-104 and similar hypoxia-activated prodrugs in the treatment of acute myeloid leukemia. Careful consideration of the methodologies outlined will enable robust and reproducible preclinical and translational studies.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to establish acute myeloid leukemia xenograft models using immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring PR-104 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104 is a hypoxia-activated prodrug that has shown significant promise in preclinical studies for the treatment of solid tumors.[1][2][3] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to PR-104A.[4][5] In the hypoxic microenvironment characteristic of many solid tumors, PR-104A is reduced by cellular reductases to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M.[6][7][8] These metabolites are potent DNA cross-linking agents that induce cell death.[2][5] Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types.[6][8] This dual mechanism of activation makes PR-104 a versatile agent for targeting tumors.
These application notes provide detailed protocols for key in vivo experiments to monitor the efficacy of PR-104, methods for assessing tumor hypoxia, and a summary of representative preclinical data.
Signaling Pathway of PR-104 Activation
The activation of PR-104 is a multi-step process that culminates in DNA damage within cancer cells. The following diagram illustrates the key steps in this pathway.
Caption: PR-104 activation pathway.
Experimental Protocols
Tumor Growth Delay Study in Xenograft Models
This protocol outlines the procedure for evaluating the anti-tumor efficacy of PR-104 by measuring the delay in tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
Human tumor cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or NIH-III nude mice)
-
PR-104
-
Vehicle control (e.g., sterile saline or PBS)
-
Calipers
-
Sterile syringes and needles
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human tumor cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (e.g., 5 x 10^6 to 7.5 x 10^6 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare PR-104 and the vehicle control at the desired concentrations.
-
Administer PR-104 and vehicle to the respective groups via the chosen route (e.g., intravenous or intraperitoneal injection). The dosing schedule will depend on the study design (e.g., single dose, or multiple doses over a period of time).[9]
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically the time it takes for the tumors in each group to reach a specific volume (e.g., 4 times the initial volume).[6]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth delay, which is the difference in the median time for the tumors in the treated and control groups to reach the predetermined endpoint volume.
-
Statistical analysis (e.g., Log-Rank test) can be used to determine the significance of the observed differences.[6]
-
Ex Vivo Clonogenic Assay from Xenograft Tumors
This assay assesses the surviving fraction of tumor cells capable of proliferation after in vivo treatment with PR-104.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Collagenase or other tissue dissociation enzymes
-
Cell culture medium and supplements
-
Petri dishes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Crystal violet staining solution
Procedure:
-
Tumor Excision and Dissociation:
-
At a specified time point after treatment (e.g., 18 hours), euthanize the mice and aseptically excise the tumors.[2]
-
Mince the tumors into small pieces and incubate with a dissociation enzyme solution (e.g., collagenase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Cell Counting and Plating:
-
Perform a viable cell count (e.g., using trypan blue exclusion).
-
Plate a known number of viable cells into petri dishes or multi-well plates containing fresh culture medium.
-
-
Colony Formation:
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), without disturbing them.
-
Monitor for colony growth.
-
-
Staining and Counting:
-
Once colonies are of a sufficient size (e.g., >50 cells), aspirate the medium, wash with PBS, and fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each plate.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for the treated groups: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Compare the surviving fractions between the treated and control groups to determine the cytotoxic effect of PR-104.
-
Assessment of Tumor Hypoxia with Pimonidazole Immunohistochemistry
Pimonidazole is a 2-nitroimidazole compound that forms adducts in hypoxic cells, which can then be detected by immunohistochemistry.[10][11]
Materials:
-
Tumor-bearing mice
-
Pimonidazole hydrochloride
-
Sterile saline
-
Tissue processing reagents (formalin, paraffin)
-
Microtome
-
Anti-pimonidazole antibody
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Microscope
Procedure:
-
Pimonidazole Administration:
-
Tissue Collection and Processing:
-
Euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
-
Immunohistochemistry:
-
Cut thin sections (e.g., 5 µm) from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with a primary antibody against pimonidazole.[13]
-
Wash and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate (e.g., DAB) to visualize the pimonidazole adducts (brown staining).
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture images of the stained tissue sections using a microscope.
-
Quantify the hypoxic fraction by measuring the area of pimonidazole-positive staining relative to the total viable tumor area.[6]
-
In Vivo Imaging of Tumor Hypoxia with [18F]-FMISO-PET
[18F]-Fluoromisonidazole ([18F]-FMISO) is a positron emission tomography (PET) tracer that selectively accumulates in hypoxic tissues.
Materials:
-
Tumor-bearing mice
-
[18F]-FMISO
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Fast the mice for a few hours before the scan.
-
Anesthetize the mice using isoflurane.
-
-
Tracer Injection:
-
Inject a known amount of [18F]-FMISO (e.g., approximately 150 µCi) into the mice via a suitable route (e.g., tail vein or retro-orbital injection).[14]
-
-
Uptake Period:
-
PET/CT Imaging:
-
Position the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference, followed by a static PET scan (e.g., 10-20 minutes).[14]
-
-
Image Analysis:
-
Reconstruct the PET and CT images and co-register them.
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) on the co-registered images.
-
Calculate the standardized uptake value (SUV) for the tumor and the tumor-to-muscle (T/M) ratio to quantify the extent of hypoxia.[15]
-
Experimental Workflow
The following diagram provides a logical flow for conducting an in vivo study to evaluate the efficacy of PR-104.
Caption: In vivo experimental workflow.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of PR-104.
Table 1: In Vivo Efficacy of PR-104 in Human Tumor Xenograft Models
| Tumor Model | Treatment | Dose (mg/kg) | Schedule | Endpoint | Result | Reference |
| HepG2 (HCC) | PR-104 | 275 | Weekly x 3 | Tumor Growth Delay | Significant reduction in tumor growth | [6] |
| Hep3B (HCC) | PR-104 | 275 | Weekly x 3 | Tumor Growth Delay | Significant reduction in tumor growth | [6] |
| Solid Tumors | PR-104 | 550 | Weekly x 6 | Objective Response | 21/34 models showed objective responses | [8] |
| ALL | PR-104 | 550 | Weekly x 6 | Complete Response | 7/7 models showed maintained complete responses | [8] |
Table 2: Pharmacokinetic Parameters of PR-104 and its Metabolites in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) |
| PR-104 | 324 | i.v. | ~150 | ~40 |
| PR-104A | 324 | i.v. | ~30 | ~50 |
| PR-104 | 324 | i.p. | ~30 | ~30 |
| PR-104A | 324 | i.p. | ~20 | ~40 |
Data are approximate values derived from graphical representations in preclinical studies.
Table 3: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines
| Cell Line | Hypoxic IC50 (µM) | Aerobic IC50 (µM) | Hypoxic Cytotoxicity Ratio (Aerobic/Hypoxic) | Reference |
| SiHa | 0.2 | 20 | 100 | [2] |
| HT29 | 0.5 | 50 | 100 | [2] |
| H460 | 0.1 | 10 | 100 | [2] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vivo evaluation of PR-104 efficacy. By employing these methodologies, researchers can gain valuable insights into the anti-tumor activity of this promising hypoxia-activated prodrug, assess its pharmacodynamic effects on tumor hypoxia, and generate robust data to support its further development. The provided diagrams offer a clear visualization of the drug's mechanism of action and a logical workflow for conducting preclinical studies.
References
- 1. Hypoxia Studies with Pimonidazole in vivo [en.bio-protocol.org]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO2 electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Hypoxia Studies with Pimonidazole in vivo [bio-protocol.org]
- 13. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 18F-HX4/18F-FMISO-based micro PET for imaging of tumor hypoxia and radiotherapy-associated changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PR-104 Dosage in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104 in mouse models.
Frequently Asked Questions (FAQs)
General
-
What is PR-104 and how does it work? PR-104 is a water-soluble phosphate ester pre-prodrug.[1][2] In vivo, it is rapidly converted by phosphatases to its active form, PR-104A.[3][4][5] PR-104A is a dinitrobenzamide nitrogen mustard that is activated to cytotoxic DNA cross-linking metabolites through two main pathways:
-
Hypoxia-selective one-electron reduction: In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M.[3][4][5][6] This selective activation in hypoxic cells spares healthy, well-oxygenated tissues.[1][7]
-
AKR1C3-mediated two-electron reduction: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6][8]
-
-
What are the key differences in PR-104 metabolism between mice and humans? There are significant species-specific differences in PR-104 metabolism, which critically impact its toxicity and therapeutic window. The primary differences are:
-
AKR1C3 Activity: Human AKR1C3 can efficiently activate PR-104A under aerobic conditions, leading to "off-target" toxicity in normal tissues like the bone marrow.[8][9] Mouse orthologues of AKR1C3 do not metabolize PR-104A to the same extent.[8] This is a major reason for the dose-limiting myelotoxicity observed in humans but not in mice.[8][9]
-
O-glucuronidation: PR-104A undergoes much more extensive O-beta-glucuronidation in dogs and humans compared to rodents.[10][11] This glucuronide (PR-104G) is a major metabolite in humans, accounting for a significant portion of the excreted dose, but is a minor pathway in mice.[10][11]
-
Dosage and Administration
-
What is the maximum tolerated dose (MTD) of PR-104 in mice? The MTD of PR-104 in mice can vary depending on the strain and dosing schedule. One study using a weekly x 6 schedule identified an MTD of 550 mg/kg.[12][13] However, significant anti-tumor activity was observed at this dose, which was almost completely lost at half the MTD, suggesting a steep dose-response relationship.[12][13][14]
-
What are the recommended administration routes for PR-104 in mice? Preclinical studies in mice have utilized both intravenous (i.v.) and intraperitoneal (i.p.) administration of PR-104.[5][15] The choice of administration route can affect the pharmacokinetic profile.[1]
-
How should PR-104 be formulated for administration to mice? For non-human studies, PR-104 can be dissolved in DMSO and then diluted in PBS to a final concentration of 1% DMSO for dosing.[15]
Troubleshooting
-
Why am I observing high toxicity and mortality in my mouse cohort?
-
Dose: The dose-response for PR-104 is steep, and doses exceeding the MTD can lead to significant toxicity.[12][14] It is crucial to perform a dose-escalation study to determine the MTD in your specific mouse strain and experimental conditions.
-
Mouse Strain: Different mouse strains can exhibit varying sensitivities to drug toxicity.
-
Formulation: Ensure the drug is properly formulated and the vehicle (e.g., DMSO concentration) is not contributing to toxicity.
-
-
Why am I not observing the expected anti-tumor efficacy?
-
Insufficient Hypoxia: PR-104's primary mechanism of action is dependent on tumor hypoxia. If the tumor model does not have significant hypoxic regions, the drug's efficacy will be limited. The extent of tumor hypoxia can be assessed using markers like pimonidazole or EF5.[6][16]
-
Low AKR1C3 Expression: In models where hypoxia is not prominent, the anti-tumor effect may rely on activation by AKR1C3. Cell lines with low AKR1C3 expression may be less sensitive to PR-104 under aerobic conditions.[6]
-
Suboptimal Dosing: As mentioned, the therapeutic window can be narrow. Doses below the optimal range may not yield significant anti-tumor activity.[12][13]
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to the cytotoxic effects of the activated metabolites of PR-104.
-
-
How does PR-104 perform in combination with other therapies? PR-104 has shown greater than additive anti-tumor activity when combined with drugs that are likely to spare hypoxic cells, such as gemcitabine and docetaxel.[3][4] It has also been evaluated in combination with sorafenib in hepatocellular carcinoma xenograft models.[6]
Quantitative Data Summary
Table 1: PR-104 Dosage and Efficacy in Mouse Xenograft Models
| Tumor Model | Mouse Strain | PR-104 Dose and Schedule | Outcome | Reference |
| Acute Lymphoblastic Leukemia (ALL) | Immune-deficient | Not specified | Prolonged survival and decreased leukemia burden | [14][17] |
| Solid Tumors (Various) | Not specified | 550 mg/kg (MTD), weekly x 6 | Objective responses in 21/34 models | [12][13] |
| Solid Tumors (Various) | Not specified | 270 mg/kg, weekly x 6 | No tumor regressions | [12][13] |
| Hepatocellular Carcinoma (Hep3B, HepG2) | Not specified | Not specified | Significant reduction in tumor growth (monotherapy) | [6] |
| Pancreatic (Panc-01) | Not specified | Not specified | Greater than additive activity with gemcitabine | [3][4] |
| Prostate (22RV1) | Not specified | Not specified | Greater than additive activity with docetaxel | [3][4] |
Table 2: Pharmacokinetic Parameters of PR-104A in Different Species
| Species | Unbound Clearance (Size Equivalent) | Key Metabolic Pathways | Reference |
| Mouse | 0.63 times slower than human | Oxidative N-dealkylation, Glutathione conjugation, Low O-glucuronidation | [10][15] |
| Rat | 0.78 times slower than human | Oxidative N-dealkylation, Glutathione conjugation, Low O-glucuronidation | [10][15] |
| Dog | 2.5 times faster than human | Extensive Thiol conjugation, Extensive O-glucuronidation | [10][15] |
| Human | 211 L/h/70 kg (unbound) | Extensive Thiol conjugation, Extensive O-glucuronidation | [10][15] |
Experimental Protocols
General Xenograft Tumor Growth Delay Study
-
Cell Implantation: Human tumor cells (e.g., HT29, SiHa, H460) are implanted subcutaneously into the flank of immunocompromised mice (e.g., CD-1 nude).[3][4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 244.9 ± 72.0 mm³).[1] Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment and control groups. PR-104 is administered (e.g., i.p. or i.v.) at the desired dose and schedule.[3][5] The vehicle is administered to the control group.
-
Endpoint: The primary endpoint is typically tumor growth delay, defined as the time for tumors to reach a specific volume (e.g., 4 times the starting volume).[1] Animal body weight and general health are monitored as indicators of toxicity.
Ex Vivo Clonogenic Assay for Anti-Tumor Activity
-
Treatment: Tumor-bearing mice are treated with PR-104 or control.
-
Tumor Excision: At a specified time after treatment (e.g., 18 hours), tumors are excised.[3][5]
-
Single-Cell Suspension: Tumors are dissociated into a single-cell suspension.
-
Cell Plating: A known number of viable cells are plated in appropriate culture media.
-
Colony Formation: Cells are allowed to grow for a period of time to form colonies.
-
Quantification: Colonies are stained and counted to determine the surviving fraction of cells compared to the control group.
Visualizations
Caption: PR-104 activation pathways under hypoxic and aerobic conditions.
Caption: General workflow for a xenograft tumor growth delay study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and excretion of the novel bioreductive prodrug PR-104 in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Scholars@Duke publication: Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program. [scholars.duke.edu]
- 13. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pronounced hypoxia in models of murine and human leukemia: high efficacy of hypoxia-activated prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104 Technical Support Center: Managing Myelosuppression in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing myelosuppression associated with the hypoxia-activated prodrug, PR-104. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and how is it activated?
A1: PR-104 is a phosphate ester "pre-prodrug" that is rapidly hydrolyzed in the body to its active form, PR-104A.[1] PR-104A is a dinitrobenzamide nitrogen mustard that functions as a hypoxia-activated prodrug.[1] Its activation occurs through two primary mechanisms:
-
Hypoxia-Dependent One-Electron Reduction: In the low oxygen environment characteristic of solid tumors and leukemic bone marrow, PR-104A is reduced by one-electron reductases, such as Cytochrome P450 oxidoreductase (POR) and other diflavin oxidoreductases, to form reactive nitrogen mustards (PR-104H and PR-104M).[2][3] These metabolites induce DNA cross-linking, leading to cell death.[3] This process is inhibited by the presence of oxygen.[2]
-
AKR1C3-Mediated Two-Electron Reduction: PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][4] This two-electron reduction bypasses the oxygen-sensitive step, leading to the formation of the same cytotoxic metabolites in both oxygenated and hypoxic tissues that express AKR1C3.[3]
Q2: Why is myelosuppression a major concern with PR-104 treatment?
A2: Myelosuppression, including neutropenia, thrombocytopenia, and anemia, is the primary dose-limiting toxicity of PR-104.[2][5][6][7][8] This is thought to occur due to two main factors:
-
The bone marrow contains hypoxic niches that can lead to the activation of PR-104A, affecting normal hematopoietic stem and progenitor cells.[2]
-
Human hematopoietic progenitor cells express AKR1C3, making them susceptible to PR-104A's cytotoxic effects even under normal oxygen conditions.[2]
Q3: How does the myelotoxicity of PR-104 in humans compare to preclinical animal models?
A3: Humans are significantly more sensitive to the myelosuppressive effects of PR-104 than mice.[2] The maximum safe dose of PR-104 in humans is only about 10-29% of that achievable in mice.[2] This discrepancy is largely attributed to differences in AKR1C3 activity; orthologues of human AKR1C3 in mice, rats, and dogs do not efficiently metabolize PR-104A.[2] This is a critical consideration when translating findings from these animal models to clinical scenarios.
Q4: What are the key experimental assays to evaluate PR-104-induced myelosuppression?
A4: The key assays for evaluating myelosuppression include:
-
In Vitro Colony-Forming Unit (CFU) Assays: These assays assess the impact of PR-104A on the proliferative capacity of hematopoietic progenitor cells from bone marrow or cord blood.
-
In Vivo Murine Models: These studies involve administering PR-104 to mice and monitoring peripheral blood counts (neutrophils, platelets, red blood cells) and bone marrow cellularity over time.
Data Summary
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR)¹ | Reference |
| H460 | Non-small cell lung | Aerobic | 7.3 | 7 | [9][10][11] |
| Hypoxic | 0.51 | [10][11] | |||
| SiHa | Cervical | Aerobic | - | 10 | [2][9] |
| Hypoxic | - | [2] | |||
| Nalm6 | B-cell ALL | Aerobic | >10 | - | [12] |
| Hypoxic | ~1 | [12] | |||
| REH | B-cell ALL | Aerobic | >10 | - | [12] |
| Hypoxic | ~1 | [12] |
¹Hypoxic Cytotoxicity Ratio (HCR) is calculated as the aerobic IC50 divided by the hypoxic IC50, indicating the degree of selectivity for hypoxic conditions.
Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) of PR-104 in Clinical Trials
| Setting | Dosing Schedule | DLTs | MTD | Reference |
| Solid Tumors | 1-hour IV infusion every 3 weeks | Fatigue, neutropenic fever, infection | 1100 mg/m² | [6][7] |
| Solid Tumors | 1-hour IV infusion on Days 1, 8, 15 every 28 days | Thrombocytopenia, neutropenia | 675 mg/m² | [2][5] |
| Relapsed/Refractory Acute Leukemia | 1-hour IV infusion | Myelosuppression, febrile neutropenia, infection, enterocolitis | 3-4 g/m² (higher doses than in solid tumors) | [7][8] |
| Solid Tumors (with Docetaxel + G-CSF) | 1-hour IV infusion, 21-day cycle | Thrombocytopenia, fatigue | 770 mg/m² | [2][6] |
| Solid Tumors (with Gemcitabine) | 1-hour IV infusion, 21-day cycle | Thrombocytopenia | 140 mg/m² | [6] |
Visual Guides
PR-104 Activation and Myelosuppression Pathway
Caption: Activation pathway of PR-104 and its downstream effects leading to myelosuppression.
Experimental Workflow for Assessing Myelosuppression
Caption: Experimental workflows for in vitro and in vivo assessment of PR-104-induced myelosuppression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in myelosuppression between experimental animals. | - Inconsistent drug formulation or administration.- Animal stress affecting physiological responses.- Genetic drift in animal colonies. | - Ensure PR-104 is fully solubilized and administered consistently (e.g., check gavage technique).- Standardize animal handling procedures to minimize stress.- Use animals from a reliable vendor and of a consistent age and weight. |
| No significant difference in cytotoxicity between normoxic and hypoxic conditions in an AKR1C3-negative cell line. | - Ineffective hypoxia induction.- Oxygen leaking into the hypoxic chamber.- Cell line may have other uncharacterized aerobic reductases. | - Verify hypoxia by measuring oxygen levels or using a hypoxia marker like pimonidazole.- Ensure the hypoxic chamber has a tight seal and is flushed with the correct gas mixture.- Test another AKR1C3-negative cell line to confirm the finding. |
| Lower than expected myelosuppression in an in vivo study based on published data. | - Differences in the mouse strain used (some strains may be more resistant).- PR-104 formulation issues affecting bioavailability.- The dosing schedule may be less myelosuppressive than that in the literature. | - Confirm the mouse strain and its known sensitivity to chemotherapy.- Analyze plasma levels of PR-104A to confirm exposure.- Carefully match the dosing schedule (dose, frequency, route) to the reference study. |
| Control cells (untreated) show poor colony formation in CFU assay. | - Poor quality of bone marrow or cord blood sample.- Suboptimal culture conditions (e.g., wrong cytokine cocktail, incorrect humidity).- Contamination of cultures. | - Use fresh, high-viability cells.- Optimize the methylcellulose medium with appropriate growth factors for the desired colony types.- Maintain sterile technique and check incubators for proper humidity and CO2 levels. |
| Difficulty distinguishing between hypoxia- and AKR1C3-mediated effects. | - The chosen cell line may have both high AKR1C3 expression and be sensitive to hypoxia. | - Use isogenic cell lines where AKR1C3 is knocked out or overexpressed.- Employ a specific AKR1C3 inhibitor to block its activity and isolate the hypoxia-dependent effects.- Compare results in AKR1C3-high and AKR1C3-low/negative cell lines. |
Detailed Experimental Protocols
In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression
Objective: To determine the dose-dependent toxicity of PR-104A on hematopoietic progenitor cells under normoxic and hypoxic conditions.
Materials:
-
Fresh human bone marrow or umbilical cord blood
-
Ficoll-Paque PLUS for mononuclear cell (MNC) isolation
-
IMDM + 2% FBS
-
PR-104A stock solution
-
MethoCult™ methylcellulose-based medium (e.g., H4434 Classic)
-
Sterile, non-tissue culture treated 35 mm petri dishes
-
Hypoxic chamber or incubator (1% O₂)
-
Standard cell culture incubator (37°C, 5% CO₂, 95% humidity)
Methodology:
-
Isolate Mononuclear Cells (MNCs):
-
Dilute bone marrow or cord blood sample 1:1 with IMDM + 2% FBS.
-
Carefully layer the diluted sample over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Collect the MNC layer (the "buffy coat") and wash twice with IMDM + 2% FBS.
-
Perform a cell count and assess viability using trypan blue.
-
-
Drug Preparation and Cell Treatment:
-
Prepare serial dilutions of PR-104A in IMDM at 10x the final desired concentrations.
-
Resuspend MNCs in IMDM + 2% FBS at a concentration of 1 x 10⁶ cells/mL.
-
In separate tubes, mix the cell suspension with the 10x PR-104A dilutions (and a vehicle control) at a 9:1 ratio (cells:drug).
-
-
Hypoxic/Normoxic Exposure:
-
Place half of the treatment tubes in a hypoxic chamber (pre-equilibrated to 1% O₂) for 4 hours.
-
Place the other half in a standard normoxic incubator for 4 hours.
-
-
Plating in Methylcellulose:
-
Following the 4-hour incubation, add the treated cell suspensions to MethoCult™ medium at a final cell density of 1-5 x 10⁴ cells/mL.
-
Vortex vigorously to ensure even mixing.
-
Let the tubes stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/MethoCult™ mixture into duplicate 35 mm dishes.
-
Gently rotate the dishes to spread the medium evenly.
-
-
Incubation and Colony Scoring:
-
Place the dishes in a larger petri dish with a water dish to maintain humidity.
-
Incubate at 37°C, 5% CO₂, and 95% humidity for 14 days.
-
After 14 days, score colonies (e.g., CFU-GM, BFU-E) under an inverted microscope based on morphology. A colony is typically defined as a cluster of >40 cells.
-
-
Data Analysis:
-
Calculate the average number of colonies for each condition.
-
Normalize the data to the vehicle control (as 100% survival).
-
Plot the percent survival against PR-104A concentration to generate a dose-response curve and determine the IC50 value for each condition (normoxic and hypoxic).
-
In Vivo Assessment of Myelosuppression in Mice
Objective: To evaluate the dose-dependent myelosuppressive effects of PR-104 in a murine model.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
PR-104 formulated in a suitable vehicle
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes)
-
Automated hematology analyzer
-
Tools for humane euthanasia and tissue collection
Methodology:
-
Dosing and Monitoring:
-
Acclimatize animals for at least one week before the study begins.
-
Divide mice into groups (n=5-8 per group) to receive vehicle control or escalating doses of PR-104 (e.g., 110, 270, 550 mg/kg) via intravenous or intraperitoneal injection.[13]
-
Collect peripheral blood samples (e.g., via tail vein or submandibular bleed) at baseline (Day 0) and at specified time points post-treatment (e.g., Days 4, 7, 14, 21).
-
Analyze blood samples for complete blood counts (CBCs), paying close attention to absolute neutrophil count (ANC), platelet count (PLT), and red blood cell count (RBC).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint Analysis:
-
At the end of the study (or at pre-defined time points), humanely euthanize the mice.
-
Harvest femurs and tibias to assess bone marrow cellularity. Flush the marrow from the bones with PBS and perform a cell count.
-
(Optional) The harvested bone marrow cells can be used in a CFU assay (as described in Protocol 1) to assess the effect of in vivo PR-104 treatment on progenitor cell function.
-
Harvest spleens and weigh them as an indicator of extramedullary hematopoiesis.
-
-
Data Analysis:
-
Calculate the nadir (lowest point) for each blood cell parameter and the time to recovery for each dose group.
-
Determine the percentage decrease in cell counts relative to the baseline or vehicle control group.
-
Analyze bone marrow cellularity across the different dose groups.
-
Use the data to determine the maximum tolerated dose (MTD) and characterize the dose-response relationship for PR-104-induced myelosuppression.
-
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 | MDPI [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pronounced Hypoxia in Models of Murine and Human Leukemia: High Efficacy of Hypoxia-Activated Prodrug PR-104 | PLOS One [journals.plos.org]
- 13. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving PR-104 Delivery to Hypoxic Tumors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, PR-104.
Troubleshooting Guides
This section addresses common issues encountered during PR-104 experiments in a question-and-answer format.
In Vitro Experiments
Question: Why am I not observing the expected hypoxia-selective cytotoxicity with PR-104A?
Answer:
Several factors can contribute to a lack of hypoxia-selective cytotoxicity. Consider the following troubleshooting steps:
-
Inadequate Hypoxia: Ensure your hypoxic conditions are stringent enough for PR-104A activation. The cytotoxicity of PR-104A increases significantly at oxygen levels below 0.1%.[1]
-
Verification: Use a hypoxia probe like pimonidazole to confirm the level of hypoxia in your cell culture system.
-
Optimization: If using a hypoxia chamber, ensure a proper seal and use a gas mixture with low oxygen content (e.g., <10 ppm O₂). For plate-based assays, ensure the plates are adequately sealed to prevent re-oxygenation.
-
-
Low Reductase Activity: The activation of PR-104A to its cytotoxic metabolites is dependent on one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[2]
-
Cell Line Selection: Different cell lines have varying levels of reductase expression. If possible, screen several cell lines to find one with a suitable enzymatic profile.
-
Expression Analysis: Perform a Western blot to assess the expression levels of key reductases like POR in your cell line.
-
-
High Aerobic Activation (AKR1C3 Expression): The enzyme aldo-keto reductase 1C3 (AKR1C3) can activate PR-104A under aerobic conditions, masking the hypoxia-selective effect.[3]
-
Expression Analysis: Check the expression of AKR1C3 in your cell line via Western blot or qPCR. High AKR1C3 expression can lead to significant cytotoxicity even in normoxia.
-
Cell Line Choice: If your research focuses on hypoxia-specific activation, choose a cell line with low or no AKR1C3 expression.
-
Question: My IC50 values for PR-104A are inconsistent between experiments. What could be the cause?
Answer:
Inconsistency in IC50 values can arise from several experimental variables:
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments. Cell density can affect the local oxygen concentration and drug availability.
-
Drug Exposure Time: Use a consistent drug exposure time. Shorter exposure times may not be sufficient for significant prodrug activation and cytotoxicity.
-
Oxygen Levels: Minor variations in oxygen levels can significantly impact PR-104A activation. Calibrate and monitor your hypoxia setup regularly.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
In Vivo Experiments
Question: PR-104 showed high efficacy in my in vitro hypoxic assays, but it's not effective in my in vivo tumor model. Why the discrepancy?
Answer:
This is a common challenge with hypoxia-activated prodrugs. The in vivo tumor microenvironment is far more complex than in vitro conditions.[4] Here are potential reasons and troubleshooting strategies:
-
Insufficient Tumor Hypoxia: The extent and distribution of hypoxia can be highly heterogeneous within a tumor and may not be as severe as the conditions in your in vitro setup.
-
Hypoxia Assessment: Use pimonidazole staining or 18F-FMISO PET imaging to quantify the hypoxic fraction of your tumors in vivo.[4]
-
Model Selection: Choose a tumor model known to develop significant hypoxia.
-
-
Poor Pharmacokinetics (PK): PR-104 may have a short plasma half-life or poor penetration into the tumor tissue.[4]
-
PK Studies: If feasible, perform pharmacokinetic studies to determine the concentration of PR-104 and its active metabolite, PR-104A, in the plasma and tumor tissue over time.
-
-
Low Reductase Expression in the Tumor: The specific reductases required for PR-104A activation may be expressed at low levels in your chosen tumor model.[4]
-
Expression Analysis: Analyze tumor tissue for the expression of key reductases like POR via immunohistochemistry or Western blot.
-
-
Dose-Limiting Toxicity: The maximum tolerated dose (MTD) in animals may not provide a sufficient therapeutic window. Dose-limiting myelotoxicity is a known issue with PR-104, particularly in humans, due to AKR1C3 expression in bone marrow.[5]
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of PR-104?
PR-104 is a "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[6] PR-104A is then selectively activated in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[6] In hypoxic cells, PR-104A is reduced by one-electron reductases to its highly cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[2] These metabolites are DNA cross-linking agents that cause cell death.[2][7] PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3]
2. What are the main challenges in the clinical development of PR-104?
The primary challenge has been dose-limiting myelotoxicity, specifically thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[5][8] This toxicity is thought to be caused by the activation of PR-104A in the bone marrow, either due to the naturally hypoxic bone marrow niche or the expression of AKR1C3 in hematopoietic progenitor cells.[5] This has limited the achievable doses in human patients to levels that may be suboptimal for anti-tumor efficacy.[9]
3. What are some strategies being explored to improve PR-104 delivery and efficacy?
-
Combination Therapies: Combining PR-104 with conventional chemotherapies (like docetaxel or gemcitabine) that target well-oxygenated cells can provide a more comprehensive anti-tumor effect.[6] Prophylactic use of G-CSF can help manage myelosuppression in these combination regimens.
-
Pharmacological Modulation of Hypoxia: Increasing tumor hypoxia can enhance the activation of PR-104. For example, agents that inhibit mitochondrial respiration can lower oxygen consumption and thereby increase the hypoxic fraction of a tumor.[4]
-
Development of Analogs: Researchers are developing PR-104 analogs that are resistant to aerobic activation by AKR1C3. This could improve tumor selectivity and reduce dose-limiting toxicities.[10]
-
Nanoparticle Delivery Systems: Encapsulating PR-104 in nanoparticles could potentially improve its pharmacokinetic profile, enhance its accumulation in tumors via the enhanced permeability and retention (EPR) effect, and allow for targeted delivery.[11][12][13][14]
4. How can I measure hypoxia in my tumor models?
-
Pimonidazole Staining: Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells (pO₂ < 10 mmHg). These adducts can be detected by immunohistochemistry using a specific antibody, allowing for the visualization and quantification of hypoxic regions in tumor sections.
-
18F-Fluoromisonidazole (18F-FMISO) PET Imaging: This non-invasive imaging technique allows for the in vivo visualization and quantification of tumor hypoxia.[15]
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HCT116 | Colon Carcinoma | 16.0 ± 3.0 | 0.23 ± 0.05 | 70 | [10] |
| SiHa | Cervical Carcinoma | 21.0 ± 2.0 | 0.23 ± 0.04 | 91 | [10] |
| C33A | Cervical Carcinoma | 19.0 ± 1.0 | 0.13 ± 0.02 | 146 | [10] |
| A2780 | Ovarian Carcinoma | 4.4 ± 0.4 | 0.47 ± 0.10 | 9 | [10] |
| H1299 | Non-Small Cell Lung Cancer | 13.0 ± 3.0 | 0.28 ± 0.07 | 46 | [10] |
| NCI-H460 | Non-Small Cell Lung Cancer | 1.8 ± 0.3 | 0.04 ± 0.01 | 45 | [10] |
IC50 values were determined following a 4-hour drug exposure. HCR is the ratio of aerobic to anoxic IC50 values.
Table 2: In Vivo Efficacy of PR-104 in Human Tumor Xenograft Models
| Tumor Model | Treatment | Dose and Schedule | Outcome | Reference |
| Hep3B (HCC) | PR-104 Monotherapy | 275 mg/kg, weekly x 3 | Significant tumor growth inhibition | [16] |
| HepG2 (HCC) | PR-104 Monotherapy | 275 mg/kg, weekly x 3 | Significant tumor growth inhibition | [16] |
| HepG2 (HCC) | PR-104 + Sorafenib | 275 mg/kg PR-104 (weekly x 3) + 30 mg/kg Sorafenib (daily) | Significant tumor growth inhibition | [16] |
| SiHa (Cervical) | PR-104 + Radiation | 380 µmol/kg PR-104 + 10 Gy Radiation | Superior hypoxic cell kill compared to PR-104 alone | [5] |
| HCT116 WT (Colon) | PR-104 Monotherapy | 380 µmol/kg | Modest clonogenic cell kill | [10] |
| HCT116 AKR1C3#6 (Colon) | PR-104 Monotherapy | 380 µmol/kg | Enhanced clonogenic cell kill | [10] |
Experimental Protocols
1. Protocol for Hypoxic Clonogenic Assay
This protocol is adapted from standard clonogenic assay procedures and optimized for evaluating hypoxia-activated prodrugs.[17][18]
-
Cell Seeding: Plate cells in 6-well plates at a density predetermined to yield 50-100 colonies per well in the untreated control. Allow cells to attach for at least 6 hours in a standard incubator (37°C, 5% CO₂).
-
Drug Treatment (Aerobic Control): For aerobic controls, add PR-104A at various concentrations to the designated wells and incubate for the desired exposure time (e.g., 4 hours) in a standard incubator.
-
Drug Treatment (Hypoxic Conditions):
-
Place the plates for hypoxic treatment into a pre-warmed and humidified hypoxia chamber.
-
Flush the chamber with a certified hypoxic gas mixture (e.g., 95% N₂, 5% CO₂, <10 ppm O₂) for at least 15 minutes to displace all oxygen.
-
Seal the chamber and place it in a 37°C incubator.
-
After a pre-incubation period to allow for equilibration to hypoxia (e.g., 4 hours), add pre-deoxygenated media containing PR-104A at various concentrations to the wells.
-
Return the plates to the hypoxia chamber and incubate for the desired exposure time (e.g., 4 hours).
-
-
Drug Removal and Colony Formation:
-
After the exposure time, remove the drug-containing medium from all plates (both aerobic and hypoxic).
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, complete growth medium to all wells.
-
Return the plates to a standard incubator and allow colonies to form over 7-14 days.
-
-
Colony Staining and Counting:
-
When colonies are visible (at least 50 cells per colony), remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde for 30 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction against the drug concentration to determine the IC50.
2. Protocol for Western Blotting of AKR1C3
This protocol provides a general guideline for detecting AKR1C3 in cancer cell lysates. Optimization may be required for specific cell lines and antibodies.[19][20][21]
-
Protein Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AKR1C3 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined from the manufacturer's datasheet (typically 1:500 to 1:2000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of AKR1C3 is approximately 37 kDa.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: PR-104 activation pathways in normoxic and hypoxic conditions.
Caption: Troubleshooting workflow for PR-104 in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hypoxia-activated prodrugs and (lack of) clinical progress: The need for hypoxia-based biomarker patient selection in phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combined pharmacokinetic model for the hypoxia-targeted prodrug PR-104A in humans, dogs, rats and mice predicts species differences in clearance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clonogenic cell assay for anchorage-dependent squamous carcinoma cell lines using limiting dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. AKR1C3 antibody (11194-1-AP) | Proteintech [ptglab.com]
- 21. 抗AKR1C3抗体, マウスモノクロナール clone NP6.G6.A6, purified from hybridoma cell culture | Sigma-Aldrich [sigmaaldrich.com]
PR-104 Activation In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activation of the hypoxia-activated prodrug, PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of PR-104 activation?
PR-104 is a water-soluble phosphate ester pre-prodrug. In vivo, it is rapidly hydrolyzed by phosphatases to its active alcohol form, PR-104A.[1][2][3][4] PR-104A is a dinitrobenzamide mustard that requires bioactivation through the reduction of its nitro groups to become cytotoxic.[1][5] This activation leads to the formation of the hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[1][3][5][6]
Q2: What are the primary pathways for PR-104A activation in vitro?
There are two main pathways for PR-104A activation:
-
Hypoxia-Dependent One-Electron Reduction: In low-oxygen (hypoxic) environments, PR-104A is activated by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR) and other flavoenzymes.[1][3][7][8] The resulting nitro radical anion is highly reactive. In the presence of oxygen, this radical is rapidly oxidized back to the parent compound, PR-104A, thus preventing its cytotoxic effect.[1][9] Under hypoxia, the radical undergoes further reduction to the active DNA-damaging metabolites.[7][9]
-
Aerobic (Oxygen-Independent) Two-Electron Reduction: Certain tumor cells can activate PR-104A even under normal oxygen (aerobic) conditions.[1][10] This is primarily mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3), which catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate.[2][5][7]
Troubleshooting Guide
Issue 1: Low or no PR-104A cytotoxicity observed under hypoxic conditions.
-
Possible Cause 1: Inefficient Hypoxia.
-
Troubleshooting: Ensure your hypoxic setup achieves a sufficiently low oxygen level (typically <0.1% O₂). Verify the oxygen concentration using a calibrated oxygen sensor. Ensure gas mixtures are certified and regulators are functioning correctly. The duration of pre-incubation in hypoxia before adding the drug is critical for cellular adaptation and enzyme expression.
-
-
Possible Cause 2: Low expression of one-electron reductases.
-
Troubleshooting: The primary activating enzyme under hypoxia is NADPH:cytochrome P450 oxidoreductase (POR).[3][7] Check the POR expression level in your cell line using Western blot or qPCR. If POR expression is low, consider using a cell line known to have high POR activity or genetically engineering your cells to overexpress POR.[6] Other flavoenzymes also contribute to PR-104A reduction.[3]
-
-
Possible Cause 3: Inherent resistance to DNA cross-linking agents.
-
Troubleshooting: The active metabolites of PR-104 cause cell death by creating DNA interstrand cross-links.[6] Your cell line may have a highly efficient DNA repair system, particularly homologous recombination repair (HRR) or the ERCC1-XPF pathway.[6] As a positive control, test the sensitivity of your cells to the active metabolite PR-104H directly to distinguish between lack of activation and downstream resistance.
-
Issue 2: Unexpectedly high PR-104A cytotoxicity observed under aerobic (normoxic) conditions.
-
Possible Cause: High expression of AKR1C3.
-
Troubleshooting: The enzyme AKR1C3 is a major contributor to the aerobic activation of PR-104A.[1][10][11] High levels of AKR1C3 can lead to significant cytotoxicity even in the presence of oxygen.[2] Measure the expression of AKR1C3 in your cell line by Western blot or qPCR. Cell lines like A549, H460, and SiHa are known to have high rates of aerobic PR-104A reduction.[1] To confirm AKR1C3's role, you can use siRNA to knock down its expression or use a specific AKR1C3 inhibitor.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variable oxygen levels.
-
Troubleshooting: Minor variations in oxygen tension can significantly impact the activation of PR-104A.[1] Strictly control and monitor oxygen levels in all experiments. Use sealed hypoxia chambers and ensure consistent timing for all experimental steps.
-
-
Possible Cause 2: Cell density and metabolic state.
-
Troubleshooting: Cell density can affect the local microenvironment, including oxygen and nutrient levels. Standardize cell seeding densities for all assays. Ensure cells are in the logarithmic growth phase and are not overly confluent, which can create diffusion barriers and spontaneous hypoxic pockets.
-
-
Possible Cause 3: Instability of PR-104A and its metabolites.
-
Troubleshooting: Prepare fresh solutions of PR-104A for each experiment from a frozen stock. The active metabolites, PR-104H and PR-104M, are reactive and may have limited stability in culture medium. When analyzing metabolites, process samples promptly.
-
Data Summary Tables
Table 1: Factors Influencing PR-104A In Vitro Cytotoxicity
| Factor | Effect on PR-104A Activation | Key Mediators | Experimental Observations |
| Oxygen | Hypoxia is the primary driver of selective activation. Oxygen inhibits the one-electron reduction pathway.[1][9] | One-electron reductases (e.g., POR) | Cytotoxicity of PR-104A can be 10- to >100-fold higher under hypoxic conditions compared to aerobic conditions in various cell lines.[12][13] |
| AKR1C3 Expression | High expression leads to significant PR-104A activation under aerobic conditions.[1][11] | Aldo-Keto Reductase 1C3 | Overexpression of AKR1C3 in HCT116 cells resulted in a ~10-fold sensitization to PR-104A under aerobic conditions.[1] |
| POR Expression | High expression enhances PR-104A activation specifically under hypoxic conditions.[3] | NADPH:cytochrome P450 oxidoreductase | Overexpression of POR in cells increases hypoxic cytotoxicity and metabolism of PR-104A to its active forms.[3][6] |
| DNA Repair Capacity | Proficiency in DNA cross-link repair (e.g., HRR, ERCC1-XPF) confers resistance to activated PR-104.[6] | Rad51D, ERCC1, XPF | Cell lines deficient in these repair pathways show marked hypersensitivity to the active metabolite PR-104H.[6] |
Table 2: In Vitro Cytotoxicity of PR-104A in Selected Human Cancer Cell Lines
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR)¹ | Key Reductase Profile | Reference |
| HepG2 | Aerobic | ~2.5 | 15 | High AKR1C3 | [5] |
| Anoxic | ~0.17 | [5] | |||
| PLC/PRF/5 | Aerobic | ~42 | 51 | High AKR1C3 | [5] |
| Anoxic | ~0.82 | [5] | |||
| SNU-398 | Aerobic | ~10 | N/A | Low AKR1C3 | [5] |
| Anoxic | ~0.24 | [5] | |||
| HCT116 | Aerobic | >100 | >100 | Low AKR1C3 | [13] |
| A549 | Aerobic | ~10 | ~10 | High Aerobic Metabolism | [1] |
¹Hypoxic Cytotoxicity Ratio (HCR) is calculated as the ratio of IC50 (aerobic) / IC50 (hypoxic). A higher HCR indicates greater hypoxia selectivity. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols & Visualizations
PR-104 Activation Pathways
The activation of PR-104 involves two distinct pathways dependent on oxygen availability and cellular enzyme content.
Caption: Dual pathways of PR-104A activation.
Experimental Workflow: Assessing PR-104A Cytotoxicity
This workflow outlines the key steps for determining the in vitro cytotoxicity of PR-104A under both aerobic and hypoxic conditions.
Caption: Standard workflow for PR-104A cytotoxicity testing.
Protocol 1: Clonogenic Survival Assay
This assay is considered the gold standard for measuring the cytotoxic effects of anti-cancer agents.
-
Cell Seeding: Prepare a single-cell suspension from a logarithmically growing culture. Seed a known number of cells (e.g., 200-1000 cells/well, optimized for your cell line's plating efficiency) into 6-well plates.
-
Hypoxic Pre-incubation (for hypoxic arm): Place the designated plates into a sealed, humidified hypoxia chamber. Purge with a certified gas mixture (e.g., 5% CO₂, 95% N₂) to achieve the desired low oxygen tension. Allow cells to equilibrate for at least 4 hours.
-
Drug Treatment:
-
Aerobic: Add serial dilutions of PR-104A to the plates in a standard cell culture incubator (21% O₂).
-
Hypoxic: Prepare drug dilutions in medium pre-equilibrated to the hypoxic condition. Add the dilutions to the plates inside the hypoxia chamber to avoid re-oxygenation.
-
-
Incubation: Incubate cells with the drug for a defined period (e.g., 1-4 hours).
-
Recovery: Remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium. Return all plates (both aerobic and hypoxic arms) to a standard normoxic incubator.
-
Colony Formation: Allow cells to grow for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the data to determine the C₁₀ (concentration for 10% survival) or other relevant cytotoxicity metrics.
Protocol 2: Western Blot for AKR1C3 and POR Expression
This protocol allows for the semi-quantitative assessment of key reductase enzymes.
-
Protein Extraction: Grow cells to ~80% confluency. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for human AKR1C3 and POR. A loading control antibody (e.g., β-actin, GAPDH) should be used on the same blot.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Densitometry can be used to quantify band intensity relative to the loading control to compare expression levels across different cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of human reductases that activate the dinitrobenzamide mustard prodrug PR-104A: a role for NADPH:cytochrome P450 oxidoreductase under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
PR-104 Experimental Results: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent experimental results with the hypoxia-activated prodrug PR-104.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during in vitro and in vivo experiments with PR-104 and its active form, PR-104A.
Q1: My in vitro results with PR-104A show high variability between experiments. What are the potential causes?
A1: Inconsistent results with PR-104A in vitro can stem from several factors. Here are the key areas to investigate:
-
Oxygen Levels: The cytotoxicity of PR-104A is dramatically increased under hypoxic conditions (10- to 100-fold)[1]. Even minor variations in oxygen levels can lead to significant differences in drug efficacy. Ensure your hypoxia chamber or incubator is properly calibrated and maintained to achieve a consistent, low oxygen environment.
-
Cell Line-Specific Expression of AKR1C3: PR-104A can be activated not only by hypoxia but also by the enzyme aldo-keto reductase 1C3 (AKR1C3) in an oxygen-independent manner[2][3]. Different cancer cell lines express varying levels of AKR1C3, which can lead to significant differences in drug sensitivity even under normoxic conditions. It is crucial to characterize the AKR1C3 expression level in your cell line of choice.
-
Drug Stability and Handling: PR-104 is a pre-prodrug that is rapidly converted to the active form, PR-104A[2]. PR-104A itself is a nitrogen mustard prodrug. Ensure that your stock solutions of PR-104A are stored correctly (at -80°C for up to 6 months) and handled properly to prevent degradation[4]. Repeated freeze-thaw cycles should be avoided.
-
Cell Density and Proliferation Rate: The metabolic state of cells can influence their sensitivity to cytotoxic agents. Ensure that you are seeding cells at a consistent density and that they are in the logarithmic growth phase during drug treatment.
Q2: I am not observing the expected level of hypoxia-induced cytotoxicity with PR-104A. What should I check?
A2: If you are not seeing a significant increase in cell death under hypoxic conditions compared to normoxic conditions, consider the following:
-
Verification of Hypoxia: Confirm that your experimental setup is achieving the desired level of hypoxia. This can be done using hypoxia indicator probes or by measuring the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of the cellular response to low oxygen.
-
Duration of Hypoxic Pre-incubation: Cells may require a period of pre-incubation under hypoxic conditions before drug treatment to upregulate the necessary reductive enzymes. The optimal pre-incubation time can vary between cell lines.
-
Metabolism to Active Species: The cytotoxic effects of PR-104A are mediated by its reduced metabolites, PR-104H and PR-104M[5]. You can use techniques like liquid chromatography-mass spectrometry (LC-MS) to verify the conversion of PR-104A to these active forms in your cell lysates.
Q3: My in vivo xenograft studies with PR-104 are showing a steep dose-response relationship and unexpected toxicity. Why might this be?
A3: The in vivo activity of PR-104 can be influenced by several factors, leading to a narrow therapeutic window:
-
Discrepancy between Pre-clinical Models and Human Response: A key reason for the difference in PR-104 tolerance between mice and humans is the differential activity of the AKR1C3 enzyme. Mouse orthologues of human AKR1C3 are less capable of reducing PR-104A, leading to lower toxicity in mice compared to humans.
-
Myelosuppression: The dose-limiting toxicities of PR-104 in clinical trials are often hematological, including neutropenia and thrombocytopenia. This is thought to be due to the activation of PR-104A in the bone marrow, which can be a hypoxic environment and may also have cells expressing AKR1C3.
-
Pharmacokinetics: The conversion of PR-104 to PR-104A and its subsequent metabolism and clearance can vary between species and even between individual animals. Monitoring the plasma concentrations of PR-104 and its metabolites can help to understand the observed efficacy and toxicity.
Data Presentation
Table 1: Comparative IC50 Values of PR-104A in Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values for PR-104A in various human cancer cell lines under both normoxic (21% O2) and hypoxic (<0.1% O2) conditions after a 4-hour exposure. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold-increase in potency under hypoxia.
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | HCR (Normoxic IC50 / Hypoxic IC50) |
| H460 | Non-small cell lung | 0.51 | Not Reported | Not Reported |
| PC3 | Prostate | 7.3 | Not Reported | Not Reported |
| REH | B-cell Acute Lymphoblastic Leukemia | ~25 | ~5 | 5 |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | ~25 | ~10 | 2.5 |
| HepG2 | Hepatocellular Carcinoma | Not Reported | Not Reported | 15 |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not Reported | Not Reported | 51 |
Data compiled from multiple sources. Actual values may vary depending on experimental conditions.[4][5][6]
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with PR-104A, providing a measure of long-term cell survival.
Methodology:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation. The exact number will depend on the plating efficiency of the cell line.
-
Drug Treatment: After allowing the cells to attach overnight, expose them to a range of PR-104A concentrations for a defined period (e.g., 4 hours) under either normoxic or hypoxic conditions.
-
Drug Removal: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Staining: Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each well. The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
2. Alkaline Comet Assay for DNA Cross-linking
This assay is used to detect DNA interstrand cross-links, a key mechanism of action for the active metabolites of PR-104A.
Methodology:
-
Cell Treatment: Treat cells with PR-104A for a specified time under normoxic or hypoxic conditions.
-
Irradiation: After drug treatment, irradiate the cells with a low dose of ionizing radiation (e.g., 5 Gy) on ice to induce random DNA strand breaks.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and embed onto microscope slides.
-
Lysis: Lyse the cells in a high-salt, alkaline solution to remove cellular proteins and unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Un-cross-linked DNA fragments will migrate towards the anode, forming a "comet tail," while cross-linked DNA will migrate more slowly.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head. A reduction in tail moment compared to the irradiated control indicates the presence of DNA cross-links.
Mandatory Visualizations
Caption: PR-104 is converted to PR-104A, which is then activated to DNA cross-linking metabolites.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with PR-104A.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pronounced Hypoxia in Models of Murine and Human Leukemia: High Efficacy of Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]
PR-104 Technical Support Center: Troubleshooting In Vitro Solubility Issues
Welcome to the technical support center for PR-104. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and why is its solubility important for in vitro studies?
PR-104 is a water-soluble phosphate ester "pre-prodrug" of the hypoxia-activated prodrug PR-104A.[1][2] In experimental settings, achieving and maintaining the desired concentration of PR-104 or its active metabolite, PR-104A, in solution is critical for obtaining accurate and reproducible results. Poor solubility can lead to the formation of precipitates, which can affect the actual concentration of the compound in the culture medium, leading to inaccurate dose-response curves and potentially interfering with automated or imaging-based assays.
Q2: I've observed a precipitate in my cell culture medium after adding PR-104. What could be the cause?
Precipitation of PR-104 or its metabolites in cell culture medium can be due to several factors:
-
Exceeding Solubility Limit: The final concentration of the compound in your medium may be higher than its solubility limit in that specific aqueous environment.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
pH and Temperature Effects: The pH and temperature of your culture medium can influence the solubility of PR-104.
-
Interaction with Media Components: Components of the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing PR-104 stock solutions?
For in vitro studies, it is common to use the active metabolite, PR-104A. Technical data sheets from suppliers indicate that PR-104A is soluble in DMSO at concentrations of ≥ 6.25 mg/mL.[3] For PR-104 itself, while it is a water-soluble phosphate ester, for high-concentration stock solutions, organic solvents may still be necessary for initial solubilization before further dilution.
Q4: How should I store my PR-104 stock solutions?
Stock solutions of PR-104A in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dealing with PR-104 Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with PR-104 and its metabolites in your in vitro experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: The rapid change in solvent polarity is causing the compound to precipitate. | 1. Warm the cell culture medium to 37°C before adding the stock solution.2. Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.3. Use an intermediate dilution step: Dilute the DMSO stock in a small volume of PBS or serum-free medium before adding it to the final culture volume. |
| Media becomes cloudy or a precipitate forms over time. | Concentration exceeds solubility limit in the final medium. | 1. Lower the final concentration of PR-104 or PR-104A in your experiment.2. Increase the percentage of serum in your culture medium if your experimental design allows, as serum proteins can sometimes help to keep compounds in solution.3. Check the pH of your medium, as pH shifts can affect solubility. Ensure your incubator's CO₂ levels are stable. |
| Visible crystals in the stock solution vial. | Improper storage or solvent evaporation. | 1. Warm the stock solution to room temperature and vortex to see if the crystals redissolve.2. If crystals persist, the solution may be supersaturated. Consider preparing a fresh, lower concentration stock solution.3. Ensure vials are tightly sealed to prevent solvent evaporation. |
Quantitative Solubility Data
The following table summarizes the available solubility data for PR-104 and its active metabolite, PR-104A.
| Compound | Solvent | Solubility | Source |
| PR-104 | Water | Predicted: 0.0342 mg/mL | DrugBank[4] |
| PR-104A | DMSO | ≥ 6.25 mg/mL | MedChemExpress[3] |
Note: The predicted water solubility of PR-104 is low, which may seem to contradict its description as a "water-soluble" pre-prodrug. This may be due to the phosphate ester group which enhances aqueous solubility for in vivo administration, but high concentrations for in vitro stock solutions may still be challenging in purely aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of PR-104A Stock Solution
This protocol is for preparing a concentrated stock solution of PR-104A for use in in vitro assays.
Materials:
-
PR-104A powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of PR-104A powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution until the PR-104A is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months. Protect from light.[3]
Protocol 2: Dilution of PR-104A Stock Solution for Cell Culture Experiments
This protocol describes the proper technique for diluting a concentrated DMSO stock solution of PR-104A into aqueous cell culture medium to prevent precipitation.
Materials:
-
Concentrated PR-104A stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the PR-104A stock solution required to achieve the desired final concentration in your cell culture experiment.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling or vortexing the tube of medium, add the calculated volume of the PR-104A stock solution drop-by-drop.
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
PR-104 Activation and Mechanism of Action
PR-104 is a pre-prodrug that is converted to PR-104A. PR-104A is then activated through two main pathways to its cytotoxic metabolites, PR-104H and PR-104M, which are DNA cross-linking agents.
Caption: PR-104 activation pathways.
Troubleshooting Workflow for In Vitro Precipitation
This workflow outlines a logical sequence of steps to diagnose and resolve precipitation issues with PR-104 in your experiments.
Caption: Troubleshooting workflow for PR-104 precipitation.
References
- 1. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
minimizing PR-104 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target effects of PR-104.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PR-104?
PR-104 is a hypoxia-activated prodrug.[1][2][3] It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[4][5] Under hypoxic (low oxygen) conditions, typically found in solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to form the cytotoxic metabolites PR-104H (hydroxylamine) and PR-104M (amine).[4][6] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis in cancer cells.[3][7]
Q2: What are the main off-target effects observed with PR-104 and what causes them?
The primary off-target effect of PR-104 is myelosuppression, specifically neutropenia and thrombocytopenia, which were dose-limiting toxicities observed in clinical trials.[8][9][10] This toxicity is primarily caused by an oxygen-independent activation pathway mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[4][6][11][12] While PR-104 was designed to be activated in hypoxic tumor environments, AKR1C3 can activate PR-104A to its cytotoxic form under normal oxygen levels (aerobic conditions) in tissues that express this enzyme, such as the bone marrow.[4][8]
Q3: Why is there a discrepancy between preclinical efficacy in mice and clinical toxicity in humans?
The significant difference in PR-104 tolerance between preclinical mouse models and human clinical trials is largely attributed to variations in AKR1C3 enzyme activity.[4] Mice have orthologues of human AKR1C3 that are incapable of efficiently metabolizing PR-104A.[4] In contrast, human AKR1C3, which is expressed in hematopoietic progenitor cells in the bone marrow, effectively activates PR-104A aerobically, leading to the observed myelotoxicity.[4][8] This results in a much lower maximum tolerated dose (MTD) in humans compared to what would be predicted from murine studies.[8]
Q4: How can I assess the potential for AKR1C3-mediated off-target effects in my experimental model?
To evaluate the potential for AKR1C3-mediated off-target effects, it is crucial to determine the AKR1C3 expression and activity in your chosen cell lines or animal models.
-
Western Blotting or Immunohistochemistry: These techniques can be used to assess the protein levels of AKR1C3 in your experimental system.[11]
-
Enzyme Activity Assays: A fluorometric assay using a specific substrate like coumberone can quantify the enzymatic activity of AKR1C3.[13]
-
Cell Viability Assays under Aerobic Conditions: Comparing the cytotoxicity of PR-104A in cell lines with known high and low AKR1C3 expression under normoxic conditions can indicate the contribution of AKR1C3 to its activation.[11]
Q5: What strategies can be employed to minimize PR-104 off-target effects?
Several strategies can be considered to mitigate the off-target effects of PR-104:
-
Selection of Appropriate Models: For preclinical studies, consider using animal models that more closely mimic human AKR1C3 expression and activity, such as macaque models, whose AKR1C3 orthologue can metabolize PR-104A.[4]
-
Development of AKR1C3-Resistant Analogs: A promising approach is the use of PR-104 analogs, such as SN29176, which have been specifically designed to be poor substrates for human AKR1C3 while retaining their hypoxia-selective activation.[4] This strategy aims to restore the tumor selectivity of the prodrug.
-
Dose and Schedule Modification: Clinical studies have explored different dosing schedules to manage toxicities.[9][10] While this may not eliminate off-target effects, it can help in managing them.
-
Supportive Care: In clinical settings, prophylactic use of growth factors like G-CSF has been used to manage myelosuppression when combining PR-104 with other chemotherapeutic agents.[10]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normoxic control cells.
-
Possible Cause: High expression and activity of AKR1C3 in the cell line.
-
Troubleshooting Steps:
-
Confirm AKR1C3 Expression: Perform Western blotting or qPCR to determine the expression level of AKR1C3 in your cell line.
-
Measure AKR1C3 Activity: Use a fluorometric assay to measure the enzymatic activity of AKR1C3.
-
Use AKR1C3 Knockdown/Knockout Cells: If possible, use CRISPR/Cas9 or shRNA to reduce or eliminate AKR1C3 expression and observe if the normoxic cytotoxicity of PR-104A is diminished.
-
Switch to a Low-AKR1C3 Cell Line: If the experimental design allows, consider using a cell line with low or undetectable AKR1C3 expression to focus on hypoxia-dependent activation.
-
Issue 2: Inconsistent results in vivo compared to in vitro hypoxic studies.
-
Possible Cause: Contribution of both hypoxic activation and AKR1C3-mediated activation in the in vivo model, leading to a complex antitumor response. The tumor microenvironment is also more complex than in vitro conditions.
-
Troubleshooting Steps:
-
Characterize the In Vivo Model: Assess the extent of hypoxia in your tumor model using techniques like pimonidazole staining.[6] Also, determine the AKR1C3 expression in the tumor and relevant normal tissues (e.g., bone marrow) of the animal model.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A spatially resolved PK/PD model can help to dissect the relative contributions of hypoxia-dependent and AKR1C3-dependent activation and the role of bystander effects.[14]
-
Use an AKR1C3-Resistant Analog: To specifically study the effects of hypoxia-activated cytotoxicity in vivo, consider using an analog like SN29176 that is not activated by AKR1C3.[4]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Hypoxic IC50 (µM) | Aerobic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) (Aerobic IC50 / Hypoxic IC50) | AKR1C3 Expression |
| HepG2 | - | - | 15 | High |
| PLC/PRF/5 | - | - | 51 | High |
| SNU-398 | - | - | - | Low |
| Hep3B | - | - | 250 | Low |
Data adapted from preclinical studies.[6] Note: Specific IC50 values can vary between experiments.
Table 2: Dose-Limiting Toxicities (DLTs) of PR-104 in Phase I Clinical Trials
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Once every 3 weeks | 1100 mg/m² | Fatigue, Neutropenic Sepsis, Infection | [9] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, Neutropenia | [9][15] |
Experimental Protocols
Protocol 1: Assessment of PR-104A Cytotoxicity by Clonogenic Assay
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Exposure:
-
Normoxic Conditions: Expose cells to a range of PR-104A concentrations in complete medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Hypoxic Conditions: Place plates in a hypoxic chamber (e.g., <0.1% O₂) for a few hours to allow for equilibration. Replace the medium with a pre-equilibrated medium containing various concentrations of PR-104A and incubate for the desired duration (e.g., 4 hours) under hypoxic conditions.
-
-
Drug Removal: After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each drug concentration relative to the untreated control. Determine the IC50 value (the concentration of drug that inhibits colony formation by 50%).
Protocol 2: Western Blot for AKR1C3 Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AKR1C3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Mandatory Visualizations
Caption: PR-104 activation pathways.
Caption: Troubleshooting workflow for high normoxic cytotoxicity.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. PR-104 - Wikipedia [en.wikipedia.org]
- 6. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients | springermedizin.de [springermedizin.de]
PR-104 Pharmacokinetics Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic variability of PR-104.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and how is it activated?
A1: PR-104 is a water-soluble phosphate ester pre-prodrug. In the body, it is rapidly converted by systemic phosphatases into its active alcohol form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard that acts as a bioreductive prodrug.[3] Its activation to potent DNA cross-linking cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), occurs through two main pathways[2][4][5][6]:
-
Hypoxia-Selective Activation: In the low oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase (POR).[3][7] This process is inhibited by the presence of oxygen.[8]
-
Aerobic (Oxygen-Independent) Activation: PR-104A can also be activated in normally oxygenated tissues through a two-electron reduction catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3).[3][5][7][9]
Q2: What are the primary factors contributing to the pharmacokinetic variability of PR-104 in patients?
A2: Significant inter-patient variability in PR-104 pharmacokinetics is a known challenge. The key contributing factors include:
-
AKR1C3 Expression: The expression level of the enzyme AKR1C3 in both tumor and normal tissues is a major determinant of PR-104A activation and can lead to "off-target" toxicity in well-oxygenated tissues, such as the bone marrow.[4][8] High AKR1C3 expression has been noted in certain cancer types, including hepatocellular, bladder, renal, gastric, and non-small cell lung carcinomas.[7][9]
-
Tumor Hypoxia: The extent of hypoxia within the tumor microenvironment directly influences the rate and extent of hypoxia-selective activation of PR-104A.[3]
-
Hepatic Function: In patients with compromised liver function, such as those with advanced hepatocellular carcinoma, reduced clearance of PR-104A can occur. This is likely due to impaired glucuronidation, a key metabolic pathway for PR-104A, leading to increased drug exposure and toxicity.[3][4]
-
Dose and Schedule: Different dosing schedules have been explored in clinical trials, with the maximum tolerated dose (MTD) varying accordingly. A once-every-three-weeks schedule had an MTD of 1,100 mg/m², while a weekly schedule had a lower MTD of 675 mg/m².[2][6][8]
Q3: What are the common dose-limiting toxicities (DLTs) observed with PR-104?
A3: The primary DLTs for PR-104 are hematological. Myelosuppression, specifically neutropenia (low neutrophils) and thrombocytopenia (low platelets), is consistently reported as the main dose-limiting factor in clinical trials.[1][2][6][8][10] These toxicities are thought to be linked to the expression of AKR1C3 in myeloid and erythroid cell lineages in the bone marrow.[8]
Troubleshooting Guides
Issue 1: High inter-patient variability in PR-104A exposure (AUC) is observed in our early-phase clinical trial.
-
Possible Cause 1: Variable AKR1C3 Expression: Patients may have significant differences in the expression of AKR1C3 in both tumors and normal tissues, leading to variable rates of PR-104A metabolism.
-
Possible Cause 2: Differences in Hepatic Metabolism: For patient populations with potential liver dysfunction (e.g., hepatocellular carcinoma), impaired glucuronidation of PR-104A could be a factor.[4]
-
Troubleshooting Step: Evaluate liver function tests (LFTs) and consider their correlation with PR-104A clearance. In preclinical models, exploring analogs of PR-104 that are not substrates for glucuronidation may be a long-term strategy.[3]
-
Issue 2: Unexpectedly severe myelosuppression is observed at doses previously considered safe in preclinical models.
-
Possible Cause: Species Differences in Metabolism: There is a noted "toxicokinetic disconnect" between murine models and humans, with humans experiencing dose-limiting toxicities at much lower plasma exposures of PR-104A.[11] This is hypothesized to be due to poor functional homology between human and murine AKR1C family members.[8]
-
Troubleshooting Step: Re-evaluate the allometric scaling from preclinical models. A population pharmacokinetic model combining data from multiple species may provide more accurate predictions for human dosing.[11] Be prepared for dose escalations in Phase I trials to proceed with caution, with careful monitoring of hematological parameters.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of PR-104 and PR-104A in Patients
| Parameter | Value | Patient Population | Notes | Citation |
| PR-104 Clearance | Mean: 127 L/h·m² (SD: 99 L/h·m²) | Acute Myeloid Leukemia / Acute Lymphoblastic Leukemia | Highly variable between patients. | [5] |
| PR-104A AUC | Significantly higher at 3 g/m² and 4 g/m² vs. 1.1 g/m² | Acute Myeloid Leukemia / Acute Lymphoblastic Leukemia | AUC was not directly associated with response or toxicity in this small patient cohort. | [5] |
Table 2: Maximum Tolerated Doses (MTD) of PR-104 in Clinical Trials
| MTD | Dosing Schedule | Patient Population | Dose-Limiting Toxicities | Citation |
| 1,100 mg/m² | 1-hour IV infusion every 3 weeks | Advanced Solid Tumors | Myelosuppression (predominately neutropenia), fatigue, neutropenic fever, infection. | [1][6][10] |
| 675 mg/m² | 1-hour IV infusion on days 1, 8, and 15 every 28 days | Advanced Solid Tumors | Delayed-onset and protracted thrombocytopenia. | [6][8] |
| 770 mg/m² | In combination with docetaxel (60 mg/m²) and G-CSF | Advanced Solid Tumors | Neutropenic fever. | [2] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of PR-104 and its Metabolites in Human Plasma
-
Objective: To determine the concentration-time profiles of PR-104, PR-104A, and its metabolites in patient plasma.
-
Methodology:
-
Sample Collection: Collect blood samples in EDTA vacutainer tubes at specified time points (e.g., pre-dose, during the infusion, and at multiple time points post-infusion, such as 5, 10, 20, 30, 45, 60, 120, 240 minutes, and 24 hours).[12]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma.
-
Protein Precipitation: Deproteinize the plasma by adding nine volumes of a methanol:ammonium acetate solution.[12]
-
Quantification: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use tetradeuterated derivatives of PR-104A and PR-104H as internal standards for accurate quantification.[3][13]
-
Protocol 2: Assessment of Tumor Hypoxia and AKR1C3 Expression
-
Objective: To evaluate two key biomarkers that influence PR-104 efficacy and toxicity.
-
Methodology:
-
Tumor Biopsy: Obtain pre-treatment tumor biopsy samples.
-
Hypoxia Assessment:
-
Administer a hypoxia marker, such as pimonidazole, to the patient prior to biopsy.
-
Perform immunohistochemistry (IHC) on the tumor sections using an antibody specific for pimonidazole adducts to visualize hypoxic regions.[3]
-
-
AKR1C3 Expression Analysis:
-
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
PR-104 Monotherapy: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of PR-104 as a monotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity (DLT) observed with PR-104 monotherapy in clinical trials?
A1: The primary dose-limiting toxicity of PR-104 monotherapy is myelosuppression, manifesting as severe neutropenia and thrombocytopenia.[1][2][3][4][5] In a phase I study of weekly PR-104, 88% of patients experienced moderate to severe hematological toxicity.[2] Fatigue is another significant, though less frequent, DLT.[6][7]
Q2: Why is there a discrepancy between the preclinical efficacy of PR-104 in rodent models and its performance in human trials?
A2: The discrepancy arises from species-specific differences in drug metabolism. The "off-target" aerobic activation of PR-104A (the active metabolite of PR-104) is mediated by the human enzyme aldo-keto reductase 1C3 (AKR1C3).[3][8] Rodent orthologues of AKR1C3 do not efficiently metabolize PR-104A, leading to lower systemic toxicity and a wider therapeutic window in these preclinical models.[3][4] This results in an overestimation of the maximum tolerated dose (MTD) in humans based on rodent data. The maximum safe plasma exposure to PR-104A in humans is 3.4- to 9.6-fold lower than what can be achieved in murine models.[3][4]
Q3: What is the mechanism behind the "off-target" activation of PR-104 and its contribution to systemic toxicity?
A3: PR-104 is designed to be activated under hypoxic conditions. However, its active form, PR-104A, can also be reduced and activated by the enzyme AKR1C3 under normal oxygen conditions (aerobic).[3][8][9][10] This AKR1C3-mediated activation in well-oxygenated tissues, particularly in hematopoietic progenitor cells which express high levels of AKR1C3, leads to the formation of cytotoxic metabolites that cause DNA damage and result in dose-limiting myelosuppression.[3]
Q4: Has PR-104 monotherapy demonstrated significant anti-tumor efficacy in solid tumors in clinical trials?
A4: No, PR-104 monotherapy has shown little to no objective anti-tumor responses in patients with advanced solid tumors at the maximum tolerated doses.[2][6][10] While some reductions in tumor volume have been observed, no complete or partial responses were reported in a phase I trial of weekly PR-104.[2] The dose levels at which significant preclinical antitumor activity was seen in xenograft models are not achievable in humans due to dose-limiting toxicities.[7]
Q5: Is there a potential therapeutic window for PR-104 monotherapy in specific cancer types?
A5: While its utility in solid tumors is limited, PR-104 has shown some clinical activity in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[10][11] This is attributed to the hypoxic bone marrow microenvironment in leukemia and high AKR1C3 expression in some leukemia subtypes.[8][11] However, even in this setting, myelosuppression remains a significant challenge, and responses have been transient.[10]
Troubleshooting Guides
Issue 1: Unexpectedly high toxicity at doses predicted to be safe from preclinical (rodent) data.
-
Cause: This is likely due to the "off-target" activation of PR-104A by human AKR1C3, which is not efficiently mirrored in rodent models.[3][4] Human hematopoietic progenitor cells are particularly sensitive to this aerobic activation.[3]
-
Recommendation:
-
Re-evaluate the starting dose for human studies, considering the significant species differences in PR-104A metabolism.
-
For future preclinical studies of PR-104 analogues, consider using macaque models, as their AKR1C3 orthologue metabolizes PR-104A similarly to the human enzyme.[3]
-
Monitor hematological parameters closely from the very first dose.
-
Issue 2: Lack of tumor response in a clinical trial despite reaching the MTD.
-
Cause: The MTD in humans is defined by systemic toxicities (primarily myelosuppression) and may not be sufficient to achieve the necessary intra-tumoral concentration of the active metabolites for a therapeutic effect.[7] The therapeutic window for PR-104 monotherapy in solid tumors is very narrow.
-
Recommendation:
-
Consider combination therapies. Preclinical studies have shown that PR-104 can have additive or super-additive efficacy with chemotherapies like docetaxel and gemcitabine, and with radiotherapy.[2][5]
-
Investigate patient stratification strategies based on tumor hypoxia levels and AKR1C3 expression to identify populations that might benefit more.[9][12]
-
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) of PR-104 Monotherapy in Clinical Trials
| Dosing Schedule | MTD | Dose-Limiting Toxicities | Reference |
| Once every 3 weeks | 1100 mg/m² | Fatigue, neutropenic fever, infection | [2][7] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, neutropenia | [1][2] |
Table 2: Phase I Clinical Trial Results for Weekly PR-104 in Solid Tumors
| Parameter | Value | Reference |
| Number of Patients | 26 | [1][2] |
| Median Prior Chemotherapy Regimens | 2 | [1] |
| MTD | 675 mg/m² | [1][2] |
| Patients with DLTs at 900 mg/m² | 2 of 4 | [2] |
| Objective Tumor Responses (CR/PR) | 0 | [2] |
Experimental Protocols
Protocol 1: Assessment of PR-104A Sensitivity in Cell Lines (Clonogenic Assay)
This protocol is a generalized representation based on methodologies described in the literature.
-
Cell Plating: Plate cells at a density determined to yield 50-100 colonies per control dish.
-
Drug Exposure: After 24 hours, expose cells to a range of concentrations of PR-104A under both aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions for a specified duration (e.g., 2-4 hours).
-
Washing and Incubation: Following exposure, wash the cells with drug-free medium and incubate under standard cell culture conditions until colonies are of sufficient size (typically 7-14 days).
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet). Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each drug concentration relative to the untreated control. Determine the IC₅₀ (the concentration of drug that inhibits cell survival by 50%).
Visualizations
Caption: PR-104 activation pathways and mechanism of toxicity.
Caption: PR-104 monotherapy development workflow and outcomes.
Caption: Discrepancy between preclinical and clinical outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. PR-104 - Wikipedia [en.wikipedia.org]
- 9. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
strategies to enhance PR-104 therapeutic index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug PR-104.
Frequently Asked Questions (FAQs)
Q1: What is PR-104 and what is its primary mechanism of action?
PR-104 is a water-soluble phosphate ester "pre-prodrug" that is designed to target hypoxic regions commonly found in solid tumors.[1][2] In the body, it is rapidly converted by phosphatases into its active form, PR-104A.[2][3][4] PR-104A is then selectively activated under hypoxic conditions (low oxygen) to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M.[1][4] These active metabolites are nitrogen mustards that induce cell death by creating DNA inter-strand crosslinks.[1][4][5]
Q2: What is the role of AKR1C3 in PR-104A activation and why is it significant?
While PR-104 was initially developed as a hypoxia-activated prodrug, its active form, PR-104A, can also be activated in an oxygen-independent manner by the human aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][6][7][8] This "off-target" aerobic activation by AKR1C3 is a critical factor in the therapeutic index of PR-104.[6] High expression of AKR1C3 in certain normal tissues, such as hematopoietic progenitor cells in the bone marrow, leads to the formation of cytotoxic metabolites in well-oxygenated environments.[6] This is a primary cause of the dose-limiting myelotoxicity (neutropenia and thrombocytopenia) observed in human clinical trials.[6]
Q3: What are the main strategies being explored to improve the therapeutic index of PR-104?
Several strategies are being investigated to widen the therapeutic window of PR-104:
-
Patient Selection: Utilizing AKR1C3 expression as a predictive biomarker to select patients whose tumors are most likely to respond, potentially allowing for effective treatment at lower, less toxic doses.[9][10] This is particularly relevant in cancers with high AKR1C3 expression, such as T-cell acute lymphoblastic leukemia (T-ALL).[9][10]
-
Development of AKR1C3-Resistant Analogs: Designing and synthesizing next-generation analogs of PR-104, such as SN35141, that are poor substrates for AKR1C3.[6] This approach aims to restore the hypoxia-selective activation of the drug and reduce off-target toxicity in normal tissues.[6]
-
Combination Therapies: Combining PR-104 with other anticancer agents, such as docetaxel, gemcitabine, or sorafenib, to target both hypoxic and aerobic tumor cell populations.[1][3][11] The use of supportive care agents like granulocyte colony-stimulating factor (G-CSF) can help manage myelosuppression in these combination regimens.[11]
-
Dose Fractionation: Exploring different dosing schedules, such as weekly versus every three weeks, to optimize the balance between anti-tumor efficacy and patient tolerance.[12]
Q4: Why is there a discrepancy between the preclinical efficacy of PR-104 in mice and its toxicity in humans?
The significant difference in the tolerability of PR-104 between mice and humans is largely attributed to species-specific differences in AKR1C3 activity.[6] Mouse orthologs of human AKR1C3 do not efficiently activate PR-104A under aerobic conditions.[6] Consequently, preclinical mouse models do not fully recapitulate the AKR1C3-mediated off-target toxicity, particularly the severe myelosuppression, that is dose-limiting in humans.[6] This allows for much higher and more effective doses to be administered in mice than are safely achievable in clinical trials.[6][13]
Troubleshooting Guides
Issue 1: High variability in in vitro cytotoxicity results with PR-104A.
-
Potential Cause 1: Inconsistent Oxygen Levels. The cytotoxicity of PR-104A is highly dependent on oxygen concentration. Minor variations in the level of hypoxia can lead to significant differences in drug activation.
-
Solution: Ensure a rigorously controlled and monitored hypoxic environment (e.g., using a specialized hypoxia chamber with an oxygen sensor). Verify the oxygen levels throughout the experiment. For aerobic controls, ensure cells are in a standard, well-oxygenated incubator.
-
-
Potential Cause 2: Differences in AKR1C3 Expression. Cell lines can have varying levels of AKR1C3 expression, which will affect the degree of aerobic activation of PR-104A.[1][7][8] Expression levels can also change with passage number.
-
Solution: Regularly characterize the AKR1C3 expression levels in your cell lines using Western blot or qRT-PCR. If comparing different cell lines, normalize cytotoxicity data to AKR1C3 expression where appropriate.
-
-
Potential Cause 3: Cell Seeding Density. High cell densities can lead to the development of pericellular hypoxia, even in a normoxic incubator, which can confound results.
-
Solution: Optimize cell seeding densities to ensure that even the control plates remain truly aerobic. Consider performing a seeding density titration curve.
-
Issue 2: Poor in vivo efficacy in a xenograft model despite promising in vitro data.
-
Potential Cause 1: Insufficient Tumor Hypoxia. The xenograft model may not develop sufficient or widespread hypoxia to effectively activate PR-104. The level of hypoxia can be heterogeneous within a tumor.
-
Solution: Assess the degree and distribution of hypoxia in your xenograft model using methods like pimonidazole or EF5 staining and immunohistochemistry.[4] If hypoxia is limited, consider using a different cell line known to form more hypoxic tumors or a larger tumor volume endpoint.
-
-
Potential Cause 2: Low Expression of Activating Reductases in the Tumor. Besides hypoxia, the presence of one-electron reductases like Cytochrome P450 Reductase (POR) is necessary for hypoxic activation.
-
Solution: Characterize the expression of key reductases like POR in your tumor model. If expression is low, consider using a different model or genetically engineering your current model to overexpress the reductase.
-
-
Potential Cause 3: Pharmacokinetic Issues. The prodrug may not be reaching the tumor in sufficient concentrations or for a sufficient duration to be activated.
-
Solution: Perform pharmacokinetic studies to measure the concentration of PR-104 and PR-104A in the plasma and tumor tissue over time. Adjust the dosing regimen if necessary.
-
Issue 3: Unexpectedly high toxicity in an in vivo study.
-
Potential Cause 1: AKR1C3 Expression in the Animal Model. While mouse AKR1C3 is less efficient, some level of off-target activation may still occur, particularly if the model has unusual expression patterns of other reductases.
-
Solution: If using a genetically modified mouse model, verify that the genetic modifications have not inadvertently altered the expression of drug-metabolizing enzymes.
-
-
Potential Cause 2: Glucuronidation Liability. In some specific contexts, such as in patients with compromised liver function, the clearance of PR-104A via glucuronidation may be impaired, leading to higher systemic exposure and toxicity.[3]
-
Solution: While this is more of a clinical issue, be aware of the metabolic pathways of PR-104 and its metabolites. When translating preclinical findings, consider the metabolic capacity of the target patient population.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of PR-104A in Human Cancer Cell Lines
| Cell Line | Histotype | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | AKR1C3 Expression |
| HepG2 | Hepatocellular Carcinoma | ~5 | ~0.33 | ~15 | High |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~35 | ~0.68 | ~51 | High |
| SNU-398 | Hepatocellular Carcinoma | ~25 | ~0.49 | ~51 | Low |
| SiHa | Cervical Carcinoma | ~2.0 | ~0.03 | ~67 | Moderate |
| H460 | Non-Small Cell Lung Cancer | ~10.0 | ~0.1 | ~100 | Low |
| HT29 | Colorectal Carcinoma | ~15.0 | ~0.3 | ~50 | Low |
Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.
Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) of PR-104 in Clinical Trials
| Dosing Schedule | Population | MTD | Dose-Limiting Toxicities | Reference |
| Once every 3 weeks | Solid Tumors | 1100 mg/m² | Fatigue, Neutropenic Sepsis, Infection | [11][12] |
| Weekly (Days 1, 8, 15 every 28 days) | Solid Tumors | 675 mg/m² | Thrombocytopenia, Neutropenia | [11][12] |
| Combination with Docetaxel (75 mg/m²) + G-CSF | Solid Tumors | >770 mg/m² | Myelosuppression | [11] |
| Combination with Sorafenib | Hepatocellular Carcinoma | Not Established (Study discontinued) | Febrile Neutropenia, Thrombocytopenia | [1] |
| Single Agent | Refractory/Relapsed Leukemia | 3 g/m² - 4 g/m² | Myelosuppression, Febrile Neutropenia, Enterocolitis | [14][15] |
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for PR-104A Cytotoxicity
This assay assesses the ability of single cells to form colonies after treatment with PR-104A under aerobic and hypoxic conditions.
-
Cell Seeding: Prepare a single-cell suspension and plate a predetermined number of cells into 6-well plates. The number of cells plated should be optimized for each cell line to yield 50-150 colonies per plate in the untreated control group.
-
Drug Treatment: Allow cells to attach for 4-6 hours. Prepare fresh dilutions of PR-104A in culture medium. Replace the medium in the plates with the drug-containing medium.
-
Hypoxic Incubation: For hypoxic conditions, immediately place the plates in a humidified hypoxia chamber maintained at <0.1% O₂ (e.g., by gassing with 5% CO₂, 10% H₂, and 85% N₂). Incubate parallel aerobic plates in a standard 5% CO₂ incubator. The typical exposure time is 1-4 hours.
-
Drug Washout: After the incubation period, remove the drug-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
-
Colony Formation: Return the plates to a standard aerobic incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's growth rate.
-
Staining and Counting: When colonies are visible (at least 50 cells per colony), remove the medium, wash with PBS, and fix the colonies with a solution like 10% formalin for 15-30 minutes. Stain with 0.5% crystal violet for 30-60 minutes. Wash off excess stain with water and allow the plates to dry.
-
Data Analysis: Count the number of colonies in each well. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed in control) / (Number of cells seeded in control)
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Protocol 2: Western Blot for AKR1C3 Expression
This protocol details the detection of AKR1C3 protein levels in cell lysates.
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer containing protease inhibitors on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human AKR1C3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight for AKR1C3 is approximately 36-37 kDa.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: Dual activation pathway of PR-104.
Caption: Troubleshooting poor in vivo efficacy of PR-104.
References
- 1. PR-104 plus sorafenib in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. scribd.com [scribd.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 13. Analysis of Hypoxia and the Hypoxic Response in Tumor Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: PR-104 vs. Conventional Nitrogen Mustards in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the hypoxia-activated prodrug PR-104 and conventional nitrogen mustards, focusing on their mechanisms of action, preclinical efficacy, and clinical performance. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments and visualizations of relevant biological pathways.
Introduction: A Tale of Two Mustards
Nitrogen mustards represent a cornerstone in the history of chemotherapy, exerting their cytotoxic effects through DNA alkylation.[1][2] Conventional nitrogen mustards, such as chlorambucil and bendamustine, are active systemically and have been employed for decades in the treatment of various hematological malignancies and solid tumors.[2] PR-104, a more recent innovation, is a "pre-prodrug" designed for tumor-specific activation, offering a targeted approach to cancer therapy.[3][4] This guide delves into the key differentiators between these two classes of cytotoxic agents.
Mechanism of Action: Targeted Activation vs. Systemic Activity
The fundamental difference between PR-104 and conventional nitrogen mustards lies in their activation mechanisms.
Conventional Nitrogen Mustards: These agents are inherently reactive and spontaneously form electrophilic aziridinium ions in the physiological environment. These ions then alkylate DNA, primarily at the N7 position of guanine, leading to the formation of DNA monoadducts and interstrand cross-links (ICLs).[4][5] This non-specific activation results in systemic cytotoxicity, affecting both cancerous and healthy, rapidly dividing cells.
PR-104: PR-104 is a phosphate ester that is rapidly converted in vivo to its active form, PR-104A.[3] PR-104A is a dinitrobenzamide mustard that undergoes bioreductive activation under hypoxic conditions, a hallmark of the tumor microenvironment.[3][6] One-electron reductases, abundant in hypoxic cells, convert PR-104A to its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which then induce DNA cross-linking.[3][7] Additionally, PR-104A can be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumors.[8] This dual activation mechanism is designed to concentrate the cytotoxic payload within the tumor, potentially sparing normal tissues.
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies provide a controlled environment to assess the relative efficacy and selectivity of these agents.
In Vitro Cytotoxicity
The hallmark of PR-104's design is its hypoxia-selective cytotoxicity. In vitro studies consistently demonstrate a significant increase in the potency of PR-104A under hypoxic conditions compared to aerobic conditions.
| Cell Line | PR-104A IC50 (µM) - Aerobic | PR-104A IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Chlorambucil IC50 (µM) - Hypoxic |
| HepG2 | 1.2 | 0.08 | 15 | >100 |
| PLC/PRF/5 | 30 | 0.59 | 51 | >100 |
| SNU-398 | 20 | 1.4 | 14 | >100 |
| Hep3B | 50 | 0.2 | 250 | >100 |
Data sourced from a study on hepatocellular carcinoma cell lines.[7] The Hypoxic Cytotoxicity Ratio (HCR) is calculated as the aerobic IC50 divided by the hypoxic IC50, indicating the degree of selective toxicity in hypoxic environments.
In Vivo Antitumor Activity
Xenograft models allow for the evaluation of antitumor activity in a more complex biological system. PR-104 has demonstrated significant single-agent activity and has been shown to be more effective than conventional mustards in killing hypoxic tumor cells.
| Xenograft Model | Treatment | Tumor Growth Delay (TGD) |
| HT29 (Colon) | PR-104 | Significant |
| SiHa (Cervical) | PR-104 | Significant |
| H460 (Lung) | PR-104 | Significant |
| SiHa (Cervical) | Chlorambucil | Not Significant |
In tumor excision assays, PR-104 provided greater killing of hypoxic (radioresistant) and aerobic cells in xenografts (HT29, SiHa, and H460) than conventional mustards at equivalent host toxicity.[3][6]
digraph "Experimental_Workflow_Xenograft" { graph [fontname="Arial", fontsize=10, rankdir="TB", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Cell_Culture" [label="Human Tumor\nCell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; "Xenograft_Implantation" [label="Subcutaneous Implantation\nin Immunocompromised Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="Tumor Growth to\nPalpable Size", fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment_Groups" [label="Randomization into\nTreatment Groups\n(e.g., Vehicle, PR-104,\nConventional Mustard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Drug_Administration" [label="Drug Administration\n(e.g., i.p. or i.v.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring" [label="Tumor Volume Measurement\n& Animal Weight Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Endpoint" [label="Endpoint:\nTumor Growth Delay\nor Excision for Clonogenic Assay", fillcolor="#FBBC05", fontcolor="#202124"];
"Cell_Culture" -> "Xenograft_Implantation"; "Xenograft_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Treatment_Groups"; "Treatment_Groups" -> "Drug_Administration"; "Drug_Administration" -> "Monitoring"; "Monitoring" -> "Endpoint"; }
Clinical Performance: Translating Preclinical Promise
Clinical trials provide the ultimate test of a drug's safety and efficacy in humans.
| Agent | Indication | Objective Response Rate (ORR) | Complete Response (CR) |
| PR-104 | Relapsed/Refractory Acute Myeloid Leukemia (AML) | 32% (at 3 or 4 g/m²) | 3% |
| Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | 20% (at 3 or 4 g/m²) | 0% | |
| Bendamustine + Rituximab | Relapsed/Refractory Follicular Lymphoma | 90% | 20% |
| Relapsed/Refractory Mantle Cell Lymphoma | 89% | 44% | |
| Chlorambucil | Waldenström Macroglobulinemia (Untreated) | 38.6% | - |
| Chlorambucil + Obinutuzumab | Chronic Lymphocytic Leukemia (CLL) | 76% | 30% |
Clinical trial data for PR-104 in AML and ALL, bendamustine in follicular and mantle cell lymphoma, and chlorambucil in Waldenström macroglobulinemia and CLL. It is important to note that these are results from different studies and not direct head-to-head comparisons.
Cellular Response to DNA Damage
Both PR-104 and conventional nitrogen mustards induce DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription.[4][9] This triggers a complex cellular signaling network known as the DNA Damage Response (DDR).
The DDR involves the activation of several key protein kinases, including ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets.[4] This signaling cascade leads to cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, apoptosis (programmed cell death).[10][11] The homologous recombination repair (HRR) pathway is a critical mechanism for repairing ICLs.[11][12]
Experimental Protocols
In Vitro Cytotoxicity Assay (Clonogenic Assay)
-
Cell Culture: Human tumor cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: PR-104A and conventional nitrogen mustards are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded into 6-well plates at a density that allows for the formation of distinct colonies.
-
Drug Exposure: After allowing the cells to attach, the medium is replaced with fresh medium containing various concentrations of the test compounds. For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., <0.1% O2).
-
Incubation: Cells are incubated for a defined period (e.g., 2-4 hours).
-
Wash and Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated relative to untreated controls, and IC50 values (the concentration of drug that inhibits cell survival by 50%) are determined.[9]
In Vivo Xenograft Tumor Growth Delay Assay
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, PR-104, conventional nitrogen mustard). Drugs are administered via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Endpoint: The study continues until tumors in the control group reach a predetermined size. Tumor growth delay is calculated as the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.[13]
Conclusion
PR-104 represents a significant advancement in the field of nitrogen mustard-based chemotherapy. Its innovative hypoxia-activated targeting mechanism offers the potential for improved tumor selectivity and a more favorable therapeutic window compared to conventional nitrogen mustards. Preclinical studies have consistently demonstrated the superior efficacy of PR-104 in hypoxic environments. While clinical data is still emerging, PR-104 has shown activity in challenging-to-treat hematological malignancies. Further research is warranted to fully elucidate its clinical potential and identify patient populations most likely to benefit from this targeted approach. Conventional nitrogen mustards, however, remain valuable therapeutic options, particularly in combination regimens, for a variety of cancers. The choice between these agents will ultimately depend on the specific tumor type, its microenvironment, and the individual patient's characteristics.
References
- 1. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nitrogen Mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of DNA repair in nitrogen mustard drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of DNA repair and reductase activity in the cytotoxicity of the hypoxia-activated dinitrobenzamide mustard PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
Validating PR-104 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate target engagement of PR-104, a hypoxia-activated prodrug. PR-104 is a phosphate ester that is rapidly converted in the body to PR-104A. In hypoxic environments, such as those found in solid tumors, PR-104A is reduced to its active metabolites, which are potent DNA cross-linking agents.[1][2][3][4] Additionally, the enzyme aldo-keto reductase 1C3 (AKR1C3) can activate PR-104A independently of oxygen levels.[1][5][6][7][8] This dual activation mechanism is a key consideration in validating its target engagement.
This guide will compare various in vivo methodologies, present supporting experimental data in structured tables, provide detailed experimental protocols, and visualize key pathways and workflows.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an in vivo method to validate PR-104 target engagement depends on the specific research question, available resources, and the desired endpoint. The following table summarizes and compares key methodologies cited in preclinical studies.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Tumor Growth Delay | Measures the delay in tumor growth in response to treatment. | Simple, widely used, provides overall efficacy data. | Indirect measure of target engagement; does not distinguish between cytotoxic mechanisms. | Tumor volume measurements over time. |
| Ex Vivo Clonogenic Assay | Determines the reproductive viability of tumor cells isolated from treated animals. | Provides a quantitative measure of cell kill for both hypoxic and aerobic cell populations.[9][10] | Requires tumor excision and single-cell suspension preparation; labor-intensive. | Log cell kill, surviving fraction of tumor cells. |
| Immunohistochemistry (IHC) for Hypoxia Markers | Detects the presence of hypoxia in tumor tissue using markers like pimonidazole, HIF-1α, and Carbonic Anhydrase IX (CAIX).[3][11][12][13] | Provides spatial information on tumor hypoxia and co-localization with drug effects. | Semi-quantitative; may not directly correlate with drug activity. | Staining intensity and distribution within the tumor. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA interstrand cross-links in individual cells.[14][15][16] | Directly measures the downstream effect of PR-104 activation.[10] | Requires single-cell suspension from tumors; can be technically challenging. | Comet tail moment, percentage of DNA in the tail. |
| Western Blotting for AKR1C3 and γH2AX | Quantifies the expression of the activating enzyme AKR1C3 and the DNA damage marker γH2AX.[17][18] | Provides information on the potential for hypoxia-independent activation and confirms DNA damage. | Requires tumor lysis and protein extraction; provides an average signal from a heterogeneous cell population. | Protein band intensity. |
| Positron Emission Tomography (PET) with Hypoxia Tracers | Non-invasively images tumor hypoxia using radiolabeled tracers like 18F-misonidazole (FMISO).[19][20] | Allows for longitudinal and quantitative assessment of tumor hypoxia in the same animal. | Requires specialized imaging equipment and radiotracers; resolution may be limited. | Tracer uptake and distribution. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating PR-104 and a next-generation analog, SN35141, which is resistant to AKR1C3 activation.[1]
Table 1: In Vivo Efficacy of PR-104 vs. SN35141 in HCT116 Xenografts [1]
| Treatment Group | Log Cell Kill (Mean ± SEM) |
| HCT116 WT (AKR1C3-negative) | |
| PR-104 (380 µmol/kg) | 0.43 ± 0.11 |
| SN35141 (1330 µmol/kg) | 0.23 ± 0.08 |
| HCT116 AKR1C3#6 (AKR1C3-positive) | |
| PR-104 (380 µmol/kg) | 1.68 ± 0.24 |
| SN35141 (1330 µmol/kg) | 0.18 ± 0.07 |
Table 2: Hypoxic Cell Kill in SiHa Xenografts Treated with PR-104 or SN35141 in Combination with Radiation [1]
| Treatment Group | Log Cell Kill (Mean ± SEM) |
| PR-104 (380 µmol/kg) + 10 Gy Radiation | 2.5 - 3.7 |
| SN35141 (1330 µmol/kg) + 10 Gy Radiation | >4.0 |
Signaling Pathways and Experimental Workflows
PR-104 Activation and Mechanism of Action
Caption: PR-104 is converted to PR-104A, which is activated in hypoxic conditions or by AKR1C3 to induce DNA damage.
General Experimental Workflow for In Vivo Target Engagement Validation
Caption: A typical workflow for assessing PR-104's in vivo target engagement in a xenograft model.
Detailed Experimental Protocols
Tumor Growth Delay Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used.
-
Tumor Cell Implantation: Human tumor cells (e.g., HCT116, SiHa, HT29) are implanted subcutaneously into the flanks of the mice.[9][13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: PR-104 is administered, often as a single dose or in a fractionated schedule, via intraperitoneal (i.p.) or intravenous (i.v.) injection.[21][22] The vehicle used for PR-104 is administered to the control group.
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight is also monitored as a measure of toxicity.
-
Endpoint: The study endpoint is typically when tumors reach a maximum allowable size or when a predetermined time has passed. The time for tumors in the treated group to reach a certain volume is compared to the control group.
Ex Vivo Clonogenic Assay
-
Tumor Excision: At a specified time after treatment (e.g., 18-24 hours), tumors are excised from euthanized animals.[9][10]
-
Single-Cell Suspension: Tumors are mechanically and/or enzymatically dissociated to create a single-cell suspension.
-
Cell Plating: Known numbers of cells are plated into culture dishes.
-
Incubation: Cells are incubated for a period sufficient for colony formation (e.g., 10-14 days).
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Calculation: The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of control cells. Log cell kill is then determined.
Immunohistochemistry for Pimonidazole
-
Pimonidazole Administration: The hypoxia marker pimonidazole is administered to the tumor-bearing mice (e.g., 60 mg/kg i.p.) a set time before tumor excision (e.g., 1-2 hours).[3][13]
-
Tumor Excision and Fixation: Tumors are excised, fixed in formalin, and embedded in paraffin.
-
Sectioning: Paraffin-embedded tumors are sectioned.
-
Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with a primary antibody against pimonidazole adducts, followed by a labeled secondary antibody and a detection reagent.
-
Imaging and Analysis: Stained sections are imaged, and the extent and intensity of pimonidazole staining are quantified to determine the hypoxic fraction of the tumor.[13]
Alternative Hypoxia-Activated Prodrugs
Several other hypoxia-activated prodrugs have been developed. A notable example is Tirapazamine , which has also been extensively studied.[23] More recently, next-generation analogs of PR-104, such as SN35141 , have been engineered to be resistant to AKR1C3 activation, with the aim of increasing tumor selectivity and reducing off-target toxicity.[1] The comparative data presented in this guide for SN35141 highlights the importance of considering the dual activation mechanism of PR-104 when designing and interpreting in vivo target engagement studies. Other examples of hypoxia-activated prodrugs that have been clinically evaluated include porfiromycin, apaziquone, banoxantrone, and evofosfamide.[7]
Conclusion
Validating the in vivo target engagement of PR-104 requires a multi-faceted approach that considers both its hypoxia-dependent and AKR1C3-mediated activation pathways. A combination of methods, including tumor growth delay, ex vivo clonogenic assays, and biomarker analysis (hypoxia markers and DNA damage), provides a comprehensive understanding of PR-104's activity in a preclinical setting. The comparison with newer analogs like SN35141 underscores the ongoing efforts to improve the therapeutic index of hypoxia-activated prodrugs. The protocols and data presented in this guide offer a framework for researchers to design and interpret their own in vivo studies of PR-104 and similar agents.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunohistochemical Detection of Changes in Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical detection of changes in tumor hypoxia. [vivo.weill.cornell.edu]
- 13. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeting Hypoxia: Revival of Old Remedies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling PR-104's Cross-Resistance Profile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-resistance profile of PR-104, a hypoxia-activated prodrug, in comparison with other chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to inform preclinical and clinical research strategies.
Executive Summary
PR-104 is a dinitrobenzamide mustard pre-prodrug that is systemically converted to PR-104A. This active form is then reduced to DNA-alkylating cytotoxic metabolites under hypoxic conditions, a common feature of solid tumors, or aerobically by the enzyme aldo-keto reductase 1C3 (AKR1C3). High expression of AKR1C3 has been noted in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors like hepatocellular carcinoma (HCC). Understanding the cross-resistance profile of PR-104 is crucial for its clinical development, both as a monotherapy and in combination regimens.
This guide reveals that PR-104 exhibits a favorable cross-resistance profile, demonstrating continued efficacy in models resistant to several standard-of-care chemotherapies and a lack of cross-resistance with other bioreductive agents. This suggests that PR-104 could be a valuable therapeutic option for patients with tumors that have developed resistance to conventional treatments.
Key Findings on Cross-Resistance
No Cross-Resistance with Standard Chemotherapies in AKR1C3-Expressing Leukemia
A pivotal study by Moradi Manesh et al. (2015) investigated the link between AKR1C3 expression and PR-104A sensitivity in pediatric acute lymphoblastic leukemia (ALL) xenografts. Their findings indicate that while high AKR1C3 expression confers sensitivity to PR-104A, it does not impact the efficacy of several other standard chemotherapeutic agents.
In a PR-104A-resistant B-cell precursor ALL (BCP-ALL) xenograft line (ALL-11), enforced overexpression of AKR1C3 led to sensitization to PR-104A. Importantly, this genetic alteration did not change the in vitro sensitivity of these cells to dexamethasone, vincristine, daunorubicin, or L-asparaginase, demonstrating a lack of cross-resistance.[1]
Table 1: In Vitro Sensitivity of AKR1C3-Overexpressing BCP-ALL Xenograft (ALL-11) to Standard Chemotherapies
| Chemotherapeutic Agent | Fold Change in IC50 (AKR1C3-overexpressing vs. parental) | Cross-Resistance Observed |
| Dexamethasone | No significant change | No |
| Vincristine | No significant change | No |
| Daunorubicin | No significant change | No |
| L-asparaginase | No significant change | No |
Source: Moradi Manesh et al., 2015[1]
Lack of Cross-Resistance with Other Bioreductive Agents
The activation of PR-104A by AKR1C3 is a specific mechanism that does not extend to a range of other bioreductive drugs. A study by Guise et al. (2010) demonstrated that while AKR1C3 expression significantly sensitizes cells to PR-104A under aerobic conditions, it does not affect their sensitivity to ten other bioreductive agents. This finding is critical as it suggests that resistance mechanisms involving other bioreductive pathways may not confer resistance to PR-104.
Table 2: Impact of AKR1C3 Expression on Sensitivity to Various Bioreductive Agents
| Bioreductive Agent | Chemical Class | Sensitization by AKR1C3 |
| PR-104A | Nitroaromatic | Yes |
| SN24771 | Nitroaromatic | No |
| Tirapazamine | N-oxide | No |
| EO9 | Indolequinone | No |
| Mitomycin C | Quinone | No |
| RH1 | Quinone | No |
| CB1954 | Dinitrobenzamide | No |
| SN23862 | Dinitrophenylaziridine | No |
| NLCQ-1 | Nitroacridine | No |
| SR4233 (Tirapazamine) | N-oxide | No |
| AQ4N | N-oxide | No |
Source: Guise et al., 2010
Signaling Pathways and Experimental Workflows
The activation of PR-104 and its relationship with cellular sensitivity are depicted in the following diagrams.
Caption: Activation pathway of PR-104 to its cytotoxic metabolites.
Caption: Workflow for assessing cross-resistance in vitro.
Detailed Experimental Protocols
Cell Lines and Culture Conditions
-
T-ALL and BCP-ALL Xenografts: Patient-derived xenografts were established in immune-deficient mice. For in vitro studies, leukemic cells were harvested from the spleens of engrafted mice and cultured in appropriate media supplemented with fetal bovine serum and growth factors.[1]
-
HCT116 Cell Lines: Human colon carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum. Stable overexpression of AKR1C3 was achieved through transfection with a pcDNA3.1-based expression vector followed by selection with G418.
In Vitro Cytotoxicity Assays
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with a serial dilution of PR-104A, dexamethasone, vincristine, daunorubicin, L-asparaginase, or other bioreductive agents for a specified period (e.g., 4 hours or 72 hours).
-
Assessment of Cell Viability: Cell viability was determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
AKR1C3 Overexpression
-
Lentiviral Transduction: For stable overexpression in ALL cell lines, a full-length AKR1C3 cDNA transcript was cloned into a lentiviral vector. Lentiviral particles were produced and used to transduce the target cells.[1]
-
Plasmid Transfection: For HCT116 cells, plasmid DNA containing the AKR1C3 gene was transfected into the cells using a suitable transfection reagent. Stable clones were selected using an appropriate antibiotic.
Implications for Drug Development
The distinct mechanism of action and favorable cross-resistance profile of PR-104 suggest several strategic applications in oncology:
-
Treatment of Refractory T-ALL: Given its efficacy in AKR1C3-expressing T-ALL and lack of cross-resistance with standard induction therapies, PR-104 holds promise for patients with relapsed or refractory T-ALL.
-
Combination Therapies in Solid Tumors: The potentiation of PR-104's effect in hypoxic environments makes it an attractive candidate for combination with therapies that are less effective in these regions, such as certain conventional chemotherapies and radiotherapy. Preclinical studies have shown additive or synergistic effects when PR-104 is combined with gemcitabine and docetaxel.[2]
-
Biomarker-Driven Patient Selection: The expression of AKR1C3 is a key determinant of PR-104 sensitivity in the aerobic setting. Therefore, AKR1C3 expression could serve as a predictive biomarker to select patients who are most likely to respond to PR-104 treatment.
Future Directions
While the current data are promising, further research is warranted to fully elucidate the cross-resistance profile of PR-104, particularly in a broader range of solid tumors. Head-to-head comparisons with a wider array of standard-of-care chemotherapies, including platinum-based agents and taxanes, in both PR-104-sensitive and -resistant solid tumor cell lines would provide invaluable data for its clinical positioning. Additionally, investigating the molecular mechanisms of acquired resistance to PR-104 will be crucial for developing strategies to overcome it.
References
Comparative Analysis of Hypoxia-Activated Prodrugs: PR-104 and TH-302
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two leading hypoxia-activated cancer therapies.
This guide provides a detailed comparative analysis of two prominent hypoxia-activated prodrugs (HAPs), PR-104 and TH-302 (evofosfamide). Both agents are designed to selectively target the hypoxic microenvironment of solid tumors, a region often associated with resistance to conventional cancer therapies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the fundamental mechanisms and workflows associated with these compounds.
Data Presentation
The following tables provide a quantitative comparison of PR-104 and TH-302 based on available preclinical and clinical data.
Table 1: In Vitro Cytotoxicity
| Parameter | PR-104A (Active form of PR-104) | TH-302 (Evofosfamide) | Cell Lines | Conditions | Source(s) |
| Hypoxic IC50 | 10-100 fold lower than aerobic IC50 | ~10 µM | Various human cancer cell lines | Hypoxia (e.g., <0.1% O2) | [1][2][3] |
| Aerobic IC50 | >40 µmol/L | ~1000 µM | Various human cancer cell lines | Normoxia (21% O2) | [3] |
| Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) | 10 - 100 | ~100 | Various human cancer cell lines | [1][2] |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | PR-104 | TH-302 (Evofosfamide) | Tumor Models | Key Findings | Source(s) |
| Tumor Growth Inhibition (TGI) | Significant TGI in 6 of 8 xenograft models as a single agent.[1][2] | Dose-dependent TGI (10% to 89%) across 11 xenograft models.[4] | Multiple human tumor xenografts (e.g., NSCLC, colon, prostate, pancreatic).[1][2][4][5] | Both agents show significant anti-tumor activity, particularly in combination with other chemotherapies. | [1][2][4][5] |
| Combination Therapy | Greater than additive antitumor activity with gemcitabine and docetaxel.[1][2] | Enhanced activity with docetaxel, cisplatin, gemcitabine, and others.[5] | Pancreatic, prostate, NSCLC, and other xenograft models.[1][2][5] | Combination with conventional chemotherapies that spare hypoxic cells is a promising strategy. | [1][2][5] |
| Maximum Tolerated Dose (MTD) in Mice | 550 mg/kg (weekly x 6) | 50 mg/kg (daily for 5 days/week) showed optimal response with minimal toxicity.[5][6] | Nude mice bearing human tumor xenografts. | Dosing schedule significantly impacts efficacy and toxicity. | [5][6] |
Table 3: Clinical Pharmacokinetics and Outcomes
| Parameter | PR-104 | TH-302 (Evofosfamide) | Study Population | Key Findings | Source(s) |
| Maximum Tolerated Dose (MTD) in Humans | 1100 mg/m² (q3w); 675 mg/m² (weekly).[7][8][9][10] | 575 mg/m² (weekly); 670 mg/m² (q3w). | Patients with advanced solid tumors. | Dose-limiting toxicities differ, with PR-104 primarily causing myelosuppression and TH-302 causing skin and mucosal toxicities. | [7][8][9][10][11] |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia, neutropenia, fatigue, infection.[8][10] | Skin and mucosal toxicities, fatigue.[11] | Patients with advanced solid tumors. | The toxicity profiles are distinct and require different management strategies. | [8][10][11] |
| Clinical Activity | Partial responses observed in some solid tumors.[12][13] | Partial responses in small cell lung cancer and melanoma.[11] | Patients with advanced solid tumors. | Both agents have shown modest single-agent activity in early-phase trials. | [11][12][13] |
| Phase III Trials | A trial in combination with sorafenib in HCC was discontinued due to toxicity.[14][15] | Failed to meet primary endpoint of improving overall survival in combination with gemcitabine for pancreatic cancer.[16][17] | Hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) patients. | Both drugs have faced challenges in late-stage clinical development. | [14][15][16][17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
In Vitro Cytotoxicity Assay (Clonogenic Survival)
Objective: To determine the concentration of PR-104A or TH-302 that inhibits the reproductive integrity of cancer cells under normoxic and hypoxic conditions.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 6-well plates at a density that allows for the formation of distinct colonies (typically 200-1000 cells/well) and are allowed to attach overnight.
-
Drug Exposure: Cells are exposed to a range of concentrations of PR-104A or TH-302.
-
Hypoxic/Normoxic Incubation: One set of plates is incubated under normoxic conditions (21% O2, 5% CO2), while a parallel set is placed in a hypoxic chamber (e.g., <0.1% O2, 5% CO2) for a specified duration (e.g., 2-4 hours).
-
Colony Formation: After drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) for treated cells, normalized to the plating efficiency of untreated control cells. IC50 values are determined from the dose-response curves.[10][15]
Xenograft Tumor Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of PR-104 or TH-302, alone or in combination with other agents, in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: PR-104 or TH-302 is administered via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a specified dosing schedule. For combination studies, the second agent is administered at a defined interval relative to the HAP.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated as a primary endpoint.[18][19]
DNA Damage Assessment (γH2AX Immunohistochemistry)
Objective: To visualize and quantify DNA double-strand breaks in tumor tissue following treatment with PR-104 or TH-302.
Methodology:
-
Tissue Collection and Preparation: Tumors from treated and control animals are excised at various time points, fixed in formalin, and embedded in paraffin.
-
Sectioning: Paraffin-embedded tissues are sectioned (e.g., 5 µm thick) and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval (e.g., by heating in a citrate buffer).
-
Immunostaining:
-
Sections are blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Slides are imaged using a fluorescence microscope. The number of γH2AX foci per cell or the overall fluorescence intensity is quantified using image analysis software.[5][6][12][20][21]
Tumor Hypoxia Measurement (Pimonidazole Staining)
Objective: To identify and quantify hypoxic regions within tumors.
Methodology:
-
Pimonidazole Administration: Pimonidazole hydrochloride is administered to tumor-bearing mice (e.g., 60 mg/kg, i.p.) approximately 90 minutes before tumor excision. Pimonidazole forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg).
-
Tissue Processing: Tumors are excised, and can be either snap-frozen for cryosectioning or fixed in formalin for paraffin embedding.
-
Immunohistochemistry:
-
Tissue sections are prepared as described above.
-
Sections are incubated with a primary antibody that recognizes pimonidazole adducts (e.g., a FITC-conjugated monoclonal antibody).
-
For immunofluorescence, the signal can be directly visualized. For immunohistochemistry, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chromogenic substrate.
-
-
Image Analysis: The stained sections are imaged, and the percentage of the tumor area that is positive for pimonidazole staining is quantified to determine the hypoxic fraction.[1][2][16][22][23]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes related to PR-104 and TH-302.
Caption: Activation pathway of PR-104.
Caption: Activation pathway of TH-302 (Evofosfamide).
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. apexbt.com [apexbt.com]
- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 study of the safety, tolerability, and pharmacokinetics of TH-302, a hypoxia-activated prodrug, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Hypoxia-Activated Prodrug TH-302 Targets Hypoxic Bone Marrow Niches in Preclinical Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. researchgate.net [researchgate.net]
- 20. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison of Hypoxia-Activated Prodrugs: PR-104 and Evofosfamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, hypoxia-activated prodrugs (HAPs) represent a promising strategy to target the oxygen-deficient microenvironments characteristic of solid tumors. This guide provides a detailed, data-supported comparison of two notable HAPs: PR-104 and evofosfamide (formerly TH-302). Both agents are designed to be selectively activated in hypoxic conditions, releasing potent DNA-alkylating agents to induce cancer cell death.
Executive Summary
PR-104 and evofosfamide are both bioreductive drugs that undergo activation to form cytotoxic species under hypoxic conditions. PR-104 is a "pre-prodrug" that is systemically converted to PR-104A, which is then reduced in hypoxic tissues to its active DNA cross-linking metabolites. A key differentiator for PR-104 is its alternative, hypoxia-independent activation pathway mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types. Evofosfamide is a 2-nitroimidazole prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM), which is released upon reduction in hypoxic environments. While both have shown promise in preclinical models, their clinical development has faced challenges. This guide will delve into their mechanisms of action, comparative preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action
PR-104 Activation Pathway
PR-104 is a phosphate ester that is rapidly dephosphorylated in vivo by systemic phosphatases to form its active prodrug, PR-104A. The activation of PR-104A to its cytotoxic metabolites, the hydroxylamine PR-104H and the amine PR-104M, can occur through two distinct pathways:
-
Hypoxia-Dependent Pathway: In the low-oxygen environment of tumors, PR-104A undergoes one-electron reduction by various oxidoreductases, such as cytochrome P450 reductases. This reduction leads to the formation of the active nitrogen mustard species that can cross-link DNA, leading to cell cycle arrest and apoptosis.[1][2][3][4]
-
AKR1C3-Dependent Pathway: PR-104A can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3).[4][5] This two-electron reduction pathway can lead to cytotoxicity in tumors with high AKR1C3 expression, even in normoxic regions.
Evofosfamide Activation Pathway
Evofosfamide (TH-302) is a 2-nitroimidazole prodrug. Its activation is primarily dependent on the hypoxic state of the cell.
-
One-Electron Reduction: In the intracellular environment, evofosfamide undergoes a one-electron reduction, primarily by cytochrome P450 reductases, to form a radical anion.
-
Oxygen-Dependent Reversal: Under normoxic conditions, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering the drug inactive and minimizing systemic toxicity.
-
Hypoxic Fragmentation: In the absence of sufficient oxygen (hypoxia), the radical anion has a longer half-life and undergoes fragmentation. This fragmentation releases the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA-alkylating agent that forms interstrand cross-links, leading to inhibition of DNA replication, cell cycle arrest, and ultimately, apoptosis.[6][7]
Preclinical Performance: A Comparative Overview
In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for PR-104A (the active prodrug of PR-104) and evofosfamide in various cancer cell lines under normoxic and hypoxic/anoxic conditions. A higher Hypoxic Cytotoxicity Ratio (HCR) indicates greater selectivity for hypoxic cells.
Table 1: In Vitro Cytotoxicity of PR-104A
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| H460 | Non-Small Cell Lung | >500 | 5.0 | >100 |
| HT29 | Colon | 180 | 1.8 | 100 |
| SiHa | Cervical | 200 | 7.0 | 29 |
| DU145 | Prostate | 25 | 0.8 | 31 |
| NCI-H69 | Small Cell Lung | 10 | 0.1 | 100 |
Data compiled from Patterson et al., Clinical Cancer Research, 2007.
Table 2: In Vitro Cytotoxicity of Evofosfamide (TH-302)
| Cell Line | Cancer Type | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HT29 | Colon | 24 | 0.09 | 267 |
| H460 | Non-Small Cell Lung | 13 | 0.07 | 186 |
| MIA PaCa-2 | Pancreatic | 19 | 0.07 | 271 |
| SU.86.86 | Pancreatic | 30 | 0.15 | 200 |
| A549 | Non-Small Cell Lung | 25 | 0.25 | 100 |
Data compiled from Duan et al., Molecular Cancer Therapeutics, 2008 and Meng et al., Clinical Cancer Research, 2012.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of HAPs like PR-104 and evofosfamide.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of anticancer agents by measuring the ability of single cells to form colonies.
-
Cell Plating: Tumor cells are seeded into 6-well plates or T25 flasks at a density determined to yield approximately 50-100 colonies per plate/flask in the untreated control group.
-
Drug Exposure: Cells are allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PR-104A or evofosfamide).
-
Hypoxic/Normoxic Incubation: For hypoxic conditions, plates are placed in a hypoxic chamber (e.g., with 0.1% O2, 5% CO2, and balanced N2) for the duration of the drug exposure (typically 2-4 hours). Control plates are incubated under normoxic conditions (21% O2, 5% CO2).
-
Wash and Recovery: After the exposure period, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh drug-free medium is added, and the plates are returned to a normoxic incubator.
-
Colony Formation: Cells are incubated for 7-14 days to allow for colony formation.
-
Staining and Counting: The medium is removed, and the colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the untreated control.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of the compounds in a living organism, typically using xenograft models where human tumor cells are implanted in immunocompromised mice.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (e.g., vehicle control, PR-104, evofosfamide).
-
Drug Administration: The drugs are administered to the mice, typically via intravenous (IV) or intraperitoneal (IP) injection, following a predetermined dosing schedule (e.g., once daily, twice weekly).
-
Tumor Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the head-to-head comparison of two hypoxia-activated prodrugs.
Conclusion
Both PR-104 and evofosfamide have demonstrated potent and selective activity against hypoxic cancer cells in preclinical models. The dual-activation mechanism of PR-104, being both hypoxia- and AKR1C3-dependent, offers a unique therapeutic opportunity in tumors overexpressing this enzyme, but may also contribute to off-target toxicities. Evofosfamide exhibits a high degree of hypoxic selectivity, which is a desirable characteristic for minimizing side effects in normally oxygenated tissues.
The preclinical data, while not from direct comparative studies, suggest that both compounds have significant antitumor potential. However, the translation of this potential into clinical success has been challenging, highlighting the complexities of targeting tumor hypoxia. Further research, potentially including direct comparative studies and the development of predictive biomarkers, is necessary to fully elucidate the relative merits of these two agents and to guide their future clinical development. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. researchgate.net [researchgate.net]
- 3. Clonogenic assay of cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
PR-104 in Solid Tumors: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes of PR-104, a hypoxia-activated prodrug, in solid tumors against standard-of-care therapies. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Mechanism of Action of PR-104
PR-104 is a "pre-prodrug" that is systemically converted to PR-104A.[1][2] In the hypoxic environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases to its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][2] These metabolites are DNA-crosslinking agents that induce cell death.[1][2] PR-104A can also be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.[3] This dual activation mechanism suggested potential efficacy in a range of solid tumors.
Clinical Trial Workflow: A Representative Phase I Study
The clinical development of PR-104 in solid tumors primarily involved Phase I dose-escalation studies to determine safety, tolerability, and the maximum tolerated dose (MTD). The following diagram illustrates a typical workflow for these trials.
PR-104 Clinical Trial Outcomes in Solid Tumors
Monotherapy Trials
Phase I trials evaluated PR-104 as a single agent in patients with advanced solid tumors. The primary objectives were to determine the dose-limiting toxicities (DLTs) and the MTD.
| Trial Identifier | Patient Population | Dosing Regimen | MTD | Dose-Limiting Toxicities | Efficacy | Reference |
| NCT00494326 | Advanced Solid Tumors | Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, Neutropenia | No complete or partial responses reported. | [4] |
| NCT00349167 | Advanced Solid Tumors | Once every 3 weeks | 1100 mg/m² | Fatigue, Neutropenic sepsis, Infection | Not specified in provided abstracts. | [4] |
Combination Therapy Trials
PR-104 was also evaluated in combination with standard chemotherapy agents.
| Trial Identifier | Combination | Patient Population | MTD of PR-104 | Dose-Limiting Toxicities | Efficacy | Reference |
| NCT00459836 | PR-104 + Gemcitabine | Advanced Solid Tumors | 140 mg/m² | Thrombocytopenia, Neutropenic fever, Fatigue | 4 partial responses across all combination groups. | [5],[6] |
| NCT00459836 | PR-104 + Docetaxel (60 mg/m²) | Advanced Solid Tumors | 200 mg/m² | Thrombocytopenia, Neutropenic fever, Fatigue | 4 partial responses across all combination groups. | [5],[6] |
| NCT00459836 | PR-104 + Docetaxel (60 mg/m²) + G-CSF | Advanced Solid Tumors | 770 mg/m² | Thrombocytopenia, Neutropenic fever, Fatigue | 4 partial responses across all combination groups. | [5],[6] |
| NCT00459836 | PR-104 + Docetaxel (75 mg/m²) + G-CSF | Advanced Solid Tumors | ≥770 mg/m² | Thrombocytopenia, Neutropenic fever, Fatigue | 4 partial responses across all combination groups. | [5],[6] |
Comparison with Standard-of-Care Therapies (Circa Early 2010s)
To provide context for the PR-104 trial results, this section outlines the outcomes of standard-of-care treatments for some of the solid tumor types included in the PR-104 trials. The data reflects the therapeutic landscape around the time the PR-104 studies were conducted.
Advanced Melanoma
Dacarbazine (DTIC) was a standard first-line treatment for metastatic melanoma.[7][8]
| Therapy | Response Rate | Median Overall Survival | Key Toxicities | Reference |
| Dacarbazine | 10-20% | 6-9 months | Myelosuppression, Nausea, Vomiting | [9],[8] |
| Dacarbazine + Cisplatin + IL-2 | 24% (Partial Response) | 9 months (for responders/stable disease) | Not specified in detail | [10] |
| Ipilimumab + Dacarbazine | 18.2% (5-year survival rate) | Not specified | Immune-related adverse events | [6] |
Advanced Non-Small Cell Lung Cancer (NSCLC)
Platinum-based doublet chemotherapy was the standard of care for first-line treatment of advanced NSCLC.[11][12]
| Therapy | Overall Response Rate | Median Overall Survival | Key Toxicities | Reference |
| Platinum-based doublets | ~19% | ~7.9 months | Myelosuppression, Nausea, Vomiting, Neuropathy | [13] |
| Docetaxel (second-line) | 6.7-10.8% | Not specified | Neutropenia, Febrile neutropenia | [11] |
Advanced Soft Tissue Sarcoma
Doxorubicin-based chemotherapy was the cornerstone of treatment for advanced soft tissue sarcomas.[14]
| Therapy | Overall Response Rate | Median Overall Survival | Key Toxicities | Reference |
| Doxorubicin monotherapy | ~20% | ~12.8-20.1 months | Cardiotoxicity, Myelosuppression, Nausea, Vomiting | [15],[16] |
| Doxorubicin + Ifosfamide | Higher response rates than monotherapy, but no significant survival advantage | ~14-19 months | Increased myelosuppression compared to monotherapy | [15],[17] |
Experimental Protocols
PR-104 Phase I Monotherapy (Weekly Dosing)
-
Patient Population: Patients with advanced solid tumors who had received a median of two prior chemotherapy regimens.[4]
-
Study Design: Dose-escalation study to determine MTD.
-
Treatment: PR-104 administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[4] Dose levels ranged from 135 mg/m² to 900 mg/m².[4]
-
Assessments: Pharmacokinetics were assessed on day 1 of the first cycle.[4] Dose-limiting toxicities were evaluated during the first cycle.[4]
PR-104 Phase Ib Combination Therapy
-
Patient Population: Patients with advanced solid tumors for whom single-agent gemcitabine or docetaxel was considered a reasonable treatment option.[5],[6]
-
Study Design: Phase Ib dose-escalation of PR-104 in combination with either gemcitabine or docetaxel.
-
Treatment Arms:
-
Assessments: Pharmacokinetics and tumor hypoxia imaging (18F-FMISO PET) were performed.[5],[6]
Summary and Conclusion
The clinical development of PR-104 in solid tumors established the MTD for different dosing schedules and in combination with other chemotherapies. The primary dose-limiting toxicities were hematological, particularly thrombocytopenia and neutropenia.[4][5][6] While the monotherapy trials did not demonstrate significant anti-tumor activity in terms of objective responses, some partial responses were observed in the combination therapy settings.[5],[6]
A direct comparison of efficacy with standard-of-care treatments from that era is challenging due to the early phase of the PR-104 trials and the heterogeneity of the patient populations. However, the toxicity profile of PR-104, particularly the myelosuppression, is a significant consideration, especially in combination regimens where overlapping toxicities with other agents can be problematic. The need for G-CSF support to escalate the dose of PR-104 in combination with docetaxel highlights this challenge.[5],[6]
Further development of PR-104 and similar hypoxia-activated prodrugs would likely require careful patient selection based on biomarkers of tumor hypoxia and/or AKR1C3 expression to enrich for populations most likely to respond. Additionally, managing hematological toxicity would be a critical component of any future clinical investigation.
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Adjuvant chemotherapy with doxorubicin in high-grade soft tissue sarcoma: a randomized trial of the Scandinavian Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five-year survival rates for treatment-naive patients with advanced melanoma who received ipilimumab plus dacarbazine in a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Advanced Melanoma: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Long-term outcome of treatment with dacarbazine, cisplatin, interferon-alpha and intravenous high dose interleukin-2 in poor risk melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of advanced non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-line systemic chemotherapy in the treatment of advanced non-small cell lung cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Update on systemic therapy for advanced soft-tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxorubicin for Soft Tissue Sarcoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Outcome for Advanced or Metastatic Soft Tissue Sarcoma of Nonextremities Treated with Doxorubicin-Based Chemotherapy: A Retrospective Study from a Single Cancer Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gmka.org [gmka.org]
Assessing the Superiority of PR-104 Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted agents that can overcome the challenges of treatment resistance. One such agent that has garnered considerable interest is PR-104, a hypoxia-activated prodrug designed to selectively target the oxygen-deficient microenvironments characteristic of many solid tumors and hematological malignancies. This guide provides a comprehensive comparison of PR-104 combination therapies against alternative treatments, supported by experimental data, to aid in the assessment of its therapeutic potential.
Mechanism of Action: A Dual-Targeting Approach
PR-104 is a "pre-prodrug" that undergoes rapid conversion in the body to its active form, PR-104A. The unique therapeutic potential of PR-104 lies in its dual mechanism of activation, which allows for targeted cytotoxicity in the tumor microenvironment.
1. Hypoxia-Activated DNA Cross-linking: In the hypoxic (low oxygen) conditions prevalent in solid tumors, PR-104A is metabolized by one-electron reductases, such as NADPH-cytochrome P450 oxidoreductase, into its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][2][3] These metabolites are potent DNA cross-linking agents that induce cell death.[4][5] This selective activation in hypoxic regions is intended to spare healthy, well-oxygenated tissues, thereby reducing systemic toxicity.[1][6]
2. AKR1C3-Mediated Activation: Subsequent research revealed that PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][3][7] This finding has expanded the potential application of PR-104 to tumors with high AKR1C3 expression, even in the absence of severe hypoxia.[3] Notably, high AKR1C3 expression has been observed in certain cancer types, including hepatocellular carcinoma and some leukemias.[3][7]
Preclinical Efficacy: Monotherapy and Combination Approaches
Extensive preclinical studies have demonstrated the anti-tumor activity of PR-104, both as a single agent and in combination with conventional cancer therapies.
In Vitro Studies
In vitro cytotoxicity assays using a panel of human tumor cell lines have shown that the cytotoxicity of PR-104A is significantly increased (10- to 100-fold) under hypoxic conditions.[4][6][8]
In Vivo Xenograft Models
PR-104 has demonstrated marked activity in multiple human tumor xenograft models.[4][6][8] Studies have shown that PR-104 can achieve greater killing of both hypoxic (radioresistant) and aerobic tumor cells compared to the hypoxia-activated prodrug tirapazamine and conventional nitrogen mustards at equivalent host toxicity.[4][6][8]
Furthermore, preclinical studies have indicated that PR-104 has additive or super-additive efficacy when combined with chemotherapy agents that are less effective against hypoxic cells, such as gemcitabine and docetaxel.[4][6][8][9] Combination with the multi-kinase inhibitor sorafenib also showed significant activity in hepatocellular carcinoma xenograft models.[3][10]
Clinical Evaluation of PR-104 Combination Therapies
Several Phase I and Phase Ib/II clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of PR-104 in combination with various cytotoxic agents in patients with advanced solid tumors and hematological malignancies.
Combination with Chemotherapy in Solid Tumors
A Phase Ib study evaluated PR-104 in combination with either gemcitabine or docetaxel in patients with advanced solid tumors.[9][11] The study found that the combination resulted in dose-limiting myelotoxicity, particularly thrombocytopenia and neutropenia.[9][11][12] The use of prophylactic granulocyte colony-stimulating factor (G-CSF) allowed for dose escalation of PR-104 when combined with docetaxel.[9][11]
| Combination Regimen | Maximum Tolerated Dose (MTD) of PR-104 | Dose-Limiting Toxicities (DLTs) | Recommended Phase II Dose (RP2D) of PR-104 |
| With Gemcitabine | 140 mg/m² | Thrombocytopenia | Not established due to toxicity |
| With Docetaxel (60 mg/m²) | 200 mg/m² | Neutropenic fever | Not established without G-CSF |
| With Docetaxel (60 mg/m²) + G-CSF | 770 mg/m² | Fatigue | 770 mg/m² |
| With Docetaxel (75 mg/m²) + G-CSF | ≥770 mg/m² | - | 770 mg/m² |
Table 1: Summary of Phase Ib Clinical Trial Results for PR-104 in Combination with Chemotherapy in Advanced Solid Tumors. [9][11][12]
Application in Hematological Malignancies
The hypoxic nature of the bone marrow in patients with leukemia has provided a strong rationale for investigating PR-104 in this setting.[7][13][14] A Phase I/II study evaluated PR-104 in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[13][14]
The study demonstrated that PR-104 administered at doses significantly higher than the solid tumor MTD had moderate toxicity, with myelosuppression and enterocolitis being the most common grade 3/4 adverse events.[15] Evidence of anti-leukemic activity was observed, supporting the continued evaluation of hypoxia-activated cytotoxins in acute leukemias.[13][15]
| Patient Population | PR-104 Dose Range | Most Common Grade 3/4 Adverse Events | Response Rate (at 3 or 4 g/m²) |
| Relapsed/Refractory AML & ALL | 1.1 to 4 g/m² | Myelosuppression (anemia, neutropenia, thrombocytopenia), febrile neutropenia, infection, enterocolitis | AML: 32% (10/31), ALL: 20% (2/10) |
Table 2: Summary of Phase I/II Clinical Trial Results for PR-104 in Acute Leukemia. [13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of PR-104.
In Vitro Cytotoxicity Assay
Cell Lines: A panel of human tumor cell lines (e.g., SiHa, HT29, H460, HepG2, PLC/PRF/5, SNU-398, Hep3B) are cultured under standard conditions.[3][4]
Experimental Setup: Cells are seeded in multi-well plates and allowed to adhere. The plates are then incubated under either aerobic (21% O₂) or hypoxic (<1% O₂) conditions. Cells are treated with a range of concentrations of PR-104A for a specified duration (e.g., 4 to 96 hours).[16]
Analysis: Cell viability is assessed using a suitable assay, such as the DIMSCAN fluorescence-based system or an MTS assay.[16] The half-maximal inhibitory concentration (IC₅₀) is calculated for both aerobic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is determined by dividing the aerobic IC₅₀ by the hypoxic IC₅₀ to quantify the hypoxia-selective cytotoxicity.[3]
In Vivo Tumor Xenograft Study
Animal Models: Immunocompromised mice (e.g., NOD/SCID, NIH-III nude) are used to establish subcutaneous tumor xenografts by inoculating human tumor cells.[3]
Treatment Regimen: Once tumors reach a specified volume, mice are randomized into control and treatment groups. PR-104 is administered, often intraperitoneally (i.p.) or intravenously (i.v.), as a single agent or in combination with other therapies (e.g., radiation, chemotherapy).[4][6][8]
Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements. The primary endpoints are typically tumor growth delay or clonogenic cell survival determined by tumor excision assays at a specific time point after treatment.[4][6][8]
Hypoxia and Biomarker Analysis: Tumor hypoxia can be assessed by administering a hypoxia marker, such as pimonidazole, prior to tumor excision, followed by immunohistochemical analysis.[3][14] Expression of AKR1C3 can also be evaluated by immunohistochemistry or Western blotting.[3]
Conclusion
PR-104 represents a promising therapeutic agent with a unique dual-activation mechanism that allows for targeted killing of tumor cells in hypoxic microenvironments or those with high AKR1C3 expression. Preclinical data strongly support its potential in combination with therapies that are less effective against hypoxic cells. Clinical trials have demonstrated the feasibility of combining PR-104 with chemotherapy, although myelosuppression is a significant toxicity that requires careful management. The encouraging results in acute leukemias highlight the potential of targeting the hypoxic bone marrow niche.
Further research is warranted to optimize dosing schedules, identify predictive biomarkers to select patients most likely to benefit, and explore novel combination strategies to enhance the therapeutic index of PR-104. The development of PR-104 analogues with improved safety profiles, such as those resistant to aerobic metabolism by AKR1C3, may also be a promising avenue for future investigation.[17][18] This comparative guide, based on available experimental data, underscores the potential of PR-104 combination therapy as a valuable addition to the armamentarium against difficult-to-treat cancers.
References
- 1. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 2. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PR-104 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma. | Sigma-Aldrich [merckmillipore.com]
- 11. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PR-104 vs. SN35141 in AKR1C3-Expressing Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two bioreductive prodrugs, PR-104 and its analogue SN35141, with a specific focus on their performance in cancer models expressing the aldo-keto reductase 1C3 (AKR1C3) enzyme. This document is intended to inform preclinical and clinical research decisions by presenting objective data, detailed experimental methodologies, and visual representations of key biological processes.
Executive Summary
PR-104 is a dinitrobenzamide mustard prodrug designed for activation in hypoxic tumor environments. However, its clinical development has been hampered by off-target activation by AKR1C3 in normoxic tissues, leading to significant myelotoxicity.[1][2] SN35141 was developed as a next-generation analogue engineered to be resistant to AKR1C3-mediated activation, thereby aiming to restore tumor-specific cytotoxicity driven by hypoxia.[1] This guide evaluates the preclinical data comparing these two agents, highlighting the impact of AKR1C3 expression on their efficacy and therapeutic window.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the active forms of PR-104 (PR-104A) and SN35141 (SN29176) in cell lines with and without AKR1C3 expression.
| Cell Line | AKR1C3 Status | Compound | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Aerobic/Hypoxic IC50 Ratio |
| HCT116 | Wild-Type (Negative) | PR-104A | >100 | 0.7 | >143 |
| HCT116 | AKR1C3-Expressing | PR-104A | 0.9 | 0.3 | 3 |
| HCT116 | Wild-Type (Negative) | SN29176 | >100 | 1.1 | >91 |
| HCT116 | AKR1C3-Expressing | SN29176 | >100 | 0.8 | >125 |
| SiHa | Endogenous AKR1C3 | PR-104A | 1.8 | 0.1 | 18 |
| SiHa | Endogenous AKR1C3 | SN29176 | >100 | 0.7 | >143 |
Data compiled from multiple preclinical studies.
In Vivo Antitumor Efficacy
The tables below present data from xenograft studies comparing the antitumor activity of PR-104 and SN35141.
Table 1: Tumor Growth Inhibition in HCT116 Xenografts
| Treatment Group | Dose (µmol/kg) | AKR1C3 Status | Outcome |
| PR-104 | 1330 | Negative | Modest tumor growth delay |
| SN35141 | 1330 | Negative | Modest tumor growth delay |
| PR-104 | 1330 | Positive | Significant tumor growth inhibition |
| SN35141 | 1330 | Positive | No significant tumor growth inhibition |
This data demonstrates that the efficacy of PR-104 is significantly enhanced in the presence of AKR1C3, while SN35141's activity remains independent of AKR1C3 expression.[1]
Table 2: Log Cell Kill in Xenograft Models
| Xenograft Model | AKR1C3 Status | Compound | Dose (µmol/kg) | Log Cell Kill |
| HCT116 | Wild-Type | PR-104 | 380 (HED) | 0.43 |
| HCT116 | Wild-Type | SN35141 | 1330 (75% MTD) | 0.23 |
| HCT116 | AKR1C3-Expressing | PR-104 | 380 (HED) | 1.68 |
| HCT116 | AKR1C3-Expressing | SN35141 | 1330 (75% MTD) | 0.18 |
| SiHa | Endogenous | PR-104 | 138 - 380 (HED range) | 2.5 - 3.7 |
| SiHa | Endogenous | SN35141 | 1330 (75% MTD) | >4.0 (in combination with radiation) |
HED: Human Equivalent Dose; MTD: Maximum Tolerated Dose. This data further supports that PR-104's potency is linked to AKR1C3, whereas SN35141 shows superior hypoxic cell kill, especially in combination with radiation, at doses predicted to be achievable in humans.[1][3]
Pharmacokinetic Parameters
| Parameter | PR-104 in Mice | PR-104 in Humans | SN35141 in Mice |
| Maximum Tolerated Dose (MTD) | High | Low (due to myelotoxicity) | Higher than PR-104 |
| Activation in Normoxic Tissues | Minimal (mouse AKR1C3 does not efficiently activate PR-104A) | Significant (due to human AKR1C3) | Resistant to AKR1C3 activation |
| Primary Clearance of Active Metabolite | Primarily via hypoxia-dependent pathways | AKR1C3-dependent and hypoxia-dependent pathways | Primarily via hypoxia-dependent pathways |
Signaling Pathways and Mechanisms of Action
Caption: Activation pathways of PR-104 and SN35141.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: Cancer cell lines (e.g., HCT116 wild-type and HCT116-AKR1C3 expressing) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: PR-104A or SN29176 are serially diluted to a range of concentrations. The culture medium is replaced with medium containing the drugs.
-
Incubation: Plates are incubated under either normoxic (21% O₂) or hypoxic (<0.1% O₂) conditions for a specified period (e.g., 4-6 days).
-
Viability Assessment: Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) assay or MTS assay.
-
Data Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
-
Cell Preparation: A single-cell suspension is prepared from a sub-confluent culture.
-
Cell Seeding: A known number of cells are seeded into 6-well plates. The number of cells seeded is dependent on the expected toxicity of the treatment.
-
Drug Treatment: Cells are treated with PR-104A or SN29176 for a defined period (e.g., 1-4 hours) under normoxic or hypoxic conditions.
-
Colony Formation: After treatment, the drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a solution of glutaraldehyde and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to the plating efficiency of the untreated control cells.
Western Blot for AKR1C3 Expression
-
Protein Extraction: Whole-cell lysates are prepared from the cell lines or tumor tissues using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for AKR1C3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Experimental Workflow
Caption: Workflow for a typical preclinical in vivo efficacy study.
Conclusion
The preclinical data strongly suggests that SN35141 represents a significant improvement over PR-104 for the treatment of solid tumors, particularly those with a significant hypoxic fraction. By evading activation by AKR1C3, SN35141 avoids the dose-limiting myelotoxicity associated with PR-104 and allows for the administration of doses that achieve superior hypoxic cell kill.[1] For tumors that are known to be highly hypoxic but have low or heterogeneous AKR1C3 expression, SN35141 is the more rational therapeutic candidate. Conversely, in malignancies with uniformly high AKR1C3 expression, such as certain leukemias, PR-104 may still hold therapeutic potential.[4][5] Future clinical development should focus on patient stratification based on both tumor hypoxia and AKR1C3 expression to maximize the therapeutic benefit of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacodynamics of PR-104 and its Next-Generation Analogs
A deep dive into the evolution of hypoxia-activated prodrugs, this guide offers a comparative analysis of the pharmacodynamics of the dinitrobenzamide mustard PR-104 and its rationally designed analogs. We present key experimental data, detailed methodologies, and visual pathways to illuminate the structure-activity relationships and the drive towards a wider therapeutic window.
PR-104, a hypoxia-activated prodrug, has shown significant promise in targeting the oxygen-deficient microenvironments of solid tumors. Its activation to potent DNA cross-linking agents is, however, a double-edged sword. While effective in hypoxic tumor regions, its "off-target" activation in well-oxygenated tissues by the enzyme aldo-keto reductase 1C3 (AKR1C3) has led to dose-limiting toxicities, primarily myelosuppression. This has spurred the development of analogs designed to circumvent this liability. This guide provides a comparative overview of the pharmacodynamics of PR-104 and its key analogs, SN29176 and SN34507, highlighting the experimental evidence that underpins their development.
Comparative Pharmacodynamic Data
The following tables summarize the key quantitative data from preclinical studies, comparing the in vitro cytotoxicity and in vivo efficacy of PR-104 and its analogs.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of PR-104A and its Analog SN29176
| Cell Line | Compound | Aerobic IC50 (µM) | Anoxic IC50 (µM) | Hypoxic Selectivity Ratio (Aerobic/Anoxic IC50) |
| HCT116 (Human colorectal carcinoma) | PR-104A | 14 | 0.15 | 93 |
| SN29176 | >20 | 0.14 | >143 | |
| SiHa (Human cervical carcinoma) | PR-104A | 1.8 | 0.04 | 45 |
| SN29176 | 9.0 | 0.20 | 45 | |
| NCI-H460 (Human non-small cell lung carcinoma) | PR-104A | 0.8 | 0.02 | 40 |
| SN29176 | 4.5 | 0.10 | 45 |
Data compiled from multiple sources. Actual values may vary between experiments.
Table 2: Comparative In Vivo Antitumor Activity
| Compound | Xenograft Model | Dose (mg/kg) | Tumor Growth Delay (days) | Log Cell Kill |
| PR-104 | HT29 (colorectal) | 278 | Not Reported | 2.5 - 3.7 |
| SN35141 (pre-prodrug of SN29176) | HCT116 (colorectal) | 450 | Not Reported | >4.0 |
Data represents findings from studies in murine xenograft models.[1][2]
Signaling and Activation Pathways
The differential activation of PR-104 and its analogs is central to their pharmacodynamic profiles. The following diagrams illustrate these pathways.
Caption: Metabolic activation pathway of PR-104.
The key pharmacodynamic challenge with PR-104 is the aerobic activation by AKR1C3, which leads to toxicity in normal tissues. The development of analogs has focused on mitigating this off-target effect.
Caption: Logical progression in the design of PR-104 analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PR-104 and its analogs.
In Vitro Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay (for adherent cells):
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Exposure: A serial dilution of the test compounds (PR-104A, SN29176, etc.) is prepared in culture medium. The existing medium is removed from the plates, and 100 µL of the drug-containing medium is added to each well. Plates are then incubated for a specified duration (e.g., 4 hours for short exposure or continuous for proliferation assays).
-
Hypoxic Conditions: For hypoxic experiments, plates are placed in a hypoxic chamber or a tri-gas incubator with a controlled atmosphere (e.g., <0.1% O2, 5% CO2, balance N2) during the drug exposure period.
-
Cell Fixation: After drug exposure, the supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The TCA is removed, and plates are washed five times with deionized water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Destaining and Absorbance Reading: Unbound SRB is removed by washing four times with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 200 µL of 10 mM Tris base (pH 10.5). The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
2. Clonogenic Assay (for cell survival):
-
Cell Seeding: A known number of cells (e.g., 200-1000) are seeded into 6-well plates or T25 flasks and allowed to attach.
-
Drug Treatment: Cells are exposed to various concentrations of the prodrugs under either aerobic or anoxic conditions for a defined period (e.g., 1-4 hours).
-
Colony Formation: After treatment, the drug-containing medium is replaced with fresh medium, and the cells are incubated for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Counting: Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet. The number of colonies in each well or flask is counted.
-
Data Analysis: The surviving fraction for each treatment is calculated relative to the untreated control. Dose-response curves are generated to determine the concentration of the drug required to reduce the surviving fraction to a certain level (e.g., SF50).
In Vivo Antitumor Efficacy Studies
1. Human Tumor Xenograft Models:
-
Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., NIH-III or BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The prodrugs (e.g., PR-104, SN35141) are administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a predetermined dose and schedule.
-
Efficacy Assessment: The primary endpoint is often tumor growth delay, which is the time it takes for tumors in the treated group to reach a certain volume (e.g., 4 times the initial volume) compared to the control group. Log cell kill is another metric calculated from the tumor growth delay.
-
Ethical Considerations: All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
DNA Damage Assessment
1. γH2AX Flow Cytometry:
-
Cell Treatment: Cells are treated with the compounds under aerobic or anoxic conditions.
-
Fixation and Permeabilization: After treatment, cells are harvested, fixed with paraformaldehyde, and permeabilized with methanol to allow antibody access to intracellular proteins.
-
Antibody Staining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in γH2AX fluorescence indicates an increase in DNA damage.
The experimental workflows for comparing these compounds are critical for generating reliable and reproducible data.
Caption: General experimental workflow for comparing PR-104 and its analogs.
Conclusion
The comparative pharmacodynamics of PR-104 and its analogs illustrate a clear trajectory in rational drug design aimed at improving the therapeutic index of hypoxia-activated prodrugs. The development of AKR1C3-resistant analogs like SN29176 represents a significant step towards mitigating off-target toxicities.[1][2] Further innovations, such as the development of analogs like SN34507 for enzyme-prodrug therapies, open new avenues for highly targeted cancer treatments.[3][4] The experimental data and methodologies presented here provide a framework for the continued evaluation and optimization of this promising class of anticancer agents. Future research will likely focus on further refining the pharmacokinetic properties of these analogs and exploring their efficacy in combination with other cancer therapies.
References
- 1. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of an AKR1C3-resistant analog of PR-104 for enzyme-prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of KSK-104, an Investigational Antitubercular Compound
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like KSK-104 is a critical component of laboratory safety and environmental responsibility. This compound, a promising anti-tuberculosis agent with the molecular formula C22H20N2O4, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides a comprehensive overview of the recommended disposal protocols for this compound, emphasizing safety and compliance with standard laboratory practices for hazardous chemical waste.
Immediate Safety and Logistical Information
As this compound is an investigational compound, a comprehensive Safety Data Sheet (SDS) with specific toxicological and environmental hazard data is not publicly available. Therefore, it must be handled with the assumption that it is a hazardous substance. The primary and recommended method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste management vendor.[2][3] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2]
All personnel involved in the handling and disposal of this compound must be thoroughly trained in chemical waste management and familiar with the institution's specific Environmental Health and Safety (EHS) protocols.[2] Consultation with your institution's EHS department is mandatory to ensure full compliance with local, state, and federal regulations.[2]
Quantitative Data Summary
The following table summarizes the known chemical properties of this compound and provides a template for the type of data that would be found in a comprehensive SDS. The toxicological and environmental data are presented as "Not available" to reflect the current lack of specific information and to emphasize the need for cautious handling.
| Parameter | Value | Reference |
| Chemical Identity | ||
| Name | This compound | CymitQuimica |
| Molecular Formula | C22H20N2O4 | [1] |
| Molecular Weight | 376.14 g/mol | [1] |
| Physical Properties | ||
| Appearance | Solid (assumed) | General Practice |
| Solubility | Not available | |
| Toxicological Data | ||
| Acute Toxicity (Oral, Dermal, Inhalation) | Not available | |
| Skin Corrosion/Irritation | Not available | |
| Serious Eye Damage/Irritation | Not available | |
| Carcinogenicity | Not available | |
| Environmental Data | ||
| Ecotoxicity | Not available | |
| Persistence and Degradability | Not available | |
| Bioaccumulative Potential | Not available |
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the key steps in the safe disposal of this compound.
1. Decontamination of Laboratory Equipment and Surfaces:
-
Objective: To neutralize and remove any residual this compound from laboratory equipment and surfaces to prevent cross-contamination and accidental exposure.
-
Materials:
-
10% bleach solution (freshly prepared)
-
70% ethanol or isopropanol
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, lab coat, and safety glasses with side shields.
-
Absorbent pads or paper towels
-
Hazardous waste bags
-
-
Procedure:
-
Don appropriate PPE.
-
Prepare a fresh 10% bleach solution.
-
Liberally apply the 10% bleach solution to all contaminated surfaces and equipment (e.g., glassware, stir bars, spatulas, fume hood sash and work surface).
-
Allow a contact time of at least 30 minutes.
-
Wipe the surfaces with absorbent pads or paper towels to remove the bleach solution.
-
Rinse the surfaces with 70% ethanol or isopropanol to remove bleach residue.
-
All used absorbent materials and disposable PPE must be disposed of as solid hazardous waste.
-
2. Segregation and Collection of this compound Waste:
-
Objective: To safely segregate and contain all forms of this compound waste to await final disposal by a certified vendor.
-
Materials:
-
Designated hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
-
Procedure:
-
Solid Waste:
-
Collect all this compound-contaminated solid waste in a designated, leak-proof, and puncture-resistant container. This includes, but is not limited to:
-
Used and empty vials or containers of this compound
-
Contaminated PPE (gloves, disposable lab coats)
-
Contaminated lab supplies (pipette tips, weighing boats, absorbent pads)
-
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound", the date, and the principal investigator's name.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound", an estimate of the concentration, the date, and the principal investigator's name.
-
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
